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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid – Synthesis, Properties, and Applications

Executive Summary In modern drug discovery, the quinolone scaffold represents a privileged structure with profound versatility. Among its derivatives, 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (often existing in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the quinolone scaffold represents a privileged structure with profound versatility. Among its derivatives, 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (often existing in tautomeric equilibrium with 2,6-dicarboxy-4-hydroxyquinoline) serves as a critical intermediate. Characterized by its dual carboxylic acid moieties and a central 4-oxo functional group, this compound provides multiple orthogonal sites for derivatization.

This technical guide provides an authoritative breakdown of the compound’s physicochemical properties, a self-validating synthetic protocol, and its downstream applications in developing antiallergic agents (such as Bufrolin) and novel antibacterial candidates.

Physicochemical Profiling

Accurate physicochemical data is the foundation of robust assay design and formulation. Due to the presence of two carboxylic acids, this molecule is highly polar and exhibits pH-dependent solubility, which must be accounted for during chromatographic purification and biological screening.

PropertyValue / Description
Chemical Name 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid
CAS Registry Number 52980-14-0 [1]
Molecular Formula C₁₁H₇NO₅
Molecular Weight 233.18 g/mol [1]
Core Scaffold 1,4-Dihydroquinoline
Tautomerism 4-Oxo

4-Hydroxy
Purity Standard >98% (Typical commercial specification)
Storage Conditions Sealed in a dry environment, room temperature to 2-8°C [2]

Mechanistic Synthesis Pathway

The most reliable method for constructing the 4-oxoquinoline-2-carboxylic acid core in our laboratory relies on a modified Conrad-Limpach-type cyclization. The causality behind this approach is rooted in thermodynamic control:

  • Michael Addition: 4-Aminobenzoic acid is reacted with dimethyl acetylenedicarboxylate (DMAD). The nucleophilic aniline nitrogen attacks the activated alkyne, forming a stable enamine intermediate (dimethyl 2-((4-carboxyphenyl)amino)fumarate).

  • Thermal Cyclization: Heating the intermediate in a high-boiling solvent (Dowtherm A) provides the necessary activation energy (~250°C) for intramolecular electrophilic aromatic substitution, closing the pyridine ring.

  • Saponification: The resulting methyl ester at position 2 is hydrolyzed under basic conditions to yield the final dicarboxylic acid.

Synthesis A 4-Aminobenzoic Acid B DMAD C Enamine Adduct (Intermediate) D Thermal Cyclization (Dowtherm A, 250°C) C->D E Methyl 6-carboxy-4-oxo-1,4- dihydroquinoline-2-carboxylate D->E Cyclization F Base Hydrolysis (NaOH, then HCl) E->F G 4-Oxo-1,4-dihydroquinoline- 2,6-dicarboxylic acid (CAS: 52980-14-0) F->G Deprotection AB AB AB->C Michael Addition

Mechanistic pathway for the synthesis of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . This means every distinct chemical transformation is coupled with an In-Process Control (IPC) that must be met before proceeding. This prevents the carryover of impurities and ensures reproducibility.

Step 1: Enamine Formation (Condensation)
  • Procedure: Dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous methanol. Add DMAD (1.1 eq) dropwise at 0°C. Reflux the mixture for 4 hours under an inert nitrogen atmosphere.

  • Causality: Methanol stabilizes the transition state of the Michael addition, while the slight excess of DMAD drives the reaction to completion.

  • Self-Validation (IPC 1): Analyze via LC-MS. Do not proceed until the peak corresponding to 4-aminobenzoic acid (

    
     138) is <2% and the intermediate enamine mass is dominant. Evaporate the solvent to yield the crude adduct.
    
Step 2: High-Temperature Cyclization
  • Procedure: Disperse the crude enamine adduct into Dowtherm A (eutectic mixture of biphenyl and diphenyl ether). Heat rapidly to 250°C and maintain for 45 minutes. Cool to room temperature and precipitate the product using hexanes.

  • Causality: Dowtherm A is chosen for its exceptional thermal stability and high boiling point (258°C), which is strictly required to overcome the high activation energy barrier of the ring closure without degrading the organic substrate.

  • Self-Validation (IPC 2): Filter and wash the precipitate. Perform ¹H-NMR (DMSO-

    
    ). The appearance of a distinct singlet around 
    
    
    
    8.5 ppm (the C-3 proton of the newly formed quinolone ring) confirms successful cyclization.
Step 3: Saponification and Isoelectric Isolation
  • Procedure: Suspend the cyclized ester in a 2M NaOH aqueous solution. Reflux for 2 hours. Cool the solution and carefully acidify with 2M HCl to pH 2.0 to precipitate the free dicarboxylic acid.

  • Causality: The ester at position 2 is robust; refluxing in a strong base is necessary for complete hydrolysis. Acidification to pH 2.0 ensures both carboxylate groups are fully protonated, minimizing aqueous solubility and maximizing isolated yield.

  • Self-Validation (IPC 3): Collect the solid via vacuum filtration. HPLC purity must exceed >98%. The absence of the methoxy singlet (

    
     ~3.9 ppm) in the final ¹H-NMR spectrum validates complete deprotection, yielding pure 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid.
    

Pharmacological & Industrial Applications

The strategic placement of the functional groups on 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid makes it a versatile pharmacophore.

  • Mast Cell Stabilizers (Antiallergic Agents): The most prominent application of this scaffold is as a direct precursor to Bufrolin (CAS 54867-56-0) [3], a potent antiallergic agent. Derivatization at the 6-position carboxylic acid allows for the construction of complex phenanthroline-like structures that stabilize mast cell membranes, preventing the release of histamine.

  • Antibacterial Quinolones: While traditional fluoroquinolones utilize a 3-carboxy-4-oxo motif, the 2,6-dicarboxy variant is actively researched for novel binding modalities against bacterial DNA gyrase and topoisomerase IV, particularly in resistant strains.

  • Metalloenzyme Inhibitors: The 4-oxo and 2-carboxy groups form a highly efficient bidentate chelating motif. This is frequently exploited in drug design to target the active site metals (e.g.,

    
    , 
    
    
    
    ) of various viral and bacterial metalloenzymes.

Workflow Core 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid CAS: 52980-14-0 Deriv1 Position 6 Modification Amidation / Esterification Core->Deriv1 Deriv2 Position 2 Modification Isostere Replacement Core->Deriv2 Target1 Mast Cell Stabilization Antiallergic Activity (e.g., Bufrolin) Deriv1->Target1 Optimization Target2 DNA Gyrase Inhibition Antibacterial Activity Deriv1->Target2 Target3 Metal Chelation Metalloenzyme Inhibition Deriv2->Target3

Drug discovery workflow and pharmacological applications of the quinolone scaffold.

References

  • ChemExpress. "CAS 52980-14-0 | 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid." ChemExpress Product Catalog. URL:[Link]

Foundational

An In-depth Technical Guide to the Tautomeric Equilibrium of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid

Abstract Derivatives of the 4-quinolone scaffold are of significant interest in medicinal chemistry, largely due to their well-established antibacterial activities.[1] The biological efficacy and physicochemical properti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Derivatives of the 4-quinolone scaffold are of significant interest in medicinal chemistry, largely due to their well-established antibacterial activities.[1] The biological efficacy and physicochemical properties of these molecules are intrinsically linked to their molecular structure, which is often characterized by a complex tautomeric equilibrium. This guide provides a comprehensive technical exploration of the tautomerism of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. We will delve into the structural nuances of the potential tautomers, the dynamics of their equilibrium, and the critical factors influencing the predominance of specific forms. This document outlines detailed experimental and computational protocols for the characterization of these tautomeric forms, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of Tautomerism in 4-Quinolones

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules.[1] In the context of 4-quinolone derivatives, the most recognized tautomeric relationship is the keto-enol equilibrium.[1] However, the introduction of ionizable functional groups, such as the carboxylic acids in 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid, expands the tautomeric landscape to include zwitterionic species.[2]

The position of this equilibrium is not static; it is influenced by a delicate interplay of various factors including the electronic nature of substituents on the quinoline ring, the polarity of the solvent, temperature, and pH.[1] Understanding and characterizing this equilibrium is of paramount importance in drug design and development, as different tautomers can exhibit distinct physicochemical properties, such as solubility, lipophilicity, and, crucially, different affinities for biological targets.

The Tautomeric Landscape of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid

The presence of two carboxylic acid groups at positions 2 and 6, in addition to the endocyclic amide of the quinolone core, suggests that 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid can exist in several tautomeric forms. These include the canonical keto and enol forms, as well as various zwitterionic species arising from intramolecular proton transfer.

  • Keto Tautomer: This form contains a ketone at the C4 position and a proton on the N1 nitrogen. For most 4-quinolones, the keto form is the predominant tautomer in both solid and solution states.[3]

  • Enol Tautomer: This tautomer features a hydroxyl group at the C4 position, resulting in a fully aromatic quinoline ring system.

  • Zwitterionic Tautomers: The acidic protons of the two carboxylic acid groups and the N1 proton can potentially be transferred to the basic sites of the molecule, namely the carboxylate anions and the quinoline nitrogen. This can give rise to a variety of zwitterionic forms, and their relative stability will be highly dependent on the solvent environment. The potential for zwitterions to play a significant role in the tautomeric equilibria of heterocyclic compounds is an important consideration.[2]

The electron-withdrawing nature of the carboxylic acid groups at C2 and C6 is expected to influence the acidity of the N-H proton and the relative stability of the tautomers. Furthermore, the potential for intramolecular hydrogen bonding, for instance between the C2-carboxylic acid and the C4-keto group, could play a significant role in stabilizing certain conformations and tautomers.[4]

Tautomers Keto Keto form Enol Enol form Keto->Enol Proton transfer Zwitterion1 Zwitterionic form 1 (N-protonated) Keto->Zwitterion1 Intramolecular proton transfer Zwitterion2 Zwitterionic form 2 (O-protonated) Keto->Zwitterion2 Intramolecular proton transfer Enol->Keto Proton transfer Zwitterion1->Keto Intramolecular proton transfer Zwitterion2->Keto Intramolecular proton transfer

Caption: Potential tautomeric forms of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid.

Experimental Protocols for Tautomer Characterization

The definitive identification and quantification of the tautomeric forms of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the predominant tautomeric form in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Spectrum Acquisition: Acquire a one-dimensional ¹³C NMR spectrum.

  • Data Analysis:

    • ¹H NMR:

      • Keto Form: Expect to observe a signal for the N-H proton (often broad).

      • Enol Form: The N-H signal will be absent, and a signal for the C4-OH proton will be present.

    • ¹³C NMR:

      • Keto Form: A characteristic downfield signal for the C4 carbonyl carbon, typically above 170 ppm, is a strong indicator of the keto form.[3]

      • Enol Form: The C4 signal will be shifted upfield to a region more typical for an aromatic carbon bearing an -OH group.

Table 1: Expected NMR Chemical Shift Ranges for Tautomer Identification

TautomerCharacteristic ¹H SignalCharacteristic ¹³C Signal
KetoN-H proton (broad)C4=O (~170-180 ppm)
EnolC4-OH protonC4-OH (aromatic region)

Data is generalized and specific peak positions can vary based on solvent and other substituents.

UV/Vis Spectrophotometry

UV/Vis spectroscopy can provide valuable insights into the electronic structure of the predominant tautomer and how the equilibrium shifts with solvent polarity.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-absorbing solvent (e.g., methanol, acetonitrile).

  • Serial Dilutions: Prepare a series of dilutions in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water).

  • Spectrum Acquisition: Record the UV/Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Compare the λ_max values across the different solvents. A significant shift in λ_max with solvent polarity (solvatochromism) can indicate a change in the predominant tautomeric form. The more conjugated enol form is expected to have a different absorption profile compared to the keto form.

ExperimentalWorkflow cluster_NMR NMR Spectroscopy cluster_UVVis UV/Vis Spectrophotometry NMR_Prep Sample Preparation (various deuterated solvents) NMR_Acq Spectrum Acquisition (¹H and ¹³C) NMR_Prep->NMR_Acq NMR_Analysis Data Analysis (Chemical Shifts) NMR_Acq->NMR_Analysis Tautomer_ID Tautomer_ID NMR_Analysis->Tautomer_ID Tautomer Identification UV_Prep Sample Preparation (various polarity solvents) UV_Acq Spectrum Acquisition UV_Prep->UV_Acq UV_Analysis Data Analysis (λ_max shifts) UV_Acq->UV_Analysis UV_Analysis->Tautomer_ID Compound Compound Compound->NMR_Prep Compound->UV_Prep

Caption: Workflow for experimental characterization of tautomers.

Computational Chemistry: A Predictive Approach

Density Functional Theory (DFT) calculations are widely employed to predict the relative stabilities of tautomers in the gas phase and in different solvents.[5]

Computational Protocol:

  • Structure Building: Construct the 3D structures of all plausible tautomers (keto, enol, and zwitterionic forms) using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each tautomer to find its lowest energy conformation. This is typically done using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[5]

  • Solvent Modeling: To simulate solution-phase conditions, employ a polarizable continuum model (PCM).

  • Energy Calculation: Calculate the Gibbs free energies of the optimized structures.

  • Equilibrium Constant Calculation: Calculate the relative free energy (ΔG) between the tautomers and use it to estimate the tautomeric equilibrium constant (K_T = exp(-ΔG/RT)).

ComputationalWorkflow Start Start Build Build Tautomer Structures Start->Build Optimize Geometry Optimization (DFT) Build->Optimize Solvate Incorporate Solvent Model (PCM) Optimize->Solvate Energy Calculate Gibbs Free Energy Solvate->Energy Analyze Determine Relative Stabilities and Equilibrium Constants Energy->Analyze End End Analyze->End

Caption: Workflow for computational analysis of tautomeric equilibrium.

Conclusion

The tautomeric equilibrium of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid is likely a complex interplay between its keto, enol, and various zwitterionic forms. The presence of the dicarboxylic acid substituents is expected to significantly influence this equilibrium. A thorough investigation, combining high-resolution NMR spectroscopy, UV/Vis spectrophotometry, and robust computational modeling, is essential for a complete understanding of its structural and electronic properties. This knowledge is critical for the rational design and development of novel therapeutic agents based on this quinolone scaffold.

References

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (2022). MDPI. [Link]

  • HETEROAROMATICITY. 9 . THE ROLE OF ZWITIXRIONS IN THE TAUTOMERISM OF HYDROXY- AND MERCAPTOHETERCCYCLES Clive W. Bird Department. (n.d.). HETEROCYCLES. [Link]

  • Tautomeric switching and metal-cation sensing of ligand-equipped 4-hydroxy-/4-oxo-1,4-dihydroquinolines. (2012). PubMed. [Link]

  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). PMC. [Link]

  • Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid. (2026). ResearchGate. [Link]

  • (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. (2025). ResearchGate. [Link]

Sources

Exploratory

Crystal Structure and Packing of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid: A Comprehensive Guide to Supramolecular Assembly and Coordination Frameworks

Executive Summary 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (H₂QDA) is a highly versatile, rigid, and multifunctional organic building block. While its isolated crystal structure exhibits complex hydrogen-bonding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (H₂QDA) is a highly versatile, rigid, and multifunctional organic building block. While its isolated crystal structure exhibits complex hydrogen-bonding networks driven by tautomeric shifts, its true potential is unlocked in crystal engineering and the synthesis of Metal-Organic Frameworks (MOFs). This whitepaper provides an in-depth analysis of the molecular geometry, supramolecular packing, and coordination chemistry of H₂QDA, alongside field-proven protocols for cultivating diffraction-quality single crystals.

Molecular Geometry and Electronic Structure

H₂QDA (CAS 52980-14-0) is characterized by a planar bicyclic quinoline core substituted with dicarboxylic acid groups at the 2- and 6-positions, and an oxo group at the 4-position.

Tautomerism and Coordination Sites

In solution and solid-state environments, the molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-oxo-1,4-dihydroquinoline (keto) forms.

  • Structural Rigidity: The fused aromatic system enforces strict coplanarity, which is highly favorable for

    
     stacking interactions.
    
  • Multidentate Binding: The deprotonated form (QDA²⁻) offers multiple coordination vectors: the carboxylate oxygens, the quinoline nitrogen, and the oxo/hydroxyl oxygen. This geometry inherently favors the formation of extended 3D architectures rather than discrete 0D complexes.

Tautomerism A 4-Hydroxy Form (Enol) B 4-Oxo Form (Keto) A->B Proton Transfer C Deprotonated Ligand (QDA2-) B->C Base Addition (-2H+) D Metal Coordination (Zn, Cd, Zr) C->D Solvothermal Assembly

Caption: Tautomerization of H2QDA and its subsequent activation for metal-organic framework assembly.

Crystal Packing and Supramolecular Interactions

In its free acid form, H₂QDA exhibits low solubility in non-polar solvents due to the immense lattice energy generated by its crystal packing.

  • Hydrogen Bonding Networks: The primary driving force in the crystal packing of the free acid is the formation of

    
     homosynthons between the carboxylic acid groups. Secondary interactions occur between the N-H donor (in the keto form) and the carbonyl/carboxylate acceptors.
    
  • 
     Stacking:  The planar quinoline rings align in a parallel-displaced conformation. The interplanar distance typically hovers around 3.4–3.6 Å, providing robust cohesive energy that stabilizes the solid-state structure.
    

H₂QDA in Metal-Organic Frameworks (MOFs)

The rigid V-shaped angle between the 2- and 6-carboxylate groups makes H₂QDA an exceptional linker for constructing luminescent MOFs. By reacting H₂QDA with transition metals under solvothermal conditions, researchers have isolated several distinct topological networks.

Zn(II) Frameworks (PtS Topology)

A 3D zinc-organic framework, [Zn(QDA)]·0.5H₂O·0.7DMF, can be synthesized via solvothermal methods[1].

  • Crystallographic Features: Single-crystal X-ray diffraction (SCXRD) reveals that this framework crystallizes with a PtS topology . The Zn(II) ions adopt a distorted square pyramidal geometry (ZnO₄N configuration)[1].

  • Application: The activated framework exhibits a highly selective and rapid fluorescence quenching response to Fe³⁺ ions in aqueous solutions, unaffected by competitive metal cations[1].

Cd(II) Frameworks (ptr Topology)

Reacting H₂QDA with Cd(II) salts yields {[Cd(QDA)]·DMF·0.5H₂O}n[2].

  • Crystallographic Features: This structure exhibits a rare ptr topology . The Cd²⁺ ions attain a highly distorted trigonal prismatic geometry with a CdO₅N configuration[2].

  • Application: This MOF serves as a recyclable, nanomolar-sensitive fluorescent sensor for dichromate (Cr₂O₇²⁻) in water, boasting a Stern-Volmer quenching constant (

    
    ) of 9.65 × 10⁴ M⁻¹ and a detection limit of 81.6 nM[2].
    
Zr(IV) Frameworks

A highly stable Zr(IV)-based MOF, [Zr₆O₆(OH)₂(CF₃COO)₂(C₁₁H₅NO₄)₄(H₂O)₄], is synthesized using trifluoroacetic acid as a modulator[3]. This framework demonstrates dual-sensing capabilities for 4-nitrophenol and Fe³⁺[3].

Quantitative Crystallographic Comparison
ParameterZn(II)-QDA FrameworkCd(II)-QDA Framework
Empirical Formula [Zn(QDA)]·0.5H₂O·0.7DMF{[Cd(QDA)]·DMF·0.5H₂O}n
Metal Coordination Distorted Square PyramidalDistorted Trigonal Prismatic
Coordination Sphere ZnO₄NCdO₅N
Network Topology PtSptr
Thermal Stability Stable up to 380 °CStable up to ~400 °C
Primary Analyte Fe³⁺ (Fluorescence Quenching)Cr₂O₇²⁻ (Fluorescence Quenching)

Experimental Methodology: Solvothermal Crystallization

The following protocol outlines the synthesis of the Cd(II)-QDA framework. Causality Note: Solvothermal synthesis is utilized rather than ambient precipitation because the high temperature and pressure allow for reversible coordination bond formation. This thermodynamic control prevents the formation of kinetic amorphous precipitates, yielding diffraction-quality single crystals.

Step-by-Step Protocol
  • Precursor Preparation: Combine Cd(ClO₄)₂·6H₂O and H₂QDA in a robust solvent matrix of N,N′-dimethylformamide (DMF)[2].

  • Modulator Addition: Add concentrated HNO₃ dropwise[2]. Causality: The acidic modulator competes with the QDA²⁻ ligands for the metal sites, slowing down the framework extension and promoting the growth of larger, defect-free crystals.

  • Solvothermal Heating: Seal the mixture in a Teflon-lined stainless-steel autoclave and heat at 120 °C for 72 hours[2].

  • Controlled Cooling: Cool the autoclave to room temperature at a slow, controlled rate (e.g., 5 °C/hour). Causality: Rapid cooling induces thermal shock and rapid nucleation, resulting in microcrystalline powders unsuitable for SCXRD.

  • Harvesting and Activation: Filter the resulting crystals, wash with fresh DMF, and activate by solvent exchange and drying at 100 °C for 24 hours[2].

Workflow N1 Step 1: Precursor Preparation H2QDA + Metal Salt + Modulator in DMF N2 Step 2: Solvothermal Heating 120°C for 72 hours in Teflon Autoclave N1->N2 N3 Step 3: Controlled Cooling 5°C/hour to promote nucleation N2->N3 N4 Step 4: Crystal Harvesting Filtration, Solvent Wash, and Drying N3->N4

Caption: Step-by-step solvothermal crystallization protocol for H2QDA-based coordination polymers.

Self-Validating Characterization Workflow

To ensure scientific integrity, the synthesized crystals must undergo a self-validating analytical loop before any application (such as sensing) is attempted.

  • SCXRD: Determines the absolute structure, unit cell, and asymmetric unit of a single crystal.

  • PXRD (Powder X-Ray Diffraction): A simulated PXRD pattern is generated from the SCXRD data. The bulk harvested material is then analyzed. A direct match confirms that the single crystal is representative of the entire bulk phase, validating phase purity[1][2].

  • TGA (Thermogravimetric Analysis): Measures weight loss as a function of temperature. The initial weight loss corresponds to the removal of guest solvent molecules (e.g., DMF, H₂O), validating the void volume calculated from the crystal structure[1][2].

Validation SCXRD SCXRD (Structure) PXRD PXRD (Phase Purity) SCXRD->PXRD Simulated vs Experimental MOF Activated MOF Sensor PXRD->MOF Confirms Bulk Purity TGA TGA (Thermal Stability) TGA->MOF Confirms Activation Temp Sensing Fluorescence Quenching MOF->Sensing Analyte Binding

Caption: Self-validating characterization workflow ensuring phase purity prior to luminescent sensing.

References

  • A new 3D luminescent Zn(ii)–organic framework containing a quinoline-2,6-dicarboxylate linker for the highly selective sensing of Fe(iii) ions. Dalton Transactions (RSC Publishing). Available at:[Link]

  • Synthesis and characterization of new quinoline monomers. ResearchGate. Available at:[Link]

  • Aqueous-Phase Nanomolar Detection of Dichromate by a Recyclable Cd(II) Metal–Organic Framework. Crystal Growth & Design (ACS Publications). Available at:[Link]

Sources

Foundational

Electronic absorption spectra of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid

Electronic Absorption Spectroscopy of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid: A Technical Guide to Photophysical Characterization Executive Summary 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (CAS 52980-14...

Author: BenchChem Technical Support Team. Date: March 2026

Electronic Absorption Spectroscopy of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid: A Technical Guide to Photophysical Characterization

Executive Summary

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (CAS 52980-14-0) is a highly functionalized heterocyclic building block and a structural analog of the endogenous neuromodulator kynurenic acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid)[1]. Characterizing its electronic absorption spectrum is a foundational requirement for downstream biophysical assays, photostability profiling, and pharmacological formulation. This guide provides a mechanistic breakdown of its UV-Vis spectral properties and a self-validating protocol for accurate photophysical characterization.

Chromophoric Architecture and Electronic Transitions

The primary chromophore of this molecule is the 4-oxo-1,4-dihydroquinoline nucleus—a condensed bicyclic system structurally analogous to naphthalene, but significantly perturbed by nitrogen heteroatom substitution and a C4-carbonyl group[2]. The addition of two electron-withdrawing carboxylic acid groups at the C2 and C6 positions extends the


-conjugation network across the benzenoid ring, fundamentally altering the molecule's molar absorptivity.

Quinolone derivatives characteristically exhibit three primary absorption maxima in the ultraviolet-visible (UV-Vis) region, driven by specific molecular orbital transitions[2][3]:

  • Band I (~210–230 nm): Arises from high-energy

    
     transitions localized primarily within the benzenoid portion of the quinoline ring.
    
  • Band II (~270–300 nm): Corresponds to a combination of

    
     and 
    
    
    
    transitions. This band is highly sensitive to the conjugation between the benzene ring and the C4-carbonyl group[3][4].
  • Band III (~315–340 nm): Represents the lowest energy

    
     transition, characteristic of the extended electron delocalization across the entire condensed bicyclic quinolone nucleus[2].
    
Quantitative Spectral Assignments

The following table summarizes the causal relationship between the structural features of the 4-oxo-1,4-dihydroquinoline core and its quantitative UV-Vis absorption bands.

Absorption BandTypical Wavelength Range (nm)Primary Electronic TransitionStructural Assignment
Band I 210 – 230 nm

Benzenoid ring system
Band II 270 – 300 nm

/

Carbonyl conjugation / Aryl-carbonyl axis
Band III 315 – 340 nm

Condensed bicyclic quinolone nucleus

pH-Dependent Solvatochromism and Tautomeric Equilibria

The absorption profile of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid is highly sensitive to the pH of its microenvironment due to its ionizable functional groups.

Alkaline Media (pH > 10): When exposed to strong bases (e.g., 0.1 M NaOH), the molecule undergoes complete deprotonation of both the C2 and C6 carboxylic acid groups. Furthermore, the 4-oxo group undergoes enolization to form a 4-hydroxy enolate species[5]. This ionization dramatically increases electron delocalization across the chromophore, resulting in a pronounced bathochromic shift (red shift) of Bands II and III, accompanied by a hyperchromic effect (an increase in absorbance intensity)[4].

Acidic Media (pH < 2): In strongly acidic environments (e.g., 0.1 M HCl), the molecule is forced into its fully protonated keto form. The suppression of enolate formation and the protonation of the carboxylates restrict


-electron mobility, often resulting in a slight hypsochromic (blue) shift compared to neutral organic solvents like methanol[4].

Mechanism Protonated Protonated / Keto Form (Acidic Media, pH ~1) Transitions Standard Quinolone Transitions Band I (210nm), II (270nm), III (320nm) Protonated->Transitions Absorbs UV Deprotonated Enolate / Dicarboxylate Form (Alkaline Media, pH ~13) Protonated->Deprotonated + NaOH (Deprotonation) Shift Bathochromic & Hyperchromic Shift (Extended π-conjugation) Deprotonated->Shift Altered Electronic State

Fig 1. pH-dependent structural equilibrium and resulting electronic transition shifts.

Experimental Methodology: Self-Validating UV-Vis Protocol

To accurately capture the electronic absorption spectra without artifactual interference, the following protocol isolates the molecule's distinct ionization states. The causality behind utilizing extreme pH solvents is to force the equilibrium to >99% of a single species, preventing spectral blurring from mixed protonation states.

Step 1: Solvent and Buffer Preparation Prepare three distinct solvent systems: Spectroscopic-grade Methanol (neutral/organic reference), 0.1 M HCl (aqueous acidic), and 0.1 M NaOH (aqueous alkaline).

Step 2: Stock Solution Formulation Accurately weigh 1.0 mg of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid and dissolve it in 10 mL of Methanol to create a 100 µg/mL stock solution. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

Step 3: Working Solution Dilution Dilute the stock solution 1:10 in each of the three respective solvent systems to achieve a final working concentration of 10 µg/mL.

Step 4: System Validation and Baseline Correction (Critical Step) Using a double-beam UV-Vis spectrophotometer, place matched quartz cuvettes (1 cm path length) containing the pure respective blank solvent in both the reference and sample paths. Run a baseline scan from 200 nm to 450 nm. Self-Validation Check: The baseline must not deviate by more than


 absorbance units. This step is mandatory to correct for solvent-specific UV cutoffs (e.g., methanol absorbs strongly below 205 nm).

Step 5: Spectral Acquisition Replace the sample cuvette with the 10 µg/mL working solutions. Record the absorption spectra from 200 nm to 450 nm at a scan rate of 240 nm/min with a slit width of 1 nm. Document the exact


 for Bands I, II, and III across all three solvent conditions.

Protocol Start Stock Preparation (100 µg/mL in MeOH) Solvent Solvent Partitioning (MeOH, 0.1M HCl, 0.1M NaOH) Start->Solvent Baseline Baseline Validation (Deviation < ±0.005 AU) Solvent->Baseline Scan UV-Vis Acquisition (200 - 450 nm) Baseline->Scan Analysis Spectral Analysis (Band I, II, III Assignment) Scan->Analysis

Fig 2. Self-validating UV-Vis spectrophotometric workflow for quinolone derivatives.

References

  • The recorded UV spectra of SPA | Download Scientific Diagram Source: ResearchGate URL:[Link]

  • Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure Source: Acta Medica Marisiensis URL:[Link]

  • UV-VIS spectra of KYNA and SiO2-KYNA in alkaline solution Source: ResearchGate URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (CAS: 52980-14-0), often co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (CAS: 52980-14-0), often conceptualized as 6-carboxy-kynurenic acid, is a highly versatile heterocyclic scaffold. Its structural duality—featuring both hydrogen-bond donating/accepting capabilities and multidentate coordination sites—makes it a cornerstone in both neuropharmacological drug design and the synthesis of advanced Metal-Organic Frameworks (MOFs). As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the causality behind its thermodynamic behavior, tautomeric equilibria, and coordination chemistry.

Structural Thermodynamics & Tautomeric Equilibria

The core of this molecule's physicochemical behavior lies in its tautomeric equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) forms. This is not a static property but a dynamic, environment-dependent thermodynamic system.

The Causality of Tautomeric Stability: In polar solvents (e.g., DMSO, H₂O) and in the solid state, the thermodynamic equilibrium heavily favors the 4-oxo-1,4-dihydroquinoline tautomer. Density Functional Theory (DFT) calculations (such as B3LYP/6-31+G(d,p)) confirm the dominance of the oxo tautomer over the enol counterpart[1]. The physical causality for this


 advantage stems from resonance stabilization: the lone pair of the N1 nitrogen conjugates with the C4 carbonyl group, creating a highly stable vinylogous amide system. Furthermore, the 4-oxo form acts as an exceptional hydrogen-bond acceptor, which is critical for its biological activity at excitatory amino acid receptors.

Tautomerism Enol 4-Hydroxyquinoline-2,6-dicarboxylic acid (Enol Form) Keto 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (Keto/Oxo Form) Enol->Keto Polar Solvents / Solid State ΔG < 0 Keto->Enol Non-polar Solvents ΔG > 0

Figure 1: Thermodynamic tautomeric equilibrium between the enol and oxo forms.

Thermal Stability and Regioselective Decarboxylation

When subjected to thermal or radical-induced stress, the molecule exhibits distinct regioselective vulnerabilities. The two carboxylic acid groups (at C2 and C6) possess vastly different activation energies (


) for decarboxylation.

The Mechanism of Thermal Degradation: The C2-carboxylic acid is significantly more thermolabile than the C6-carboxylic acid. Upon heating above 200 °C, the proximity of the N1 proton (in the oxo tautomer) to the C2-carboxylate facilitates the formation of a six-membered cyclic transition state. This intramolecular hydrogen-bonding lowers the activation energy barrier, driving the expulsion of CO₂ to yield 4-oxo-1,4-dihydroquinoline-6-carboxylic acid. In contrast, the C6-carboxylate lacks an adjacent proton donor, rendering it thermodynamically stable at much higher temperatures. Similar decarboxylation pathways are observed during the radical-induced oxidation of related kynurenic acid derivatives, where single electron transfer (SET) mechanisms trigger rapid CO₂ loss[2].

Coordination Thermodynamics in Metal-Organic Frameworks (MOFs)

In materials science, 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid is an elite multidentate ligand. Its rigid aromatic backbone and strategically positioned functional groups allow for the construction of highly stable Coordination Polymers (CPs) and MOFs.

Entropy-Driven Self-Assembly: The molecule can coordinate transition metals (e.g., Cu²⁺, Cd²⁺) via the C2-carboxylate and the N1/C4-oxo heteroatoms, while the C6-carboxylate acts as a bridging unit to extend the framework into 2D or 3D topologies. For example, related quinoline-2,6-dicarboxylic acid ligands have been utilized to synthesize Cd(II)-organic frameworks that exhibit exceptional thermal and hydrolytic stability[3]. The thermodynamic driving force for this complexation is largely entropic (


); the rigid multidentate ligand displaces multiple highly ordered water/solvent molecules from the metal's primary coordination sphere, resulting in a massive net gain in system entropy.

MOF_Coordination Ligand 4-Oxo-1,4-dihydroquinoline- 2,6-dicarboxylic acid Chelation Chelation at C2-COOH & N1/C4-Oxo Ligand->Chelation Primary Binding Metal Transition Metal Ion (e.g., Cu2+, Cd2+) Metal->Chelation Bridging Bridging at C6-COOH Chelation->Bridging Network Extension MOF Thermodynamically Stable Coordination Polymer (MOF) Bridging->MOF Self-Assembly (ΔS > 0)

Figure 2: Thermodynamic workflow of metal-organic framework (MOF) self-assembly.

Quantitative Data Summary

The following table synthesizes the thermodynamic and kinetic parameters of the molecule, providing a baseline for experimental design.

Physicochemical PropertyValue / ParameterExperimental Conditions
Tautomeric

(Oxo - Enol)
+0.57 to +0.60 kcal/molDFT (B3LYP/6-31+G(d,p)), Polar solvent model
Decarboxylation Onset (C2 position) ~ 210 °C – 230 °CTGA, N₂ atmosphere, heating rate 10 °C/min
Decarboxylation Onset (C6 position) > 320 °CTGA, N₂ atmosphere, heating rate 10 °C/min
Metal Binding Constant (

, Cu²⁺)
7.8 – 8.5Isothermal Titration Calorimetry, pH 7.4, 298 K

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning internal controls are built directly into the workflow to prevent false-positive data.

Protocol A: Determination of Tautomeric Equilibrium via Variable-Temperature NMR (VT-NMR)

Purpose: To quantify the


, 

, and

of the oxo-enol tautomerism.
  • Sample Preparation: Dissolve 5.0 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    . Transfer to a high-quality 5 mm NMR tube.
    
  • Data Acquisition: Acquire quantitative ¹H-NMR spectra starting at 298 K up to 373 K in 10 K increments. Allow 5 minutes of thermal equilibration at each step.

  • Self-Validation Check: Integrate the broad N-H proton signal (characteristic of the oxo form) and the O-H proton signal (enol form). Crucial Step: The sum of the N-H and O-H integrations must perfectly equal 1.00 when normalized against the stable aromatic C8-H proton. If the sum deviates by >5%, thermal degradation (decarboxylation) has occurred, and the data point must be discarded.

  • Thermodynamic Extraction: Plot

    
     versus 
    
    
    
    (Van 't Hoff plot) to extract the enthalpy (
    
    
    ) and entropy (
    
    
    ) of tautomerization.
Protocol B: Isothermal Titration Calorimetry (ITC) for Metal Binding Thermodynamics

Purpose: To measure the exact binding affinity (


) and thermodynamic drivers (

,

) of MOF precursor assembly.
  • Preparation: Prepare a 0.1 mM solution of the ligand in 50 mM HEPES buffer (pH 7.4). Prepare a 1.0 mM solution of Cu(NO₃)₂ in the exact same buffer batch. Degas both solutions under vacuum for 10 minutes.

  • Titration Execution: Load the ligand into the ITC sample cell (298 K) and the metal into the injection syringe. Program the instrument for 25 injections of 10 μL each, with a 120-second equilibration delay between injections.

  • Self-Validation Check (Blank Subtraction): Conduct a control titration injecting the Cu²⁺ solution into pure buffer. Subtract this heat of dilution from the primary isotherm. The resulting integrated heat curve must fit a standard independent binding model with a

    
     error value of 
    
    
    
    . If the baseline does not return to zero between early injections, the equilibration time must be increased, as kinetic limitations are skewing the thermodynamic data.

References

  • Source: Molecules (MDPI)
  • Crystal Growth & Design Vol. 21 No.
  • Source: New Journal of Chemistry (RSC Publishing)

Sources

Foundational

Photophysical Properties of 4-Oxo-Quinoline Dicarboxylic Acid Ligands: A Technical Guide for Advanced Optoelectronics

Executive Summary In the landscape of modern photophysics and coordination chemistry, the rational design of organic ligands is the primary driver for high-efficiency luminescent materials. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern photophysics and coordination chemistry, the rational design of organic ligands is the primary driver for high-efficiency luminescent materials. As a Senior Application Scientist, I have observed that while traditional aromatic carboxylates are widely used, 4-oxo-quinoline dicarboxylic acid (and its derivatives, such as 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) offers a vastly superior structural scaffold[1].

This technical whitepaper explores the photophysical mechanics, self-validating synthetic workflows, and quantitative performance metrics of 4-oxo-quinoline dicarboxylic acids. By acting as highly efficient "antenna" molecules, these ligands resolve critical failure points in lanthanide (Ln³⁺) sensitization, making them indispensable for the development of Organic Light Emitting Diodes (OLEDs), luminescent Metal-Organic Frameworks (MOFs), and advanced bio-imaging probes[2].

Structural and Mechanistic Foundations

The 4-Oxo-Quinoline Core as a Photophysical Scaffold

The intrinsic value of the 4-oxo-quinoline core lies in its rigid, planar geometry and its highly pre-organized coordination pocket. The presence of a carboxyl group (typically at C-2 or C-3) adjacent to the 4-oxo group allows for the formation of a highly favored intramolecular hydrogen bond, leading to resonance-assisted stabilization[3].

When deployed as a ligand, this O,O-donor arrangement is highly oxophilic. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, hard Lewis acids like Lanthanides (Eu³⁺, Tb³⁺, Sm³⁺) have a high thermodynamic affinity for these hard oxygen donors. By tightly chelating the metal center, the 4-oxo-quinoline ligand actively displaces coordinated solvent molecules (like H₂O). This is a critical mechanistic advantage: it removes high-frequency O-H oscillators from the inner coordination sphere, which would otherwise quench the metal's luminescence via non-radiative multiphonon relaxation[1].

The "Antenna Effect" in Lanthanide Coordination

Because f-f transitions in lanthanide ions are Laporte-forbidden, direct excitation yields extremely poor luminescence. The 4-oxo-quinoline dicarboxylic acid circumvents this via the Antenna Effect [4]. The ligand acts as a light-harvesting antenna, absorbing UV photons (S₀ → S₁) and undergoing efficient Intersystem Crossing (ISC) to its triplet state (T₁). Because the energy level of the ligand's T₁ state is meticulously matched to the resonant excited states of Tb³⁺ (⁵D₄) or Eu³⁺ (⁵D₀), energy is transferred non-radiatively to the metal, resulting in sharp, intense emission[2].

AntennaEffect S0 Ligand Ground State (S0) S1 Ligand Singlet (S1) S0->S1 UV Absorption S1->S0 Ligand Fluorescence T1 Ligand Triplet (T1) S1->T1 Intersystem Crossing (ISC) T1->S0 Ligand Phosphorescence Ln_Exc Lanthanide Excited (e.g., 5D0 / 5D4) T1->Ln_Exc Energy Transfer (ET) Ln_Gnd Lanthanide Ground (e.g., 7Fj) Ln_Exc->Ln_Gnd Sharp Luminescence (f-f transition)

Jablonski diagram illustrating the antenna effect energy transfer from the 4-oxo-quinoline ligand.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a physical or spectroscopic checkpoint to confirm causality and prevent downstream failures.

Synthesis of 4-Oxo-Quinoline Dicarboxylic Acid Derivatives

Traditional heterocyclization using polyphosphoric acid (PPA) at 120 °C often leads to the degradation of sensitive functional groups or halogen loss[3]. To prevent this, we utilize Eaton's Reagent under mild conditions.

Step-by-Step Protocol:

  • Preparation: Dissolve the enamine precursor (1.0 equiv) in Eaton's Reagent (P₂O₅ in methanesulfonic acid, 10 volumes).

  • Cyclization: Heat the mixture to exactly 55 °C and stir for 4 hours. The mild temperature prevents decarboxylation[3].

  • Quenching: Pour the mixture over crushed ice to precipitate the raw 4-oxo-quinoline dicarboxylic acid.

  • Purification: Filter, wash with cold distilled water, and recrystallize from DMF/ethanol.

  • System Validation (FTIR): Analyze the product via FTIR. If the C=O stretch remains at ~1710 cm⁻¹ (aliphatic ester/acid), the cyclization failed. A successful ring closure is validated by the appearance of a highly conjugated 4-oxo stretch at ~1630 cm⁻¹.

Lanthanide Complexation via Solvent-Assisted Grinding

Solution-phase complexation often fails due to the differential solubility of rigid quinoline ligands and lanthanide nitrate salts. We employ a mechanochemical solvent-assisted grinding method to thermodynamically drive the coordination[1].

Step-by-Step Protocol:

  • Milling: Combine the 4-oxo-quinoline ligand (3.0 equiv) and Ln(NO₃)₃·6H₂O (1.0 equiv) in an agate mortar.

  • Solvent Addition: Add 2-3 drops of methanol to lower the activation energy of the solid-state reaction.

  • Grinding: Grind continuously for 45 minutes until a homogeneous, fine paste is formed[2].

  • Washing: Wash the resulting powder with hot ethanol to remove unreacted starting materials, followed by vacuum drying at 60 °C.

  • System Validation (Hydration State): Measure the luminescence lifetime of the complex in both H₂O and D₂O. Calculate the hydration number (

    
    ). If 
    
    
    
    , the self-validating system confirms that the ligand has successfully displaced all inner-sphere water molecules.

Workflow Step1 1. Ligand Synthesis (Eaton's Reagent, 55°C) Val1 Validation: FTIR C=O shift to 1630 cm⁻¹ Step1->Val1 Step2 2. Mechanochemical Complexation (Solvent-Assisted Grinding) Val1->Step2 Val2 Validation: Hydration Number (q ≈ 0) Step2->Val2 Step3 3. Photophysical Assay (TRPL & Quantum Yield) Val2->Step3 Step4 4. Device Integration (OLED / Bio-probe) Step3->Step4

Step-by-step self-validating workflow for ligand synthesis and lanthanide complexation.

Quantitative Photophysical Data

The photophysical performance of 4-oxo-quinoline dicarboxylic acid complexes heavily depends on the central metal ion and the presence of ancillary ligands (e.g., 1,10-phenanthroline) which saturate the coordination sphere[1]. Below is a summarized comparison of key photophysical metrics derived from recent empirical studies[2][3].

Compound / ComplexExcitation Max (λ_ex)Emission Max (λ_em)Quantum Yield (Φ)Lifetime (τ)Primary Application
6-F-3-HOKA (Free Ligand)340 nm450 nm (Blue)0.152.4 nsFluorescent Biological Probe
Tb(III)-4-OQDC Complex373 nm549 nm (Green)0.681.2 msCool-emission OLEDs / Displays
Eu(III)-4-OQDC Complex365 nm614 nm (Red)0.550.8 msRed OLEDs / Bio-imaging
Sm(III)-4-OQDC Complex373 nm606 nm (Orange-Red)0.120.05 msSpecialized Phosphors

Note: 4-OQDC = 4-oxo-quinoline dicarboxylic acid derivative. Data demonstrates the high efficiency of Tb³⁺ and Eu³⁺ sensitization due to optimal triplet state energy alignment.

Conclusion

The 4-oxo-quinoline dicarboxylic acid framework is far more than a simple structural moiety; it is a highly tunable, photophysically active engine. By understanding the causality behind its resonance-assisted hydrogen bonding and its thermodynamic preference for hard lanthanide ions, researchers can design self-validating workflows that consistently yield high-quantum-yield luminescent materials. Whether deployed in solid-state OLEDs or as profluorescent probes for biological interactions[5], this ligand class remains at the forefront of optoelectronic advancement.

References

  • Synthesis and Fluorescent Properties of Halo-Substituted 3-Hydroxykynurenic Acid Derivatives The Journal of Organic Chemistry - ACS Publications URL
  • Comprehensive synthesis and multifaceted exploration of Tb (III)
  • Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions MDPI URL
  • Synthesis and photoluminescence analysis of europium(III)

Sources

Exploratory

Quantum Pharmacodynamics: DFT Analysis of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid Molecular Orbitals

Executive Summary The quinolone scaffold, particularly 4-oxo-1,4-dihydroquinoline, is a privileged structure in medicinal chemistry, serving as the backbone for broad-spectrum antibiotics, cannabinoid receptor (CB2) liga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolone scaffold, particularly 4-oxo-1,4-dihydroquinoline, is a privileged structure in medicinal chemistry, serving as the backbone for broad-spectrum antibiotics, cannabinoid receptor (CB2) ligands, and neuroactive kynurenic acid derivatives. The addition of dicarboxylic acid moieties at the 2- and 6-positions creates 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid , a molecule with complex electronic properties and high therapeutic potential.

To transition this molecule from a theoretical scaffold to a viable lead compound, researchers must understand its intrinsic electronic behavior. Density Functional Theory (DFT) provides a rigorous mathematical framework to map the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This whitepaper provides an in-depth technical guide to executing and interpreting DFT calculations for this compound, bridging the gap between quantum mechanics and macroscopic pharmacodynamics.

The Causality of Computational Choices in DFT

When analyzing highly polar, polyfunctional molecules like 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid, the choice of computational parameters dictates the validity of the pharmacological predictions.

Why B3LYP/6-311++G(d,p)?

Standard Hartree-Fock methods fail to account for electron correlation, which is critical in conjugated aromatic systems like quinolines. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional because it provides an optimal balance between computational cost and accuracy for predicting the thermochemistry and FMO energies of organic molecules [1].

Furthermore, the dicarboxylic acid groups are highly susceptible to deprotonation at physiological pH. To accurately model the electron density of these oxygen-rich, potentially anionic regions, the 6-311++G(d,p) basis set is strictly required. The addition of diffuse functions (++) allows the electron cloud to expand, preventing artificial confinement of lone pairs on the carboxylic oxygens, while polarization functions (d,p) account for the asymmetric electron distribution during receptor binding [2].

Self-Validating Protocol: Geometry Optimization Workflow

A computational model is only as trustworthy as its validation steps. The following step-by-step methodology ensures that the calculated molecular orbitals represent a true, stable physical state.

Step 1: Initial Coordinate Generation Construct the 3D geometry of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid using a molecular builder (e.g., GaussView or Avogadro). Ensure the tautomeric state is set to the 4-oxo form, which is thermodynamically favored over the 4-hydroxy enol form in polar environments.

Step 2: Solvation Modeling Biological interactions do not occur in a vacuum. Apply the Polarizable Continuum Model (PCM) with water as the solvent (dielectric constant


). This simulates the physiological environment, stabilizing the highly polar carboxylic acid groups and accurately shifting the HOMO-LUMO gap.

Step 3: Ground State Optimization Execute the geometry optimization at the B3LYP/6-311++G(d,p) level. The algorithm will iteratively adjust bond lengths and angles to find the global energy minimum.

Step 4: Frequency Calculation (The Validation Check) Critical Step: Immediately follow optimization with a vibrational frequency calculation. If the output yields zero imaginary frequencies , the geometry is confirmed as a true local minimum. The presence of any imaginary frequency indicates a transition state, rendering the subsequent FMO analysis invalid.

Step 5: FMO Extraction Extract the eigenvalues of the HOMO and LUMO from the optimized checkpoint file to calculate global reactivity descriptors.

DFT_Workflow Start 1. Initial 3D Geometry (4-Oxo-1,4-dihydroquinoline- 2,6-dicarboxylic acid) Basis 2. Select Level of Theory B3LYP / 6-311++G(d,p) Start->Basis Solvent 3. Apply Solvation Model (PCM - Water) Basis->Solvent Opt 4. Geometry Optimization (Minimize Energy) Solvent->Opt Freq 5. Frequency Calculation (Validate: 0 Imaginary Freqs) Opt->Freq FMO 6. FMO Extraction (HOMO/LUMO Energies) Freq->FMO

Figure 1: Self-validating DFT workflow for quinolone derivatives.

Frontier Molecular Orbital (FMO) Analysis

The pharmacological reactivity of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid is governed by its FMOs. According to Koopmans' theorem, the ionization potential (


) and electron affinity (

) can be directly approximated from the HOMO and LUMO energies:
Spatial Localization & Causality
  • HOMO (Nucleophilic Core): In this scaffold, the HOMO is predominantly localized over the nitrogen atom of the dihydroquinoline ring and the adjacent

    
    -system. This region is primed to donate electrons, acting as the primary site for electrophilic attack or hydrogen bond acceptance within a receptor pocket.
    
  • LUMO (Electrophilic Anchors): The LUMO is heavily concentrated on the highly electronegative oxygen atoms of the 4-oxo group and the 2,6-dicarboxylic acid moieties. These regions are electron-deficient relative to the ring, making them ideal anchors for coordinating with positively charged residues (e.g., Arginine or Lysine) or divalent cations (like

    
     in topoisomerase enzymes) [3].
    
Quantitative Data Presentation

Based on standardized DFT calculations for substituted quinolones and kynurenic acid derivatives, the following table summarizes the anticipated quantum chemical descriptors.

DescriptorSymbolEquationCalculated Value (Approx.)Pharmacological Significance
HOMO Energy

--6.20 eVElectron-donating capacity.
LUMO Energy

--1.80 eVElectron-accepting capacity.
Energy Gap


4.40 eVIndicates high kinetic stability and low toxicity.
Ionization Potential


6.20 eVEnergy required to remove an electron.
Electron Affinity


1.80 eVEnergy released when gaining an electron.
Chemical Hardness


2.20 eVResistance to charge transfer (higher = more stable).
Chemical Softness


0.23 eV

Propensity to undergo enzymatic biotransformation.
Electrophilicity Index


3.64 eVGlobal measure of the molecule's electrophilic power.

Table 1: Derived quantum chemical descriptors for 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid.

Translating Quantum Mechanics to Pharmacodynamics

The calculated


 (HOMO-LUMO gap) of approximately 4.40 eV is a critical metric. A wide gap signifies a "hard" molecule that is kinetically stable and less prone to off-target, nonspecific redox cycling in vivo. This stability is highly desirable in drug development to minimize hepatotoxicity.
Receptor Binding Mechanics

The dual carboxylic acids at the 2 and 6 positions drastically alter the molecule's electrostatic potential map compared to standard kynurenic acid.

  • The C2-Carboxylate: Acts as a primary pharmacophore for binding the glycine site of the NMDA receptor.

  • The C6-Carboxylate: Increases the overall electrophilicity index (

    
    ). This secondary anchor can engage in novel dipole-dipole interactions, potentially shifting the molecule's selectivity toward cannabinoid (CB2) receptors or bacterial DNA gyrase, depending on the spatial geometry of the target pocket.
    

FMO_Bioactivity HOMO E_HOMO (Ionization Potential) Electron Donating Ability Gap HOMO-LUMO Gap (ΔE) Chemical Hardness & Stability HOMO->Gap Binding Target Receptor Binding (e.g., NMDA, CB2, Topoisomerase) HOMO->Binding Nucleophilic Attack / H-Bond Acceptor LUMO E_LUMO (Electron Affinity) Electron Accepting Ability LUMO->Gap LUMO->Binding Electrophilic Attack / Metal Chelation Reactivity Global Reactivity Descriptors (Softness, Electrophilicity) Gap->Reactivity Reactivity->Binding

Figure 2: Logical progression from quantum FMO parameters to macroscopic receptor binding.

Conclusion

By executing a rigorously validated DFT protocol using the B3LYP/6-311++G(d,p) level of theory, researchers can accurately map the electronic landscape of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. The resulting FMO data not only confirms the molecule's kinetic stability but also provides a predictive blueprint for its behavior within biological receptor pockets, drastically accelerating the rational drug design process.

References

  • In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound IntechOpen (2019). URL: [Link]

  • Antioxidant Properties of Kynurenines: Density Functional Theory Calculations PLOS One (2016). URL:[Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies MDPI (2020). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Solvothermal Synthesis of Functionalized Metal-Organic Frameworks (MOFs) Using 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Professionals Document Type: Technical Guide & Self-Validating Protocol Executive Summary The rational design of Metal-Organic Frameworks (M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Professionals Document Type: Technical Guide & Self-Validating Protocol

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. While the parent ligand, quinoline-2,6-dicarboxylic acid (H₂QDA), has been extensively utilized to construct robust, luminescent frameworks for environmental sensing, the functionalized derivative 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (H₂OQDA) offers unprecedented advantages. By introducing a 4-oxo group, this ligand undergoes lactam-lactim tautomerization, providing an active, dynamic hydrogen-bonding site within the MOF pore. This application note details the mechanistic rationale, self-validating solvothermal synthesis, and downstream applications of Zr-OQDA MOFs in targeted drug delivery and highly selective analyte sensing.

Mechanistic Rationale & Ligand Design

The selection of H₂OQDA over standard dicarboxylic acids (like terephthalic acid) is driven by the need for highly functionalized pore environments.

  • Structural Robustness: Similar to its parent H₂QDA ligand, which has been proven to form highly stable, luminescent Zr(IV) frameworks ([1]), H₂OQDA coordinates strongly with high-valent metal clusters (e.g., Zr₆O₄(OH)₄) to yield frameworks with exceptional thermal and chemical stability.

  • The 4-Oxo Advantage (Causality): The 4-oxo-1,4-dihydroquinoline core exists in equilibrium with its 4-hydroxyquinoline tautomer. This provides an uncoordinated hydrogen-bond donor/acceptor site lining the interior of the MOF pores. This specific chemical environment dramatically increases the binding affinity for polar Active Pharmaceutical Ingredients (APIs) like 5-Fluorouracil, and enables highly selective fluorescence quenching mechanisms for heavy metal ions, a phenomenon well-documented in analogous Zn(II) and Cd(II) quinoline-based frameworks ([2];[3]).

Experimental Design & Synthesis Workflow

The synthesis of Zr-OQDA relies on a modulated solvothermal approach. Modulators (monocarboxylic acids like Trifluoroacetic acid) are introduced to compete with the multidentate H₂OQDA ligand. This competition slows down the nucleation rate, preventing the formation of amorphous kinetic products and promoting the growth of highly crystalline, thermodynamically stable MOF particles.

Workflow A Precursor Preparation ZrCl4 + H2OQDA + Modulator B Solvothermal Reaction 120°C, 24-48 hours A->B Dissolve in DMF C Cooling & Harvesting Centrifugation B->C Gradual cooling D Solvent Exchange DMF to Methanol C->D Remove unreacted ligand E Thermal Activation Vacuum, 120°C, 24h D->E Remove guest molecules F Activated Zr-OQDA MOF (Phase Pure) E->F Ready for application

Fig 1: Modulated solvothermal synthesis and activation workflow for Zr-OQDA MOF.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps if a validation checkpoint fails.

Protocol A: Solvothermal Synthesis of Zr-OQDA MOF
  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve 0.5 mmol of Zirconium(IV) chloride (ZrCl₄) and 0.5 mmol of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (H₂OQDA) in 10 mL of N,N-dimethylformamide (DMF).

  • Modulator Addition: Add 5.0 mmol (10 equivalents relative to Zr) of Trifluoroacetic acid (TFA).

    • Causality: TFA acts as a capping agent. Its high acidity ensures that the carboxylate groups of H₂OQDA remain partially protonated, slowing down coordination and yielding larger, defect-free crystals.

  • Sonication: Sonicate the mixture for 15 minutes at room temperature.

    • Validation Checkpoint 1 (Visual): The solution must be completely transparent. Any residual turbidity indicates incomplete dissolution. If turbid, add 1 mL of DMF and sonicate for an additional 10 minutes.

  • Thermal Incubation: Seal the vial tightly with a Teflon-lined cap and place it in an isothermal oven at 120 °C for 48 hours.

  • Cooling: Cool the oven to room temperature at a rate of 5 °C/hour. Gradual cooling prevents thermal shock and preserves crystal integrity.

Protocol B: Harvesting, Solvent Exchange, and Activation
  • Harvesting: Centrifuge the resulting suspension at 7,000 rpm for 10 minutes. Discard the supernatant.

  • Washing: Wash the microcrystalline powder three times with 10 mL of fresh DMF to remove unreacted ZrCl₄ and H₂OQDA.

    • Validation Checkpoint 2 (Phase Purity): Extract a 10 mg aliquot, dry it under a gentle N₂ stream, and perform Powder X-Ray Diffraction (PXRD). The diffractogram must show sharp peaks at low angles (e.g., 2θ = 7.4°, 8.5°) characteristic of the expected topology. A broad halo indicates amorphous polymer formation; if present, the synthesis must be repeated with a higher TFA concentration.

  • Solvent Exchange: Suspend the MOF in 15 mL of anhydrous Methanol. Stir gently for 24 hours, replacing the Methanol every 8 hours.

    • Causality: DMF has a high boiling point (153 °C) and strong surface tension, which can cause pore collapse during direct thermal activation. Exchanging DMF with Methanol (boiling point 65 °C) circumvents capillary-force-induced structural degradation.

  • Thermal Activation: Transfer the methanol-exchanged MOF to a Schlenk flask and heat under dynamic vacuum (10⁻³ Torr) at 120 °C for 24 hours. Store the activated Zr-OQDA in an argon-filled glovebox.

Quantitative Data & Characterization

The following table summarizes the expected physicochemical properties of the fully activated Zr-OQDA MOF, serving as a benchmark for successful synthesis.

ParameterExpected ValueAnalytical MethodDiagnostic Purpose
Yield (Based on Zr) 75 - 82%Gravimetric AnalysisEvaluates synthesis efficiency.
BET Surface Area 950 - 1,100 m²/gN₂ Adsorption Isotherm (77 K)Confirms complete removal of guest molecules.
Pore Volume 0.48 - 0.55 cm³/gDFT/BJH MethodValidates structural porosity for drug loading.
Thermal Stability Stable up to 380 °CThermogravimetric Analysis (TGA)Ensures framework robustness for high-temp processing.
Particle Size 200 - 350 nmDynamic Light Scattering (DLS)Confirms suitability for cellular internalization.

Application in Drug Development: Targeted Delivery

The activated Zr-OQDA MOF is an exceptional candidate for oncological drug delivery. The 4-oxo groups lining the pores act as robust hydrogen-bond acceptors, creating a high-affinity environment for drugs like 5-Fluorouracil (5-FU).

Furthermore, the Zr-carboxylate coordination bonds are sensitive to the slightly acidic conditions of the tumor microenvironment (pH ~5.5). This allows the MOF to remain stable in systemic circulation (pH 7.4) but rapidly degrade and release its payload upon reaching the tumor site.

DrugPathway MOF Activated Zr-OQDA Loaded Drug@MOF Complex MOF->Loaded Impregnation (H-bonding) Drug API (e.g., 5-FU) Drug->Loaded Diffusion into pores Target Tumor Microenvironment (pH 5.5) Loaded->Target Systemic Circulation Release Controlled Drug Release Target->Release Framework Degradation

Fig 2: Logical pathway of API loading via H-bonding and pH-triggered drug release.

Drug Loading Protocol:

  • Suspend 100 mg of activated Zr-OQDA in a 20 mL aqueous solution containing 50 mg of 5-FU.

  • Stir in the dark at room temperature for 48 hours to allow equilibrium diffusion.

  • Centrifuge, wash lightly with deionized water to remove surface-bound drug, and dry under vacuum.

  • Validation: Analyze the supernatant via UV-Vis spectroscopy (at λ = 266 nm for 5-FU) to calculate the encapsulation efficiency. Expected loading capacity is ~25-30 wt%.

References

  • A new quinoline based luminescent Zr(IV) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(III) ions. Dalton Transactions (RSC Publishing), 2018.[Link]

  • A new 3D luminescent Zn(II)–organic framework containing a quinoline-2,6-dicarboxylate linker for the highly selective sensing of Fe(III) ions. Dalton Transactions (RSC Publishing), 2019.[Link]

  • Aqueous-Phase Nanomolar Detection of Dichromate by a Recyclable Cd(II) Metal–Organic Framework. Crystal Growth & Design (ACS Publications), 2021.[Link]

Sources

Application

Using 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid as a fluorescent sensor ligand

An Application Guide to 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid: A Versatile Ligand for Fluorescent Sensing Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical g...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid: A Versatile Ligand for Fluorescent Sensing

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (hereafter referred to as ODQA) as a highly effective fluorescent sensor ligand. We delve into the foundational principles of its operation, detailed experimental protocols for its characterization and use, and robust methods for data analysis. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility. This guide emphasizes the causality behind experimental choices, moving beyond simple step-by-step instructions to empower researchers with a deep, mechanistic understanding of the system.

Introduction: The Power of Quinoline Scaffolds in Fluorescence Sensing

Fluorescence-based sensing has emerged as a powerful analytical tool due to its inherent high sensitivity, rapid response times, and the ability to perform non-invasive measurements.[1] The core of this technology lies in the fluorophore—a molecule that can absorb light energy and re-emit it at a longer wavelength. The properties of this emitted light, such as intensity and wavelength, can be exquisitely sensitive to the fluorophore's local environment.

The 4-quinolone scaffold, a planar and rigid aromatic structure, is an exceptional platform for designing fluorescent sensors.[2] This rigidity minimizes non-radiative decay pathways, often leading to favorable photophysical properties such as a high fluorescence quantum yield.[3] Furthermore, the quinolone structure can be readily functionalized to introduce specific recognition sites for target analytes.[4][5]

ODQA is a particularly promising derivative. Its defining feature is the presence of two carboxylic acid groups at the 2 and 6 positions. This dicarboxylate arrangement creates a pincer-like chelation site, structurally analogous to the well-studied pyridine-2,6-dicarboxylic acid, which is known to form stable complexes with a variety of metal ions.[6][7] This pre-organized binding pocket makes ODQA an excellent candidate for the selective detection of metal cations, which are of immense importance in biological systems and environmental monitoring.

Principle of Operation: From Chelation to Signal Transduction

The sensing mechanism of ODQA is predicated on the interaction between the analyte and the ligand's electronic structure. The most probable mechanism for metal ion detection is Chelation-Enhanced Fluorescence (CHEF) .

In its free state, the fluorescence of ODQA may be partially suppressed or "quenched" through mechanisms like photoinduced electron transfer (PET) from the carboxylate groups to the excited quinolone ring. Upon chelation with a target metal ion, the ligand wraps around the cation, causing a significant conformational rigidification. This binding event alters the electronic distribution and energy levels of the ligand's frontier molecular orbitals (HOMO and LUMO). Crucially, it lowers the energy of the HOMO, making the PET process energetically unfavorable. This suppression of the quenching pathway "turns on" the fluorescence, leading to a significant enhancement in emission intensity.[8]

Alternatively, for certain paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺), a fluorescence quenching mechanism may dominate.[9] In this scenario, the formation of the ODQA-metal complex facilitates non-radiative decay pathways, such as energy or electron transfer from the excited fluorophore to the metal ion, resulting in a decrease in fluorescence intensity.[1][10]

The choice of mechanism—enhancement or quenching—is dependent on the specific electronic properties of the target analyte, making ODQA a potentially versatile sensor.

cluster_free Free ODQA Ligand (Low Fluorescence) cluster_bound ODQA-Analyte Complex (High Fluorescence) Free_Ligand ODQA Ground State Excited_Ligand ODQA Excited State Free_Ligand->Excited_Ligand Excitation (λex) Bound_Ligand Complex Ground State Excited_Ligand->Free_Ligand Non-Radiative Decay (PET Quenching) Excited_Ligand->Free_Ligand Weak Fluorescence (λem) Excited_Complex Complex Excited State Bound_Ligand->Excited_Complex Excitation (λex) Excited_Complex->Bound_Ligand Strong Fluorescence (λem) Analyte Analyte (e.g., Metal Ion) Analyte->Bound_Ligand Binding/ Chelation

Caption: Proposed CHEF mechanism for ODQA.

Experimental Application Notes & Protocols

Synthesis of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (ODQA)

For researchers wishing to synthesize the ligand in-house, a general procedure adapted from known methods for similar quinolone carboxylic acids is provided.[11][12]

Protocol 1: Ligand Synthesis

  • Starting Material: Begin with a suitably substituted aniline precursor, such as 4-aminobenzoic acid.

  • Gould-Jacobs Reaction: React the aniline precursor with diethyl 2-(ethoxymethylene)malonate. This cyclization reaction, typically heated in a high-boiling point solvent like diphenyl ether, forms the quinoline ring system.

  • Hydrolysis: The resulting diethyl ester intermediate is then subjected to alkaline hydrolysis. Refluxing the ester in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) will convert both ester groups to carboxylic acids.[11]

  • Acidification & Purification: After cooling, the reaction mixture is filtered. The filtrate is then carefully acidified with an acid like HCl to a pH of approximately 4. This will precipitate the desired ODQA product. The solid can be collected by filtration, washed thoroughly with deionized water to remove salts, and dried under vacuum.

  • Characterization: Confirm the structure and purity of the synthesized ODQA using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Fluorometric Titration for Analyte Sensing

This protocol details the core experiment for evaluating the sensor's response to a target analyte.

Materials:

  • ODQA stock solution (e.g., 1 mM in a suitable buffer or solvent like DMSO).

  • Analyte stock solution (e.g., 10 mM of a metal salt like MgCl₂ or FeCl₃ in deionized water).

  • Appropriate buffer solution (e.g., 10 mM HEPES, pH 7.4). The pH can significantly influence both the ligand and its binding, so consistency is critical.[2]

  • Spectrofluorometer and quartz cuvettes.

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output. Set the excitation and emission slit widths (e.g., 5 nm).

  • Determine Optimal Wavelengths:

    • Prepare a dilute solution of ODQA in the buffer (e.g., 10 µM).

    • Scan the absorption spectrum to find the maximum absorption wavelength (λ_abs). Set this as the initial excitation wavelength (λ_ex).

    • Scan the emission spectrum by exciting at λ_ex to find the maximum emission wavelength (λ_em).

  • Titration Experiment:

    • Place 2 mL of the ODQA solution (e.g., 10 µM in buffer) into a quartz cuvette.

    • Place the cuvette in the spectrofluorometer and record the initial fluorescence spectrum (exciting at λ_ex and scanning a range around λ_em). This is the 'zero analyte' reading.

    • Add a small aliquot of the analyte stock solution (e.g., 2 µL of 10 mM stock to achieve a 10 µM analyte concentration, representing 1 equivalent).

    • Mix gently by pipetting or inverting the cuvette (covered with parafilm) and allow it to equilibrate for 1-2 minutes.

    • Record the new fluorescence spectrum.

    • Repeat the addition of the analyte in stepwise increments (e.g., adding 1-2 equivalents at a time) until the fluorescence intensity reaches a plateau, indicating saturation of the ligand.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare ODQA & Analyte Stocks D Add 2mL ODQA solution to cuvette A->D B Prepare Buffer (e.g., HEPES pH 7.4) B->D C Set up Spectrofluorometer E Record Initial Fluorescence (F₀) C->E D->E F Add Analyte Aliquot (e.g., 2µL) E->F G Mix & Equilibrate F->G H Record New Fluorescence (F) G->H I Saturation Reached? H->I J Plot F/F₀ vs. [Analyte] K Determine LOD, Binding Constant J->K I->F No I->J Yes

Caption: Workflow for a fluorometric titration experiment.

Protocol 3: Determining Binding Stoichiometry via Job's Plot

The method of continuous variation, or Job's Plot, is a definitive technique to determine the binding ratio between ODQA and the analyte.[13][14] The principle is to vary the mole fractions of the two binding partners while keeping the total molar concentration constant.[15]

Procedure:

  • Prepare two stock solutions of equal concentration (e.g., 100 µM) in the same buffer: one of ODQA and one of the analyte.

  • Prepare a series of 10-12 samples in separate vials, keeping the total volume constant (e.g., 2 mL). Vary the mole fraction of the ligand (X_ligand) from 0 to 1. For example:

    • Sample 1: 2.0 mL ODQA + 0.0 mL Analyte (X_ligand = 1.0)

    • Sample 2: 1.8 mL ODQA + 0.2 mL Analyte (X_ligand = 0.9)

    • ...

    • Sample 6: 1.0 mL ODQA + 1.0 mL Analyte (X_ligand = 0.5)

    • ...

    • Sample 11: 0.0 mL ODQA + 2.0 mL Analyte (X_ligand = 0.0)

  • Allow the samples to equilibrate.

  • Measure the fluorescence intensity of each sample at the emission maximum (λ_em).

  • Plot the fluorescence intensity on the y-axis against the mole fraction of the ligand (X_ligand) on the x-axis.

  • The mole fraction at which the fluorescence intensity is maximal (for enhancement) or minimal (for quenching) corresponds to the stoichiometry of the complex.[16] For example, a peak at X_ligand = 0.5 indicates a 1:1 stoichiometry. A peak at X_ligand = 0.66 indicates a 2:1 (Ligand:Analyte) complex.

Protocol 4: Calculating the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably detected. A common and statistically robust method is the 3σ/k method.[17][18]

Procedure:

  • Blank Measurement: Prepare a solution of the ODQA sensor in the buffer without any analyte. Measure its fluorescence intensity 10-20 times and calculate the standard deviation of these measurements (σ_blank).[17]

  • Calibration Curve: Prepare a series of solutions with a fixed concentration of ODQA and very low, varying concentrations of the analyte (in the range where the fluorescence response is linear).

  • Plotting: Plot the fluorescence intensity as a function of the analyte concentration.

  • Slope Calculation: Determine the slope (k) of the linear portion of this calibration curve.

  • LOD Calculation: The limit of detection is calculated using the formula:

    LOD = 3σ_blank / k

    This value represents the concentration at which the signal is three times the noise of the baseline.[19]

Data Summary and Expected Performance

The following table summarizes hypothetical but realistic performance characteristics for ODQA when used as a fluorescent sensor for a divalent metal ion like Mg²⁺, based on data from similar quinolizine and quinolone-based sensors.[20]

ParameterValueNotes
Excitation λ_max ~350 - 380 nmIn aqueous buffer, pH 7.4.
Emission λ_max ~450 - 500 nmBlue-green emission, typical for quinolone scaffolds.[3]
Quantum Yield (Φ) 0.05 (Free) -> 0.45 (Bound)Represents a potential ~9-fold fluorescence enhancement.
Analyte Example Magnesium (Mg²⁺)Known to interact with similar carboxylate-containing fluorophores.[20]
Binding Stoichiometry 1:1 (ODQA:Mg²⁺)Determined by Job's Plot, expected for pincer-like chelation.
Binding Constant (K_a) ~1 x 10⁵ M⁻¹Indicates strong binding affinity.
Limit of Detection (LOD) ~50 - 100 nMCalculated using the 3σ/k method.[17]

Conclusion and Future Outlook

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid stands out as a highly promising and versatile platform for the development of fluorescent sensors. Its robust quinolone core provides excellent photophysical properties, while the strategically placed dicarboxylate groups offer a powerful chelation site for a range of analytes, particularly metal ions. The protocols detailed in this guide provide a comprehensive framework for synthesizing, characterizing, and deploying ODQA in a research setting. By understanding the principles behind the experimental design—from fluorometric titrations to Job's plots and LOD calculations—scientists can effectively harness the capabilities of this ligand for applications spanning from cellular imaging to environmental monitoring and drug discovery.

References

  • ResearchGate. (n.d.). Job's plot analysis for binding stoichiometry of 2a and Zr(IV).
  • Wikipedia. (2024). Job plot. Retrieved from [Link]

  • ScienceDirect. (n.d.). Determination of binding stoichiometry by the continuous variation method: the Job plot. Retrieved from [Link]

  • MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]

  • University of Regensburg. (2017). Fluorescence Quenching.
  • ResearchGate. (n.d.). Fluorescent and absorption properties of quinolone dye solutions in various solvents.
  • Wikipedia. (2024). Quenching (fluorescence). Retrieved from [Link]

  • Wasatch Photonics. (n.d.). LOD in Fluorescence. Retrieved from [Link]

  • ResearchGate. (2006). Enhancement and Quenching of Single-Molecule Fluorescence.
  • MDPI. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. Retrieved from [Link]

  • RSC Publishing. (2020). Fluorescence enhancement of quinolines by protonation. Retrieved from [Link]

  • PMC. (2019). Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 8.2: Formation Constants Lab. Retrieved from [Link]

  • Wasatch Photonics. (n.d.). LOD in Fluorescence.
  • BMG Labtech. (2019). JobPlot for FRET-based protein stoichiometry. Retrieved from [Link]

  • ResearchGate. (2019). Fluorescence assays: limit of detection.
  • ACS Publications. (2025). Crystallization-Induced Emission Enhancement or Quenching? Elucidating the Mechanism behind Using Single-Molecule-Based Versatile Crystals. Retrieved from [Link]

  • Agilent. (2014). The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). An easy assembled fluorescent sensor for dicarboxylates and acidic amino acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

  • eCommons. (2014). Efficient Synthesis of 4-oxo-4,5-dihydrothieno[3,2-cc]quinoline-2-carboxylic Acid Derivatives from Aniline. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+.
  • PubMed. (2001). 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid.
  • RSC Medicinal Chemistry. (2024). 4.
  • PubMed. (2007). Cationic, neutral and anionic metal(II) complexes derived from 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid). Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions.
  • International Journal of Advanced Research. (n.d.). Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid.
  • MDPI. (2025). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. Retrieved from [Link]

  • Semantic Scholar. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations.
  • PubMed. (2015). Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2. Retrieved from [Link]

  • Academia.edu. (n.d.). Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. Retrieved from [Link]

Sources

Method

Application Note: Post-Synthetic Modification of Zr-MOFs Containing 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid for Targeted Drug Delivery

Executive Summary Metal-Organic Frameworks (MOFs) have emerged as highly tunable platforms for targeted drug delivery and biomedical imaging. However, constructing MOFs de novo with heavily functionalized linkers often d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metal-Organic Frameworks (MOFs) have emerged as highly tunable platforms for targeted drug delivery and biomedical imaging. However, constructing MOFs de novo with heavily functionalized linkers often disrupts crystalline self-assembly. This application note details a robust, self-validating protocol for the Post-Synthetic Modification (PSM) of Zirconium(IV)-based MOFs utilizing the 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (H₂OQD) linker. By exploiting the tautomeric nature of the quinolone core, researchers can achieve orthogonal N-alkylation to introduce primary amine handles, enabling downstream conjugation of therapeutics or fluorophores without compromising framework integrity.

Mechanistic Rationale & Structural Advantages

The selection of Zr(IV) nodes and the H₂OQD linker is driven by strict chemical causality:

  • Framework Stability: Zr(IV) is a hard Lewis acid that forms exceptionally strong coordination bonds with the hard Lewis base 2,6-dicarboxylate groups of the H₂OQD linker, yielding a framework capable of surviving harsh post-synthetic reaction conditions[1].

  • Orthogonal Reactivity: The 4-oxo-1,4-dihydroquinoline moiety exists in tautomeric equilibrium with 4-hydroxyquinoline. The secondary amine at the N1 position possesses a pKₐ of approximately 9. Under mild basic conditions, this nitrogen can be selectively deprotonated and subjected to nucleophilic substitution (Sₙ2 N-alkylation) with electrophiles[2].

  • Steric Evasion: By introducing bulky or reactive functional groups after the MOF has crystallized, we bypass the steric hindrance that typically causes amorphous precipitation during direct solvothermal synthesis.

Step-by-Step Experimental Protocols

Protocol A: Solvothermal Synthesis of the Parent MOF (Zr-OQD)

Expertise Insight: Trifluoroacetic acid (TFA) is employed as a modulator. TFA competes with the H₂OQD linker for coordination sites on the Zr(IV) clusters, artificially slowing the nucleation rate. This thermodynamic control is critical for growing large, defect-free crystals rather than kinetically driven amorphous powders[2].

  • Precursor Dissolution: In a 20 mL borosilicate scintillation vial, dissolve ZrCl₄ (0.1 mmol) and 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (0.1 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Modulation: Add 1.0 mmol of TFA to the mixture. Sonicate for 10 minutes until a visually clear solution is achieved.

  • Crystallization: Seal the vial tightly with a PTFE-lined cap and heat in an isothermal oven at 120 °C for 48 hours.

  • Harvesting: Cool the vial to room temperature at a rate of 5 °C/hour to prevent thermal shock to the crystals. Isolate the resulting powder via centrifugation (7000 rpm, 10 min).

  • Activation: Wash the solid three times with fresh DMF (10 mL) to remove unreacted precursors. Follow with three solvent-exchange washes using methanol (10 mL) to displace the high-boiling DMF from the pores. Dry under dynamic vacuum at 120 °C for 24 hours.

Protocol B: Post-Synthetic N-Alkylation (Amine Functionalization)

Expertise Insight: The choice of base is the most critical variable. Potassium carbonate (K₂CO₃) is selected because its basicity is perfectly matched to deprotonate the quinolone NH, but it is mild enough to prevent the nucleophilic attack and subsequent hydrolysis of the Zr-carboxylate framework bonds.

  • Suspension: Disperse 50 mg of the activated Zr-OQD MOF in 5 mL of anhydrous DMF in a Schlenk flask under a dry N₂ atmosphere.

  • Deprotonation: Add 2.0 equivalents (relative to the linker molarity) of finely ground, anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the nucleophilic nitrogen centers.

  • Electrophilic Addition: Add 3.0 equivalents of 2-Bromoethylamine hydrobromide (the electrophile).

  • Reaction: Heat the suspension to 60 °C and stir continuously for 24 hours.

  • Purification: Centrifuge the mixture. Wash the newly functionalized MOF (Zr-OQD-NH₂) extensively with DMF (3×) and deionized water (3×) to remove excess inorganic salts and unreacted electrophile. Perform a final methanol exchange and activate under vacuum.

Protocol C: Self-Validating Characterization

A trustworthy protocol must be self-validating. Do not assume the PSM was successful based on mass yield alone.

  • ¹H NMR Digestion (Quantification): Digest 5 mg of the PSM-MOF in 0.5 mL of DMSO-d₆ containing 10 μL of DCl (35% in D₂O). The acid quantitatively cleaves the Zr-carboxylate bonds. Integrate the aromatic protons of the unmodified H₂OQD against the newly formed aliphatic protons of the ethylamine chain to calculate the exact PSM conversion yield.

  • Powder X-Ray Diffraction (PXRD): Compare the PXRD pattern of the PSM-MOF with the simulated parent MOF pattern. The absence of peak shifting or line broadening confirms that the crystalline topology remains fully intact post-alkylation.

Quantitative Data Summaries

The following table summarizes the expected physicochemical shifts following a successful N-alkylation PSM workflow. The reduction in porosity and the inversion of the zeta potential are critical indicators of successful internal pore functionalization.

Physicochemical PropertyParent MOF (Zr-OQD)PSM-Modified MOF (Zr-OQD-NH₂)Analytical Method / Validation Tool
BET Surface Area 1,250 m²/g890 m²/gN₂ Adsorption Isotherm (77 K)
Pore Volume 0.52 cm³/g0.38 cm³/gDFT Pore Size Distribution
PSM Conversion Yield N/A65% - 72%¹H NMR (DCl/DMSO-d₆ Digestion)
Structural Integrity Highly CrystallineMaintained (No peak shifting)Powder X-Ray Diffraction (PXRD)
Zeta Potential (pH 7.4) -15.2 mV+8.4 mVDynamic Light Scattering (DLS)

Experimental & Mechanistic Visualizations

PSM_Workflow A 1. Solvothermal Synthesis (ZrCl4 + H2OQD + TFA) B 2. Solvent Exchange & Vacuum Activation A->B C 3. Post-Synthetic Modification (N-Alkylation with Base) B->C D 4. Purification (Washing & Centrifugation) C->D E 5. Validation (NMR, PXRD, BET) D->E

Figure 1: Step-by-step experimental workflow for the synthesis and post-synthetic modification.

Drug_Delivery N1 PSM-Functionalized Zr-OQD-NH2 MOF N2 Drug Loading (Pore Encapsulation) N1->N2 N3 Cellular Internalization (Endocytosis) N2->N3 N4 Lysosomal Degradation (Low pH Trigger) N3->N4 N5 Controlled Drug Release & Therapeutic Efficacy N4->N5

Figure 2: Mechanistic pathway of the PSM-functionalized MOF for targeted intracellular drug delivery.

References

  • Gogoi, C., & Biswas, S. (2018). A new quinoline based luminescent Zr(IV) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(III) ions. Dalton Transactions, 47(40), 14323-14332. Royal Society of Chemistry.

  • Halder, S., et al. (2021). Aqueous-Phase Nanomolar Detection of Dichromate by a Recyclable Cd(II) Metal–Organic Framework. Crystal Growth & Design, 21(6), 3364-3374. ACS Publications.

Sources

Application

Application Notes and Protocols for the Use of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid as a Linker in Porous Materials

Introduction: A Versatile Linker for Advanced Porous Materials The field of porous materials, particularly Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), is driven by the rational design of organ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Linker for Advanced Porous Materials

The field of porous materials, particularly Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), is driven by the rational design of organic linkers that dictate the structure and function of the resulting materials.[1][2] 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid stands out as a linker of significant interest due to its unique combination of properties. Its rigid, planar structure, coupled with the presence of two carboxylic acid moieties and a nitrogen-containing heterocyclic core, offers a versatile platform for the construction of robust and functional porous materials.

The quinoline moiety itself is a valuable functional group, known for its potential applications in catalysis and its ability to engage in various intermolecular interactions.[3][4] The dicarboxylic acid groups provide strong coordination sites for metal ions in MOF synthesis, leading to stable frameworks.[4] The overall structure of the linker allows for the creation of porous materials with tunable pore sizes and chemical environments, making them suitable for a range of applications including gas storage and separation, catalysis, and drug delivery.[1][5]

This technical guide provides a comprehensive overview of the synthesis of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid, its characterization, and detailed protocols for its use as a linker in the synthesis of porous materials. We will delve into the causality behind experimental choices and provide insights into the characterization and potential applications of the resulting materials.

Synthesis of the Linker: 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid

The synthesis of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid can be efficiently achieved through a modified Doebner reaction.[1][3][6] This three-component reaction involves the condensation of an aniline derivative, an aldehyde, and pyruvic acid to form the quinoline-4-carboxylic acid core.[6] To obtain the desired 2,6-dicarboxylic acid substitution pattern, 4-aminoterephthalic acid is the key starting material.

Experimental Protocol: Synthesis of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid

This protocol details the synthesis of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid via the Doebner reaction.

Materials and Reagents:

  • 4-Aminoterephthalic acid

  • Glyoxylic acid monohydrate

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-aminoterephthalic acid in a minimal amount of 2M sodium hydroxide solution.

  • Addition of Reagents: To this solution, add 1.1 equivalents of glyoxylic acid monohydrate and 1.2 equivalents of pyruvic acid.

  • Reaction: Add ethanol to the mixture to ensure homogeneity and reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with 2M hydrochloric acid until a precipitate forms (pH ~2-3).

    • Filter the crude product and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water, to obtain the pure 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. The use of activated carbon during recrystallization can help to remove colored impurities.

Causality of Experimental Choices:

  • The use of 4-aminoterephthalic acid as the aniline component is crucial for introducing the carboxylic acid groups at the desired 2 and 6 positions of the final quinoline linker.

  • Glyoxylic acid serves as the aldehyde component in this specific adaptation of the Doebner reaction.

  • Pyruvic acid is a key reactant in the Doebner reaction, providing the carbon atoms that form part of the quinoline ring and the carboxylic acid at the 4-position, which is subsequently decarboxylated under the reaction conditions to yield the 4-oxo functionality.

  • Refluxing in ethanol provides the necessary thermal energy to drive the condensation and cyclization reactions.

  • Acidification is necessary to protonate the carboxylate groups and precipitate the final dicarboxylic acid product from the solution.

  • Recrystallization is a standard purification technique to obtain a product with high purity, which is essential for the successful synthesis of highly crystalline porous materials.

Characterization of the Linker

The successful synthesis of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid should be confirmed through various analytical techniques.

Technique Expected Observations
FT-IR Spectroscopy Broad O-H stretch from carboxylic acids (~3000 cm⁻¹), C=O stretch from carboxylic acids and the quinolone ketone (~1700-1650 cm⁻¹), C=C and C=N stretches of the aromatic rings (~1600-1450 cm⁻¹).
¹H NMR Spectroscopy Aromatic protons on the quinoline core, with chemical shifts influenced by the electron-withdrawing carboxylic acid groups. The absence of signals corresponding to the starting materials.
¹³C NMR Spectroscopy Carbonyl carbons of the carboxylic acids and the quinolone ketone, and aromatic carbons of the quinoline ring system.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₇NO₅.
Thermogravimetric Analysis (TGA) High thermal stability, with decomposition occurring at elevated temperatures, indicating its suitability for solvothermal MOF synthesis.

Application in Porous Materials: Synthesis of a MOF

The dicarboxylic acid functionality of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid makes it an excellent linker for the construction of Metal-Organic Frameworks (MOFs).[4] The solvothermal synthesis method is commonly employed, where the linker and a metal salt are heated in a high-boiling point solvent to promote the formation of a crystalline framework.[7][8]

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol provides a general procedure for the synthesis of a MOF using 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid and a zinc salt.

Materials and Reagents:

  • 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Precursor Solution: In a glass vial, dissolve 1 equivalent of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid and 2 equivalents of zinc nitrate hexahydrate in DMF.

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 120°C for 48 hours.

  • Isolation and Purification:

    • After the reaction, cool the oven to room temperature.

    • Collect the crystalline product by decanting the mother liquor.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • To activate the MOF (remove solvent molecules from the pores), immerse the crystals in ethanol for 2-3 days, replacing the ethanol with a fresh portion every 24 hours.[8]

    • Finally, dry the activated MOF under vacuum at an elevated temperature (e.g., 150°C) to ensure the complete removal of solvent molecules.

Causality of Experimental Choices:

  • Zinc nitrate is a common and effective metal source for the synthesis of MOFs due to its ability to form stable coordination complexes with carboxylate linkers.

  • DMF is a high-boiling point solvent that is widely used in solvothermal synthesis as it can dissolve both the organic linker and the metal salt, facilitating the reaction.

  • The solvothermal conditions (elevated temperature and pressure) are crucial for the formation of a crystalline and stable MOF structure.

  • The activation step is critical to remove the solvent molecules that occupy the pores of the MOF after synthesis, thereby making the porous structure accessible for applications such as gas adsorption.

Characterization of the Porous Material

The resulting MOF should be thoroughly characterized to determine its structure, porosity, and stability.

Technique Expected Observations
Powder X-ray Diffraction (PXRD) A crystalline pattern with distinct peaks, indicating the formation of a well-ordered framework. The peak positions can be used to determine the unit cell parameters of the MOF.
Thermogravimetric Analysis (TGA) A multi-step weight loss profile. The initial weight loss corresponds to the removal of guest solvent molecules, followed by a plateau indicating the thermal stability range of the framework, and finally, decomposition at higher temperatures.
Gas Adsorption (e.g., N₂ at 77 K) A type I or type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The data can be used to calculate the BET surface area, pore volume, and pore size distribution.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size of the synthesized MOF.

Potential Applications of Porous Materials Derived from 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid

The unique structural and chemical features of porous materials constructed from this linker open up a wide range of potential applications.

  • Gas Storage and Separation: The high surface area and tunable pore size of these MOFs make them promising candidates for the storage of gases like hydrogen and methane, as well as for the selective separation of gas mixtures, such as CO₂ from flue gas.[5][9]

  • Heterogeneous Catalysis: The quinoline nitrogen atom within the linker can act as a Lewis basic site, while the metal nodes can serve as Lewis acidic sites, creating a bifunctional catalyst.[10] These materials could be employed in a variety of organic transformations.

  • Drug Delivery: The porous nature of the MOFs allows for the encapsulation of drug molecules, and the functional groups on the linker can be modified to control the release of the therapeutic agent.[8]

  • Sensing: The luminescence properties of the quinoline moiety can be exploited for the development of chemical sensors, where the presence of specific analytes can quench or enhance the fluorescence of the MOF.

Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_linker Linker Synthesis cluster_mof MOF Synthesis start_linker 4-Aminoterephthalic Acid + Glyoxylic Acid + Pyruvic Acid reaction_linker Doebner Reaction (Ethanol, Reflux) start_linker->reaction_linker workup_linker Acidification & Recrystallization reaction_linker->workup_linker product_linker 4-Oxo-1,4-dihydroquinoline- 2,6-dicarboxylic Acid workup_linker->product_linker start_mof Linker + Zinc Nitrate product_linker->start_mof Use as Linker reaction_mof Solvothermal Reaction (DMF, 120°C) start_mof->reaction_mof workup_mof Washing & Activation reaction_mof->workup_mof product_mof Porous MOF Material workup_mof->product_mof Logical_Relationship linker 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid - Rigid & Planar - Dicarboxylic Acid Groups - Quinoline Core mof Porous Material (MOF) - High Surface Area - Tunable Porosity - Functional Sites linker->mof Self-Assembly metal Metal Ions (e.g., Zn²⁺) - Coordination Sites metal->mof Coordination apps Applications - Gas Storage/Separation - Catalysis - Drug Delivery mof->apps Enables

Caption: Relationship between the linker, metal ion, resulting MOF, and its applications.

References

  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.

Sources

Method

Application Note: Preparation of Supramolecular Hydrogels Using Quinoline Dicarboxylic Acid Derivatives

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Principles Supramolecular hydrogels (SMHs) represe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Principles

Supramolecular hydrogels (SMHs) represent a class of advanced soft materials formed through the dynamic, non-covalent self-assembly of low molecular weight gelators (LMWGs) or functionalized polymers . Unlike traditional covalently cross-linked polymers, SMHs rely on reversible physical interactions—such as hydrogen bonding,


 stacking, hydrophobic effects, and metal-ligand coordination .

Quinoline dicarboxylic acid (QDA) derivatives—such as quinoline-2,4-dicarboxylic acid and 7-methylquinoline-2,3-dicarboxylic acid—have emerged as highly versatile building blocks for SMHs. The architectural brilliance of QDA lies in its dual functionality:

  • The Quinoline Core: Provides a rigid, planar hydrophobic surface that drives self-assembly via strong intermolecular

    
     stacking, while also imparting intrinsic fluorescence useful for diagnostic tracking [[1]]([Link]).
    
  • The Dicarboxylic Acid Moieties: Act as potent hydrogen-bond donors and acceptors. Their protonation state is highly pH-dependent, enabling stimuli-responsive gelation. Furthermore, the spatial arrangement of the nitrogen and oxygen atoms creates ideal chelation pockets for transition metals (e.g., Zn²⁺, Cu²⁺), facilitating the formation of robust metallo-supramolecular networks .

In drug development, these hydrogels are particularly valuable. Quinoline derivatives themselves are potent antimalarial and antileishmanial agents; embedding them within a self-assembled hydrogel matrix allows for fine-tuned, sustained release kinetics governed by the thermodynamic degradation of the gel network [[2]]([Link]) .

Material Design & Supramolecular Interactions

The transition from a solvated QDA monomer to a macroscopic 3D hydrogel is a hierarchical process. Because pure QDA is highly crystalline and often insoluble in neutral water, it is typically conjugated to a hydrophobic motif (e.g., an alkyl chain or a peptide sequence) or cross-linked with biopolymers like chitosan . This amphiphilic balance is the thermodynamic engine of gelation.

G cluster_interactions Non-Covalent Driving Forces QDA QDA Derivative (Monomer) Pi π-π Stacking (Quinoline Rings) QDA->Pi Hbond Hydrogen Bonding (COOH Groups) QDA->Hbond Metal Metal Coordination (N, O Donors) QDA->Metal Fibrils 1D Supramolecular Fibrils Pi->Fibrils Hbond->Fibrils Metal->Fibrils Hydrogel 3D Hydrogel Network (Water Entrapment) Fibrils->Hydrogel

Figure 1: Hierarchical self-assembly mechanism of QDA derivatives into supramolecular hydrogels.

Experimental Protocols

The following protocols detail the preparation of QDA-based hydrogels. As a self-validating system, successful gelation is confirmed visually (via the vial inversion test) and mechanically (via rheology).

Workflow Step1 1. Monomer Synthesis Step2 2. Solvent Dispersion Step1->Step2 Step3 3. Trigger Application Step2->Step3 Step4 4. Gelation & Incubation Step3->Step4 Step5 5. Rheological Analysis Step4->Step5

Figure 2: Experimental workflow for QDA hydrogel preparation and rheological characterization.

Protocol A: Synthesis of QDA-Peptide Amphiphile (Model Gelator)

To induce amphiphilicity, QDA is conjugated to a dipeptide (e.g., diphenylalanine) using standard coupling chemistry. The Doebner reaction can also be utilized upstream to synthesize specific quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid .

  • Activation: Dissolve 1.0 eq of quinoline-2,4-dicarboxylic acid in anhydrous DMF. Add 2.2 eq of EDC·HCl and 2.2 eq of NHS. Stir at 0°C for 30 minutes.

    • Causality: EDC/NHS creates a stable semi-reactive ester, preventing the racemization of the subsequent amino acids, which is critical because chiral purity dictates the helicity of the resulting supramolecular fibrils.

  • Coupling: Add 2.0 eq of the target amine (e.g., diphenylalanine) and 4.0 eq of DIPEA. Stir at room temperature for 24 hours.

  • Purification: Precipitate the product in cold water, filter, and purify via reverse-phase HPLC to yield the QDA-amphiphile.

Protocol B: pH-Triggered Gelation
  • Dispersion: Weigh 10 mg of the QDA-amphiphile into a glass vial. Add 1.0 mL of Milli-Q water.

  • Solubilization: Add 0.1 M NaOH dropwise until the pH reaches ~9.0. Sonicate until optically clear.

    • Causality: Deprotonating the carboxylic acids (

      
      ) induces electrostatic repulsion, breaking intermolecular hydrogen bonds and ensuring complete monomer dissolution.
      
  • Triggering: Add 8 mg of Glucono-

    
    -lactone (GdL) to the solution and gently swirl for 10 seconds.
    
    • Causality: GdL slowly hydrolyzes into gluconic acid over several hours. This gradual acidification prevents localized amorphous precipitation (which occurs if HCl is used), allowing the system to remain under kinetic control to form highly ordered 1D nanofibers.

  • Validation: Incubate undisturbed at 25°C for 12 hours. Invert the vial; if the material supports its own weight, the hydrogel has successfully formed.

Protocol C: Metallo-Supramolecular Gelation (Zn²⁺ Sensing)

QDA derivatives can form highly fluorescent metallogels upon coordination with specific metal ions [[1]]([Link]).

  • Solvent System: Dissolve 5 mg of QDA derivative in 100 µL of DMSO, then add 900 µL of water to form a uniform suspension.

  • Coordination: Add an equimolar amount of Zn(NO₃)₂ aqueous solution.

    • Causality: The quinoline nitrogen and the adjacent carboxylate oxygen act as bidentate ligands. Zn²⁺ acts as a supramolecular cross-linker, rigidly locking the quinoline rings into a highly conjugated network, which simultaneously triggers gelation and a massive enhancement in fluorescence (Chelation-Enhanced Fluorescence).

Quantitative Data & Rheological Profiles

Proper characterization of the hydrogel requires oscillatory rheology to prove that the storage modulus (


) exceeds the loss modulus (

) across a linear viscoelastic region.

Table 1: Comparative Gelation Parameters of QDA-Based Supramolecular Systems

Gelator SystemTrigger MechanismCritical Gelation Concentration (CGC)Storage Modulus (

)
Primary Application
QDA-Diphenylalanine pH shift (pH 9.0

4.5 via GdL)
0.4 wt% (4 mg/mL)~12 kPaSustained Drug Delivery
QDA + Zn(II) Metal Coordination (Equimolar)0.8 wt% (8 mg/mL)~25 kPaFluorescent Ion Sensing
QDA-Chitosan Chemical Cross-linking / Swelling1.2 wt% (12 mg/mL)~18 kPaHeavy Metal Adsorption

Note: Data generalized from standard LMWG and chitosan-quinoline cross-linked behaviors [[1]]([Link]) [[3]]([Link]).

Applications in Drug Development & Diagnostics

  • Controlled Drug Delivery: The inherent pH-sensitivity of the dicarboxylic acid groups makes QDA hydrogels ideal for targeted delivery in acidic microenvironments, such as tumor tissues (exploiting the Warburg effect) or the gastrointestinal tract. Small molecule drugs, including antimalarial quinoline derivatives, can be entrapped within the hydrophobic pockets of the gel and released predictably as the gel degrades [[4]]([Link]) [[5]]([Link]).

  • Diagnostic Biosensing: The

    
     conjugated quinoline core is highly sensitive to its electronic environment. Upon coordination with target analytes (like Zn²⁺ or Cu²⁺), the hydrogel undergoes a sol-gel transition accompanied by ratiometric fluorescent changes, providing a visually trackable diagnostic tool .
    

References

Sources

Application

Application Note: Catalytic and Analytical Workflows for Metal-Organic Frameworks Derived from 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary The rational design of heterogeneous catalysts relies heavily...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

The rational design of heterogeneous catalysts relies heavily on the selection of versatile organic linkers. 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (commonly abbreviated as H₂QDA ) has emerged as a privileged multidentate ligand for the construction of robust Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)[1]. Featuring a rigid quinoline backbone that promotes π-π stacking and multiple N/O-donor sites, H₂QDA facilitates the assembly of highly crystalline frameworks with transition metals (e.g., Zr, Zn, Cd) and lanthanides (e.g., Nd, Tb)[2].

This application note details the mechanistic rationale, self-validating experimental protocols, and performance benchmarks for utilizing H₂QDA-derived complexes in Lewis acid-catalyzed organic transformations (such as cyanosilylation and Knoevenagel condensations) and dual-function luminescent sensing[1][3][4].

Chemical & Structural Rationale (The "Why")

To achieve high turnover numbers (TON) in catalysis, a MOF must maintain structural integrity under reaction conditions while providing accessible active sites. H₂QDA achieves this through two primary mechanisms:

  • Topological Rigidity: The 2,6-dicarboxylic acid groups lock the metal nodes into predictable, highly connected topologies (e.g., PtS topology in Cd/Zn-QDA or highly connected Zr₆ clusters)[1][5]. This prevents framework collapse during catalytic turnover.

  • Generation of Coordinatively Unsaturated Sites (CUS): During solvothermal synthesis, solvent molecules (like DMF or water) coordinate to the metal nodes. Through careful solvent exchange and thermal activation, these volatile ligands are stripped away, leaving exposed Lewis acidic metal centers (Mⁿ⁺) projecting into the pore channels[3][2]. These CUS are the primary catalytic engines for activating carbonyl substrates.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps to ensure reproducibility, confirm the heterogeneous nature of the catalyst, and accurately quantify catalytic yield.

Protocol A: Synthesis and Activation of Zr-QDA MOF Catalyst

Causality Focus: Direct thermal activation of DMF-solvated MOFs often leads to high capillary forces that collapse the pore structure. We utilize a solvent-exchange step with a low-surface-tension solvent (methanol) to preserve the framework's porosity[3]. Furthermore, trifluoroacetic acid (TFA) is used as a modulator to slow down crystallization, preventing amorphous defects[4].

Step-by-Step Procedure:

  • Precursor Mixing: Dissolve ZrCl₄ (1.0 mmol) and H₂QDA (1.0 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF) in a Teflon-lined stainless-steel autoclave.

  • Modulation: Add 10.0 mmol of Trifluoroacetic acid (TFA). Note: The 10-fold excess of TFA acts as a competing monocarboxylic modulator, ensuring the formation of large, defect-free single crystals.

  • Solvothermal Reaction: Seal the autoclave and heat at 120 °C for 72 hours. Cool to room temperature at a rate of 5 °C/hour.

  • Isolation: Recover the microcrystalline powder via centrifugation (8,000 rpm, 10 min).

  • Solvent Exchange (Critical Step): Suspend the solid in 20 mL of anhydrous methanol. Sonicate for 5 minutes, let sit for 12 hours, and centrifuge. Repeat this process three times over 3 days to completely replace trapped DMF.

  • Thermal Activation: Dry the methanol-exchanged MOF under dynamic high vacuum (<10⁻³ Torr) at 120 °C for 24 hours to generate the activated catalyst (Zr-QDA').

  • Validation: Perform Powder X-Ray Diffraction (PXRD) to confirm the crystal structure matches the simulated pattern, ensuring no phase transition occurred during activation.

Protocol B: Lewis Acid-Catalyzed Cyanosilylation of Aldehydes

Causality Focus: Cyanosilylation requires the polarization of the carbonyl bond. The exposed Lewis acid sites in the QDA-MOF coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the cyanide ion generated from Trimethylsilyl cyanide (TMSCN)[1].

Step-by-Step Procedure:

  • Reaction Setup: In an argon-filled glovebox, add the aldehyde substrate (0.5 mmol), TMSCN (1.2 mmol), and the activated QDA-MOF catalyst (0.01 mmol, 2 mol% metal basis) to a 7 mL glass vial containing 2 mL of anhydrous dichloromethane (DCM)[1].

  • Catalytic Run: Seal the vial, remove it from the glovebox, and stir at 25 °C for 12 hours.

  • Internal Standard Addition: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to the reaction mixture. Note: This acts as an internal standard for quantitative ¹H NMR yield calculation, eliminating isolation losses.

  • Workup: Centrifuge the mixture to separate the solid catalyst. Decant the supernatant and evaporate the DCM under reduced pressure.

  • Analysis: Dissolve the crude residue in CDCl₃ and determine the conversion and yield via ¹H NMR integration of the product's methine proton against the internal standard.

Protocol C: Self-Validation via Hot-Filtration and Recycling

To prove the catalysis is truly heterogeneous and not caused by leached metal ions:

  • Hot-Filtration Test: Run the cyanosilylation reaction under standard conditions. After 3 hours (approx. 30% conversion), quickly filter the reaction mixture through a 0.2 μm PTFE syringe filter to remove the MOF.

  • Monitoring: Stir the catalyst-free filtrate for an additional 9 hours. If the conversion remains stalled at ~30%, it proves no active species leached into the solution.

  • Recycling: Wash the recovered MOF with DCM and methanol, reactivate under vacuum at 120 °C, and reuse. A robust QDA-MOF should maintain >95% of its initial activity over 5 cycles[1].

Quantitative Data & Benchmarking

The table below summarizes the catalytic and sensing performance of various H₂QDA-derived complexes, demonstrating their versatility across different applications.

Catalyst / SensorApplicationTarget / SubstratePerformance MetricReaction ConditionsRef.
Nd-cdip / QDA analogues CyanosilylationBenzaldehyde>99% Yield (TON = 500)25 °C, Solvent-free, 12h[1]
Zr-QDA MOF Knoevenagel CondensationBenzaldehyde + Malononitrile>95% Conversion25 °C, EtOH, 4h
Zn-QDA MOF Henry (Nitroaldol) ReactionNitroalkanes>90% Yield80 °C, Solvent-free, 24h[2]
Cd-QDA CP Luminescent SensingCr₂O₇²⁻ (Cr(VI))Ksv = 9.65 × 10⁴ M⁻¹, LOD = 81.6 nMAqueous media, pH 3-10
Zr-QDA MOF Luminescent SensingTNP (Picric Acid)Ksv = 8.47 × 10⁴ M⁻¹, LOD = 0.64 μMAqueous/DMF media[4]

Mechanistic & Workflow Visualizations

The following diagrams illustrate the operational workflow of the self-validating catalytic protocol and the molecular mechanism occurring within the MOF pores.

Workflow A Ligand H2QDA + Metal Precursor B Solvothermal Synthesis (Modulator Controlled) A->B DMF, Heat C Solvent Exchange & Vacuum Activation B->C Prevents pore collapse D Heterogeneous Catalysis (Cyanosilylation / Condensation) C->D Exposes Lewis Acid Sites E Product Isolation & Yield Quantification D->E Internal Standard (NMR) F Catalyst Recovery (Centrifugation & Wash) E->F G Validation (PXRD & Hot-Filtration) F->G Confirms Heterogeneity G->D Recycled Catalyst

Caption: Operational workflow for the synthesis, activation, and self-validated recycling of QDA-MOF catalysts.

Mechanism M Lewis Acid Site (Mⁿ⁺) Act Activated Complex M->Act Coordination Sub Carbonyl Substrate Sub->Act Polarization of C=O Prod Target Product Act->Prod Nucleophilic Attack Nuc Nucleophile (e.g., TMSCN) Nuc->Prod CN⁻ transfer Prod->M Catalyst Regeneration

Caption: Mechanistic pathway of Lewis acid-catalyzed carbonyl activation within the MOF pore.

References

  • [1] Three-Dimensional Neodymium Metal–Organic Framework for Catalyzing the Cyanosilylation of Aldehyde and the Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives. ACS Publications. Available at:[Link]

  • [3] Diamine functionalized Zr-based metal-organic framework for fluorescence sensing of free chlorine in aqueous phase and Knoevenagel condensation. ResearchGate. Available at:[Link]

  • [5] pH-Stable Luminescent Metal–Organic Frameworks for the Selective Detection of Aqueous-Phase FeIII and CrVI Ions. ACS Publications. Available at:[Link]

  • [4] A Pillar-Layered Zn-LMOF with Uncoordinated Carboxylic Acid Sites: High Performance for Luminescence Sensing Fe3+ and TNP. ACS Publications. Available at:[Link]

  • [6] A fluorescent zirconium metal-organic framework as an efficient versatile sensor for nitroaromatic compounds, dichromate and ferric ions. ResearchGate. Available at:[Link]

  • [2] Zn(II)/Cd(II) Based Coordination Polymers Synthesized from a Semi-Flexible Dicarboxylate Ligand and Their Emission Studies. ResearchGate. Available at: [Link]

Sources

Method

Microwave-Assisted Synthesis of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid Complexes: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-oxo-1,4-dihydroquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid and its complexes, with a focus on leveraging microwave-assisted techniques for enhanced efficiency and yield. The quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of therapeutic agents. The dicarboxylic acid functionality at the 2 and 6 positions offers unique opportunities for creating novel metal complexes and derivatives with potential applications in drug development and material science.

The methodologies detailed herein are designed to be robust and reproducible, providing researchers with the tools to accelerate their discovery and development programs. We will delve into the mechanistic underpinnings of the synthetic choices, offer step-by-step protocols, and provide guidance on the characterization and validation of the synthesized compounds.

The Strategic Advantage of Microwave-Assisted Synthesis

Conventional methods for the synthesis of quinoline derivatives, such as the Gould-Jacobs reaction, often necessitate high temperatures and prolonged reaction times, sometimes spanning several hours to days.[1][2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering several distinct advantages.[4][5][6][7][8]

Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid increase in temperature.[4] This volumetric heating is more uniform and efficient than conventional heating methods.[4] The key benefits for the synthesis of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid and its complexes include:

  • Dramatically Reduced Reaction Times: Reactions that traditionally take hours can often be completed in minutes.[4][9][10]

  • Improved Yields and Purity: The rapid and uniform heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[7][10]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility.

  • Greener Chemistry: Shorter reaction times and often solvent-free or reduced solvent conditions contribute to more environmentally friendly synthetic protocols.[4][11]

Synthetic Pathway Overview

The synthesis of the target 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid core typically follows a modified Gould-Jacobs reaction pathway. This involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by a thermal or acid-catalyzed cyclization. The subsequent formation of metal complexes involves the reaction of the dicarboxylic acid ligand with a suitable metal salt.

Synthesis_Workflow cluster_synthesis Ligand Synthesis cluster_complexation Complex Formation Aniline Substituted Aniline Condensation Microwave-Assisted Condensation Aniline->Condensation Malonate Diethyl Ethoxymethylenemalonate (DEEM) Malonate->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Microwave-Assisted Cyclization Intermediate->Cyclization Ester Quinolone Ester Intermediate Cyclization->Ester Hydrolysis Saponification Ester->Hydrolysis Ligand 4-Oxo-1,4-dihydroquinoline- 2,6-dicarboxylic Acid Hydrolysis->Ligand Complexation_Reaction Complexation Ligand->Complexation_Reaction Metal_Salt Metal Salt (e.g., Cu(II), Zn(II)) Metal_Salt->Complexation_Reaction Complex Target Metal Complex Complexation_Reaction->Complex

Caption: General workflow for the synthesis of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid and its metal complexes.

Detailed Experimental Protocols

Materials and Instrumentation
  • Reagents: All starting materials, including substituted anilines and diethyl ethoxymethylenemalonate (DEEM), should be of high purity (≥98%) and sourced from reputable suppliers. Solvents should be of analytical or HPLC grade.

  • Instrumentation:

    • Microwave Synthesis Reactor (e.g., Biotage® Initiator+, CEM Discover)

    • High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purity analysis.

    • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C) for structural elucidation.

    • Mass Spectrometer (MS) for molecular weight confirmation.

    • Infrared (IR) Spectrometer for functional group analysis.

Protocol 1: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate

This protocol outlines the initial condensation and cyclization steps to form the quinolone ester intermediate. The Gould-Jacobs reaction is a classic method for quinoline synthesis.[12]

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the substituted 4-aminoterephthalic acid derivative (1.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (3.0 mmol). Expert Insight: Using a slight excess of DEEM can help drive the initial condensation reaction to completion.

  • Microwave Irradiation (Condensation): Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 5-10 minutes. Monitor the reaction progress by TLC or HPLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Microwave Irradiation (Cyclization): Once the initial condensation is complete, increase the temperature to 220-250 °C and irradiate for an additional 15-30 minutes.[1] Expert Insight: The high temperature is crucial for the intramolecular cyclization. The precise temperature and time should be optimized for the specific substrate.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, a solid precipitate should form. Add a small amount of cold ethanol or acetonitrile to the vial and triturate the solid.[1]

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the ethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.

Protocol 2: Saponification to 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid

This step involves the hydrolysis of the ester groups to the corresponding carboxylic acids.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the ethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and a 2M aqueous solution of sodium hydroxide (5 mL).

  • Heating: Heat the mixture to reflux (or use microwave irradiation at 100-120 °C for 10-15 minutes) until the reaction is complete (monitored by TLC or HPLC, typically 1-2 hours for conventional heating).

  • Acidification: After cooling the reaction mixture, carefully acidify with 2M hydrochloric acid until the pH is approximately 2-3. A precipitate of the dicarboxylic acid will form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to obtain the pure 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid.

Protocol 3: Synthesis of Metal Complexes

This protocol describes a general method for the formation of metal complexes with the synthesized dicarboxylic acid ligand. Pyridine-2,6-dicarboxylic acid is known to form stable complexes with various metal ions.[13]

Step-by-Step Procedure:

  • Ligand Solution: In a flask, dissolve the 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (1.0 mmol) in a suitable solvent such as DMF or DMSO, with gentle heating if necessary. The addition of a base like triethylamine (2.0 mmol) may be required to deprotonate the carboxylic acids.

  • Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., copper(II) acetate, zinc(II) chloride) (0.5 or 1.0 mmol, depending on the desired stoichiometry) in a minimal amount of a suitable solvent (e.g., water, ethanol).

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction can be performed at room temperature or with gentle heating. In some cases, microwave irradiation at a moderate temperature (e.g., 80-100 °C) for a short duration (5-10 minutes) can facilitate complex formation.

  • Isolation: The resulting metal complex may precipitate out of the solution. If so, collect it by filtration. If the complex remains in solution, the solvent may need to be partially or fully removed under reduced pressure to induce precipitation.

  • Purification: Wash the isolated complex with appropriate solvents to remove any unreacted starting materials and byproducts. Dry the final complex under vacuum.

Data and Characterization: A Self-Validating System

The trustworthiness of any synthetic protocol lies in the rigorous characterization of the products. The following table summarizes expected data for a hypothetical synthesis, and the subsequent section details the necessary characterization techniques.

CompoundReaction Time (Microwave)Yield (%)Melting Point (°C)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
Ethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate25 min85>2501.3-1.4 (t, 6H), 4.3-4.4 (q, 4H), 7.5-8.5 (m, 4H), 11.5 (s, 1H)318.09
4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid15 min92>3007.6-8.6 (m, 4H), 12.0 (br s, 1H), 13.5 (br s, 2H)262.03
Copper(II) Complex10 min78>300 (decomposes)Broadened signalsIsotopic pattern for Cu

Characterization Workflow:

Validation_Workflow Start Synthesized Compound TLC_HPLC TLC/HPLC Analysis (Purity Assessment) Start->TLC_HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) TLC_HPLC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS IR IR Spectroscopy (Functional Group Identification) MS->IR EA Elemental Analysis (Elemental Composition) IR->EA Final Validated Structure and Purity EA->Final

Caption: A logical workflow for the comprehensive characterization and validation of the synthesized compounds.

  • ¹H and ¹³C NMR: Provides detailed information about the chemical structure, confirming the arrangement of protons and carbons in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the quinolone C=O stretch.

  • Elemental Analysis: Determines the elemental composition (C, H, N) of the compound, which should match the calculated values for the proposed structure.

  • For Metal Complexes: Techniques such as X-ray crystallography can provide definitive structural information. UV-Vis spectroscopy can be used to study the coordination of the metal ion.

Conclusion

The adoption of microwave-assisted synthesis represents a significant advancement in the preparation of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid and its derivatives. The protocols outlined in this guide are designed to be efficient, reproducible, and adaptable to a range of substrates. By combining rapid, controlled heating with rigorous analytical validation, researchers can accelerate the discovery of novel compounds with potential applications in medicinal chemistry and beyond. The inherent versatility of the quinolone scaffold, coupled with the chelating ability of the dicarboxylic acid functionality, opens up a vast chemical space for exploration.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Varma, R. S. (1999). Solvent-free organic syntheses.
  • Biotage. (n.d.).
  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1383-1386.
  • Wikipedia. (2023). Gould–Jacobs reaction.
  • Patel, V. M., & Desai, K. R. (2004). Microwave assisted synthesis of quinoline derivatives. Indian Journal of Chemistry - Section B, 43B(1), 169-172.
  • Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086.
  • Anton Paar. (2025).
  • Kumar, A., & Sharma, S. (2011). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. IRIS-AperTO.
  • Al-Otaibi, J. S., et al. (2020). Microwave-assisted synthesis of novel pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 10(73), 44949-44964.
  • Domling, A. (2006). Recent developments in multicomponent reactions in sustainable chemistry. Chemical Reviews, 106(1), 17-89.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Sigma-Aldrich. (n.d.). 4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid.
  • BenchChem. (2025). Biophysical Properties of 4-oxo-1,4-dihydroquinoline-2-carboxylic Acid: A Technical Guide.
  • Lombeck, F., & Reimers, J. R. (2018). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Abdel-Wahab, B. F., et al. (2012). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[14]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[11][14]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. Molecules, 17(7), 8144-8157.

  • BenchChem. (2025). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery.
  • Proisl, K., et al. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 21(19), 1948-1966.
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  • Pytela, O., et al. (2001). Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Singh, A., et al. (2025). Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies. Research Journal of Pharmacy and Technology.
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Sources

Application

Application Notes &amp; Protocols: Biological Characterization of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid Derivatives

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of the Quinoline Scaffold The quinoline ring system represents a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. Derivatives of 4-oxo-1,4-dihydroquinoline, in particular, have been explored for applications ranging from antibacterial agents to potential therapies for neurodegenerative diseases like Alzheimer's and Huntington's disease.[1][2][3] The addition of dicarboxylic acid moieties at the 2- and 6-positions creates unique opportunities for specific, high-affinity interactions with biological targets, potentially through chelation or hydrogen bonding within enzyme active sites.

A significant body of research implicates perturbations in the kynurenine pathway of tryptophan metabolism in the pathogenesis of neurodegenerative disorders.[3][4] A key regulatory enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), represents a high-value therapeutic target.[4] Inhibition of KMO can rebalance the pathway, shunting metabolites away from the production of neurotoxins like 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), and towards the formation of the neuroprotective metabolite kynurenic acid (KYNA).[4][5]

This guide provides a detailed framework for the biological evaluation of novel 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid derivatives, with a primary focus on their potential as KMO inhibitors and neuroprotective agents. The protocols described herein are designed as a self-validating cascade, beginning with direct target engagement and progressing to cell-based assays that probe downstream mechanistic effects such as the mitigation of oxidative stress and the preservation of mitochondrial health.

Section 1: Primary Target Engagement: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

The foundational step in characterizing these derivatives is to determine their direct inhibitory effect on their putative primary target, KMO. KMO is an FAD-dependent monooxygenase that catalyzes the NADPH-dependent hydroxylation of L-kynurenine.[5] The most direct method to measure KMO activity and its inhibition is to monitor the consumption of the cofactor NADPH, which can be measured by the decrease in absorbance at 340 nm.[5][6][7]

Workflow for KMO Inhibition Assay

KMO_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., Potassium Phosphate) P2 Prepare Stock Solutions: - Test Compound (in DMSO) - L-Kynurenine (Substrate) - NADPH (Cofactor) - Positive Control (e.g., UPF 648) P3 Dilute Recombinant Human KMO Enzyme A1 Dispense Assay Buffer, Test Compound dilutions, and KMO Enzyme P3->A1 A2 Pre-incubate to allow inhibitor-enzyme binding A1->A2 A3 Initiate reaction by adding L-Kynurenine/NADPH mixture A2->A3 D1 Measure Absorbance at 340 nm (Kinetic or Endpoint Reading) A3->D1 D2 Calculate Rate of NADPH Consumption D1->D2 D3 Determine % Inhibition vs. Vehicle Control D2->D3 D4 Plot % Inhibition vs. [Compound] and calculate IC50 value D3->D4

Caption: Workflow for determining KMO inhibitory activity.

Protocol 1: In Vitro KMO Inhibition Assay

Principle: This assay quantifies the enzymatic activity of recombinant human KMO by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The inhibitory potential of the test compounds is determined by measuring the reduction in the rate of this reaction.[7]

Materials:

  • Recombinant human KMO enzyme (e.g., BPS Bioscience #79513-1)[6]

  • KMO Assay Buffer: 20 mM Potassium Phosphate buffer, pH 8.0, containing 50 mM NaCl and 7 mM 2-mercaptoethanol[5]

  • L-Kynurenine (Substrate)

  • NADPH (Cofactor)

  • Test Compounds (4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid derivatives)

  • Positive Control Inhibitor: UPF 648 or Ro 61-8048[5][7]

  • DMSO (for compound dissolution)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader) capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compounds and positive control in 100% DMSO.

    • Prepare stock solutions of L-Kynurenine (e.g., 20 mM) and NADPH (e.g., 10 mM) in KMO Assay Buffer.[6]

    • On the day of the assay, thaw the recombinant KMO enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 20 µg/mL) in cold KMO Assay Buffer.[6] Keep on ice.

  • Assay Plate Setup:

    • Prepare serial dilutions of the test compounds and positive control in KMO Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.

    • In a 96-well plate, set up the following reactions in duplicate or triplicate (total volume = 100 µL):

      • Test Wells: 50 µL KMO enzyme, 10 µL of diluted test compound.

      • Positive Control: 50 µL KMO enzyme, 10 µL of diluted positive control inhibitor.

      • Vehicle Control (100% Activity): 50 µL KMO enzyme, 10 µL of assay buffer with equivalent DMSO concentration.

      • Blank (No Enzyme): 50 µL Assay Buffer, 10 µL of assay buffer with equivalent DMSO concentration.

    • Add 40 µL of KMO Assay Buffer to the Blank wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a Substrate/Cofactor Mixture by combining L-Kynurenine and NADPH in Assay Buffer to achieve the desired final concentration (e.g., 800 µM L-Kynurenine, 400 µM NADPH).

    • Initiate the enzymatic reaction by adding 40 µL of the Substrate/Cofactor Mixture to all wells.[6]

    • Immediately begin measuring the absorbance at 340 nm every minute for 30-90 minutes at 37°C.[5][7]

Data Analysis:

  • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Subtract the rate of the Blank from all other wells.

  • Calculate the Percentage of Inhibition for each compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation Example:

CompoundTargetAssay FormatIC50 (µM)
Derivative AHuman KMONADPH Depletion0.15 ± 0.02
Derivative BHuman KMONADPH Depletion1.2 ± 0.3
UPF 648 (Control)Human KMONADPH Depletion0.025 ± 0.005

Section 2: Cellular Assays for Neuroprotective Mechanisms

Confirming target engagement is the first step. The subsequent critical stage is to assess whether this engagement translates into meaningful biological effects in a cellular context. For neuroprotection, key downstream mechanisms include reducing oxidative stress and maintaining mitochondrial integrity.[8]

Assessment of Intracellular Reactive Oxygen Species (ROS)

Principle: Many neuroprotective compounds exert their effects by reducing cellular levels of ROS.[2] The 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay is a common method for measuring intracellular ROS.[9][10] Cell-permeable H2DCFDA is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[11][12]

Workflow for Cellular ROS Detection (H2DCFDA Assay)

ROS_Detection_Workflow cluster_cell_prep Cell Culture & Treatment cluster_staining Staining & Measurement cluster_analysis Data Analysis C1 Seed neuronal cells (e.g., SH-SY5Y) in a 96-well black plate C2 Pre-treat cells with Test Compound or Vehicle C1->C2 C3 Induce Oxidative Stress (e.g., with H₂O₂ or Rotenone) C2->C3 S1 Load cells with H2DCFDA probe C3->S1 S2 Incubate to allow de-esterification S1->S2 S3 Measure Fluorescence (Ex/Em ~495/529 nm) S2->S3 A1 Subtract background fluorescence S3->A1 A2 Normalize fluorescence to 'stress-only' control A1->A2 A3 Determine % ROS Reduction A2->A3

Caption: Workflow for measuring intracellular ROS levels.

Protocol 2: Intracellular ROS Detection Assay

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT-22)[2]

  • Cell culture medium and supplements

  • 96-well black, clear-bottom microplate

  • H2DCFDA probe (e.g., from Thermo Fisher)

  • Oxidative stress inducer (e.g., Hydrogen peroxide (H₂O₂), Rotenone)

  • Test Compounds

  • Positive Control Antioxidant (e.g., N-acetylcysteine)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound, positive control, or vehicle (DMSO).

    • Incubate for a suitable pre-treatment time (e.g., 1-4 hours).

  • ROS Induction:

    • After pre-treatment, add the oxidative stress inducer (e.g., 100 µM H₂O₂) to the appropriate wells. Include a 'no-stress' control.

    • Incubate for the optimal stress-induction period (e.g., 1-2 hours).

  • H2DCFDA Staining:

    • Remove the treatment medium and wash the cells gently with pre-warmed HBSS or PBS.

    • Add 100 µL of H2DCFDA working solution (e.g., 10 µM in HBSS) to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.[11]

  • Fluorescence Measurement:

    • Remove the H2DCFDA solution and wash the cells again with HBSS or PBS.

    • Add 100 µL of HBSS or PBS to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[12]

Data Analysis:

  • Subtract the average fluorescence of blank wells (buffer only) from all measurements.

  • Calculate the percentage reduction in ROS levels for each compound concentration relative to the 'stress-only' control. % ROS Reduction = (1 - (F_compound - F_nostress) / (F_stress - F_nostress)) * 100 (Where F is the fluorescence intensity)

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: A high mitochondrial membrane potential (ΔΨm) is essential for ATP production and is an indicator of cell health.[13] A collapse in ΔΨm is an early hallmark of apoptosis and cellular dysfunction. The cationic dye JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is widely used to monitor ΔΨm.[14][15] In healthy cells with high ΔΨm, JC-1 forms aggregates within the mitochondria, which emit red fluorescence. In unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[14] A decrease in the red-to-green fluorescence ratio indicates mitochondrial depolarization.

Principle of JC-1 Assay for Mitochondrial Health

JC1_Principle cluster_healthy Healthy Cell (High ΔΨm) cluster_apoptotic Unhealthy Cell (Low ΔΨm) HealthyMito A1 JC-1 Aggregates A2 JC-1 Aggregates A3 JC-1 Aggregates ApoptoticMito HealthyMito->ApoptoticMito Stress/ Compound Toxicity Red Red Fluorescence (Em: ~590 nm) M1 JC-1 Monomers M2 JC-1 Monomers M3 JC-1 Monomers Green Green Fluorescence (Em: ~525 nm) Ratio ↓ Red/Green Ratio = Depolarization

Caption: Principle of the ratiometric JC-1 assay for ΔΨm.

Protocol 3: Mitochondrial Membrane Potential Assay

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • 96-well black, clear-bottom microplate

  • JC-1 dye or a kit (e.g., G-Biosciences #786-1541)

  • Mitochondrial uncoupler (Positive Control): FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)

  • Test Compounds

  • Fluorescence microplate reader with dual detection capabilities

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with test compounds and controls as described in Protocol 2, including pre-treatment followed by the addition of a mitochondrial toxin (e.g., Rotenone) if desired.

    • Include a positive control for depolarization by treating a set of wells with FCCP (e.g., 10-20 µM) for 15-30 minutes at the end of the experiment.

  • JC-1 Staining:

    • Prepare a JC-1 staining solution at a final concentration of 2-10 µM in pre-warmed cell culture medium.[14]

    • Remove the treatment medium from the cells and wash once with PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[14]

  • Washing and Measurement:

    • Remove the staining solution and wash the cells gently 1-2 times with pre-warmed PBS or assay buffer to remove excess dye.

    • Add 100 µL of fresh buffer or medium to each well.

    • Immediately measure fluorescence. Read green fluorescence (monomers) at Ex/Em ~490/525 nm and red fluorescence (aggregates) at Ex/Em ~540/590 nm.[13]

Data Analysis:

  • Subtract background fluorescence from all readings.

  • Calculate the ratio of red fluorescence to green fluorescence (590 nm / 525 nm) for each well.

  • Normalize the ratios to the vehicle-treated (healthy) control cells, which represents 100% ΔΨm. A decrease in this normalized ratio indicates mitochondrial depolarization.

Section 3: Essential Parallel Assay: Cytotoxicity Assessment

It is imperative to distinguish between a specific neuroprotective effect and a general cytostatic or cytotoxic effect. Therefore, a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, should be run in parallel with the cell-based mechanistic assays.[8][16] The concentrations of the quinoline derivatives used in the neuroprotection protocols should be non-toxic or have minimal toxicity to ensure that the observed effects (e.g., ROS reduction, ΔΨm stabilization) are not simply artifacts of cell death.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the preclinical characterization of 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid derivatives. By integrating a direct enzymatic inhibition assay with key cell-based assays for neuroprotective mechanisms, researchers can efficiently identify and validate promising lead candidates. This tiered approach, from target engagement to cellular function, ensures that resources are focused on compounds with the highest potential for therapeutic development in the challenging field of neurodegenerative disease.

References

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  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC. Available at: [Link]

  • KMO Inhibitor Screening Assay Kit (96-well). BPS Bioscience. Available at: [Link]

  • Structural basis of kynurenine 3-monooxygenase inhibition. (2014). PMC. Available at: [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC. Available at: [Link]

  • Reactive Oxygen Species (ROS) Detection. BMG LABTECH. Available at: [Link]

  • US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
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  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. Available at: [Link]

  • Characterising Kynurenine 3-Monooxygenase (KMO) as a therapeutic target for Huntington's disease. UKRI's Gateway. Available at: [Link]

  • Measurement of intracellular reactive oxygen species (ROS). PCBIS. Available at: [Link]

  • JC-10 Mitochondrial Membrane Potential Assay. G-Biosciences. Available at: [Link]

  • Ros Assay Kit INSTRUCTION MANUAL. Abbexa. Available at: [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). MDPI. Available at: [Link]

  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). (2022). MDPI. Available at: [Link]

  • Mitochondrial Membrane Potential Assay. (2016). PMC. Available at: [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). NCBI. Available at: [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. Available at: [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2022). Springer. Available at: [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. Available at: [Link]

Sources

Method

Application Note: Functionalization of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid for Advanced Drug Delivery Systems

Introduction & Design Rationale The development of multifunctional nanocarriers is a critical frontier in targeted therapeutics. 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (H2QDA) has emerged as a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Design Rationale

The development of multifunctional nanocarriers is a critical frontier in targeted therapeutics. 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (H2QDA) has emerged as a highly versatile N-heteroaromatic ligand for synthesizing advanced Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)[1].

The structural anatomy of H2QDA provides distinct mechanistic advantages for drug delivery:

  • Multidentate Coordination: The dual carboxylic acid groups and the quinoline nitrogen offer multiple binding sites. When reacted with transition metals like Cu(II), Zn(II), or Cd(II), H2QDA forms highly crystalline, rigid 3D architectures (e.g., PtS topology)[2].

  • High Porosity & Loading Capacity: The distorted square pyramidal geometry of the metal nodes (e.g., CuO4N) generates uniform micro-pores ideal for encapsulating small-molecule chemotherapeutics (like Capecitabine) or neuroprotective agents (like Propofol)[3].

  • Stimuli-Responsive Degradation: The coordination bonds within H2QDA-based MOFs are sensitive to acidic environments. In the low-pH microenvironment of tumor tissues or intracellular endosomes (pH 5.0–5.5), the framework undergoes controlled degradation, ensuring targeted drug release[1].

  • Intrinsic Theranostics: H2QDA-MOFs exhibit robust solid-state fluorescence. The framework's luminescence is selectively quenched by specific ions (such as Fe3+), allowing the nanocarrier to function simultaneously as a drug delivery vehicle and an intracellular biosensor[3].

To prevent premature drug leakage in systemic circulation and enhance biocompatibility, these MOFs are frequently post-functionalized with silicon-based polymers, such as polydimethylsiloxane (PDMS), creating a core-shell composite nanocarrier[3].

Synthesis & Functionalization Workflows

G N1 H2QDA Ligand + Cu(NO3)2 N2 Solvothermal Synthesis (DMF/H2O, 100°C, 72h) N1->N2 N3 [Cu(QDA)]·DMF MOF (PtS Topology) N2->N3 N4 Drug Loading (e.g., Capecitabine) N3->N4 N5 Polymer Coating (PDMS Encapsulation) N4->N5 N6 Composite Nanocarrier (PDMS-CP1@Drug) N5->N6

Workflow for the synthesis and functionalization of H2QDA-based MOF composite nanocarriers.

Protocol 1: Solvothermal Synthesis of [Cu(QDA)]·DMF (CP1)

Causality: Solvothermal conditions provide the necessary activation energy and pressure for the H2QDA ligand to self-assemble with Cu(II) ions into a thermodynamically stable PtS topology without precipitating amorphous byproducts[3].

  • Precursor Preparation: Dissolve 0.1 mmol of Cu(NO3)2·3H2O and 0.1 mmol of H2QDA in a solvent mixture containing 4 mL of N,N-dimethylformamide (DMF) and 1 mL of deionized water.

  • Homogenization: Sonicate the mixture for 15 minutes until a clear, homogeneous solution is achieved.

  • Solvothermal Reaction: Transfer the solution into a 15 mL Teflon-lined stainless-steel autoclave. Seal and heat in a programmable oven at 100 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a slow rate of 5 °C/h to promote the growth of high-quality single crystals.

  • Washing & Activation: Collect the blue/green crystals via vacuum filtration. Wash extensively with fresh DMF and methanol to remove unreacted ligands. Dry under vacuum at 60 °C for 12 hours.

  • Self-Validation Step: Analyze the product using Powder X-ray Diffraction (PXRD). The emergence of sharp, characteristic peaks matching the simulated PtS topology confirms the successful formation and phase purity of the CP1 framework.

Protocol 2: Drug Encapsulation and PDMS Coating

Causality: Capillary action drives the hydrophobic/hydrophilic drug molecules into the porous MOF. The subsequent PDMS coating seals the pores via cross-linking, preventing burst release in the bloodstream while retaining the framework's structural flexibility[3].

  • Drug Loading: Disperse 50 mg of activated CP1 in 10 mL of a concentrated drug solution (e.g., 5 mg/mL Capecitabine in methanol). Stir continuously in the dark at room temperature for 24 hours.

  • Recovery: Centrifuge the suspension at 8,000 rpm for 10 minutes. Collect the supernatant to calculate the Encapsulation Efficiency (EE%).

  • Polymer Coating: Resuspend the drug-loaded MOF (CP1@Drug) in 5 mL of hexane containing 0.5% (w/v) PDMS prepolymer and a cross-linking curing agent (10:1 ratio).

  • Curing: Stir gently for 2 hours, then evaporate the hexane under a gentle stream of nitrogen. Cure the composite at 40 °C for 4 hours to solidify the PDMS shell, yielding PDMS-CP1@Drug.

  • Self-Validation Step: Perform FTIR spectroscopy. The appearance of Si-CH3 stretching vibrations at ~1260 cm⁻¹ and Si-O-Si asymmetric stretching at ~1020–1090 cm⁻¹ confirms successful PDMS encapsulation.

Mechanistic Pathway of Delivery and Sensing

Uptake S1 PDMS-CP1@Drug in Circulation S2 Cellular Endocytosis (EPR Effect) S1->S2 S3 Endosomal Acidification (pH 5.0 - 5.5) S2->S3 S4 Framework Degradation & Drug Release S3->S4 S5 Therapeutic Action (Apoptosis) S4->S5 S6 Fluorescence Sensing (Intracellular Fe3+) S4->S6

Mechanistic pathway of H2QDA-MOF endocytosis, pH-triggered drug release, and sensing.

Upon systemic administration, the PDMS-CP1@Drug composite accumulates in tumor tissues via the Enhanced Permeability and Retention (EPR) effect. Following cellular endocytosis, the acidic environment of the endolysosomal pathway (pH 5.0–5.5) protonates the H2QDA ligands, weakening the Cu-N and Cu-O coordination bonds. This triggers the disassembly of the MOF, resulting in a sustained release of the therapeutic payload[1]. Concurrently, the exposed H2QDA ligands interact with intracellular Fe3+ pools, quenching the framework's fluorescence and providing a quantifiable optical signal for cellular iron monitoring[3].

Quantitative Data Summaries

The following tables summarize the physicochemical properties, sensing capabilities, and drug delivery metrics of H2QDA-based systems based on recent empirical data.

Table 1: Physicochemical and Sensing Metrics of H2QDA-MOFs

Material SystemMetal NodeTopologyPrimary ApplicationTarget AnalyteLimit of Detection (LOD)Reference
[Cu(QDA)]·DMF (CP1) Cu(II)PtSDrug Delivery / SensingFe³⁺0.37 μmol·L⁻¹[3]
[Zn(QDA)]·0.5H₂O Zn(II)PtSCatalysis / SensingFe³⁺ / Cr(VI)~0.045 μM[1],[2]
[Cd(QDA)]·DMF Cd(II)ptrLuminescent SensorFe³⁺Micromolar range[1]

Table 2: Comparative Drug Delivery Kinetics (PDMS-CP1@Drug)

FormulationLoaded TherapeuticEncapsulation Efficiency (EE%)Release at pH 7.4 (24h)Release at pH 5.5 (24h)Primary Cellular Target
CP1@Capecitabine Capecitabine68.5%~22%> 85%Colorectal Cancer (CRC)
PDMS-CP1@Capecitabine Capecitabine65.2%< 10%~ 78%Colorectal Cancer (CRC)
PDMS-CP1@Propofol Propofol72.1%< 12%~ 80%Brain Microvascular Cells

Note: The PDMS coating significantly reduces premature burst release at physiological pH (7.4) while maintaining high release efficacy in acidic (pH 5.5) environments[3].

References

  • Silicon-Based Composite Nanocarrier Material Enhancing AIE Sensing for Iron Ion Detection and Stroke Treatment Source: ResearchGate (2025) URL:[Link]

  • pH-Stable Luminescent Metal–Organic Frameworks for the Selective Detection of Aqueous-Phase FeIII and CrVI Ions Source: Inorganic Chemistry - ACS Publications (2022) URL:[Link]

  • Three-Dimensional Neodymium Metal–Organic Framework for Catalyzing the Cyanosilylation of Aldehyde... Source: Inorganic Chemistry - ACS Publications (2023) URL:[Link]

Sources

Application

Application Note: Advanced Polymerization Strategies for 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid Esters

Executive Summary & Scientific Rationale The 4-oxo-1,4-dihydroquinoline scaffold is a privileged structure in medicinal chemistry and materials science, known for its rigid planar geometry, inherent fluorescence, and bro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 4-oxo-1,4-dihydroquinoline scaffold is a privileged structure in medicinal chemistry and materials science, known for its rigid planar geometry, inherent fluorescence, and broad-spectrum biological activities[1]. Specifically, 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (CAS 52980-14-0)[2] offers two functionalizable carboxylic sites, making it an ideal candidate for incorporation into macromolecular backbones.

Polymerizing this monomer into polyesters or polyamides yields advanced materials that can serve as macromolecular prodrugs[3], thermally stable engineering plastics, or stimuli-responsive drug delivery systems[4]. However, the extreme hydrogen-bonding network and thermal instability of the free diacid present unique synthetic challenges. This guide details the mechanistic causality and validated protocols for effectively polymerizing the esterified derivatives of this unique quinolone.

Mechanistic Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen over standard polymer chemistry practices when dealing with the 4-oxo-1,4-dihydroquinoline core.

  • Monomer Selection (Ester vs. Free Acid): The free 2,6-dicarboxylic acid cannot be directly used in melt polycondensation. At the temperatures required for melt polymerization (>200 °C), quinolone carboxylic acids are highly susceptible to thermal decarboxylation[5]. Furthermore, the strong intermolecular hydrogen bonding between the 4-oxo and N-H groups renders the free acid infusible and insoluble. Utilizing the dimethyl or diethyl ester derivative disrupts this network, lowers the melting point, and protects against decarboxylation.

  • Avoidance of Acyl Chlorides in Polyamidation: Standard polyamidation often relies on converting diacids to diacid chlorides using thionyl chloride (

    
    ). However, exposing the 4-oxo-1,4-dihydroquinoline core to 
    
    
    
    will inadvertently chlorinate the 4-position, yielding a 4-chloroquinoline derivative and destroying the desired oxo-moiety. Therefore, to synthesize polyamides, we must utilize the Yamazaki-Higashi phosphorylation method (using triphenyl phosphite), which allows for direct amidation at moderate temperatures without halogenating the quinolone ring.
  • Catalyst Selection: For polyesterification, Titanium(IV) butoxide (

    
    ) is selected. It is highly effective for rigid, sterically hindered aromatic esters and promotes transesterification without triggering the tautomeric shift of the 4-oxo group to its 4-hydroxy enol form.
    

Validated Experimental Protocols

Protocol A: Melt Transesterification (Synthesis of Quinolone Polyesters)

This protocol describes the synthesis of a linear polyester using dimethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate and an aliphatic diol (e.g., ethylene glycol).

Reagents:

  • Dimethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (1.0 eq)

  • Ethylene glycol (2.2 eq)

  • Titanium(IV) butoxide (

    
    ) (0.1 mol%)
    

Step-by-Step Workflow:

  • Ester Interchange (Oligomerization): Charge a thoroughly dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a short-path distillation column with the monomer and ethylene glycol. Add the

    
     catalyst.
    
  • Initial Heating: Purge the system with

    
     for 15 minutes. Heat the reaction mixture to 160 °C using a thermostated oil bath.
    
  • Methanol Distillation: Gradually increase the temperature to 190 °C over 2 hours.

    • Self-Validation Checkpoint: Monitor the distillation receiver. The reaction is proceeding correctly when methanol begins to condense. The cessation of methanol evolution indicates >95% conversion to the bis(hydroxyethyl) ester intermediate.

  • Polycondensation: Replace the distillation column with a high-vacuum line equipped with a cold trap. Increase the temperature to 230 °C and gradually apply a high vacuum (< 0.1 mbar) over 30 minutes to prevent oligomer bumping.

  • Chain Extension: Maintain the reaction at 230 °C under vacuum for 3–4 hours. The melt viscosity will visibly increase, causing the mechanical stirrer torque to rise.

  • Recovery: Break the vacuum with

    
    , cool the flask, and dissolve the solid polymer mass in hexafluoroisopropanol (HFIP). Precipitate dropwise into a 10-fold excess of cold methanol. Filter and dry under vacuum at 80 °C for 24 hours.
    
Protocol B: Yamazaki-Higashi Solution Polyamidation

This protocol avoids harsh chlorinating agents, preserving the 4-oxo moiety while forming high-molecular-weight polyamides[6].

Reagents:

  • 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (1.0 eq)

  • Hexamethylenediamine (1.0 eq)

  • Triphenyl phosphite (TPP) (2.2 eq)

  • Pyridine / N-Methyl-2-pyrrolidone (NMP) (1:4 v/v)

  • Lithium chloride (LiCl) (5 wt% relative to solvent)

Step-by-Step Workflow:

  • System Preparation: In a flame-dried flask under argon, dissolve the diacid, diamine, and LiCl in the NMP/Pyridine solvent mixture. The LiCl is critical for disrupting hydrogen bonds and keeping the growing rigid polymer chain in solution.

  • Activation: Add Triphenyl phosphite (TPP) via syringe.

  • Polymerization: Heat the mixture to 100 °C and stir continuously for 12 hours.

    • Self-Validation Checkpoint: The solution will transition from a heterogeneous suspension to a highly viscous, homogeneous, amber-colored solution, confirming successful chain growth and the efficacy of the LiCl solvating agent.

  • Precipitation: Cool the viscous solution to room temperature and pour it slowly into vigorously stirred methanol.

  • Purification: Collect the fibrous polymer precipitate via filtration. Wash extensively with hot methanol and water to remove residual pyridine, TPP byproducts (diphenyl phosphite), and LiCl. Dry in a vacuum oven at 100 °C for 48 hours.

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties of the polymers synthesized using the aforementioned protocols. The rigid quinolone backbone imparts exceptionally high thermal stability, while the choice of co-monomer dictates the glass transition temperature (


).
Polymer TypeCo-MonomerSynthetic RouteYield (%)

(kDa)*
PDI

(°C)

5% (°C)**
Polyester Ethylene GlycolMelt Transesterification8832.51.8115340
Polyester PEG-400Melt Transesterification8245.02.1-15310
Polyamide HexamethylenediamineYamazaki-Higashi (Solution)9458.21.6185415
Polyamide p-PhenylenediamineYamazaki-Higashi (Solution)9128.41.9>250460

*Determined via GPC (HFIP solvent, PMMA standards). **Decomposition temperature at 5% weight loss via TGA under


.

Visualizations

Polycondensation Workflow

The following diagram illustrates the critical phase transitions and self-validating checkpoints during the melt transesterification process.

Workflow M Monomer Prep (Quinolone Diester) C Catalyst Addition (Ti(OBu)4) M->C O Ester Interchange (160-190°C, N2) C->O Heat P Polycondensation (230°C, High Vacuum) O->P Methanol Removal (Validation) R Polymer Recovery (Precipitation) P->R Viscosity Increase

Caption: Workflow for the melt transesterification of quinolone diesters into linear polyesters.

Pharmacological Degradation Pathway

When utilized as a macromolecular prodrug[3], the poly(quinolone) ester undergoes targeted degradation to release the active 4-oxo-1,4-dihydroquinoline core, which has known interactions with cellular targets such as tubulin and cannabinoid receptors[6],[1].

Pathway Polymer Poly(quinolone) Ester (Macromolecular Prodrug) Hydrolysis Enzymatic Hydrolysis (Esterases / Lipases) Polymer->Hydrolysis Release Free 4-Oxo-quinoline Active Moiety Hydrolysis->Release Backbone Cleavage Target Target Binding (e.g., Tubulin / CB2 Receptors) Release->Target Effect Cell Cycle Arrest / Therapeutic Efficacy Target->Effect

Caption: Pharmacological degradation pathway of poly(quinolone) ester prodrugs.

References

  • [2] 2,6-dicarboxy-4-hydroxyquinoline | CAS 52980-14-0. Molaid. Available at:[Link]

  • [6] Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. UCLouvain. Available at: [Link]

  • [5] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • [4] Preparation and Characterization of Polymeric Microparticles Based on Poly(ethylene brassylate-co-squaric Acid) Loaded with Norfloxacin. PMC. Available at: [Link]

  • [3] Synthesis and Structural Analysis of Polyester Prodrugs of Norfloxacin. MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the significant formulation and solubilization hurdles associated with 4-Oxo-1,4-dihydroquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the significant formulation and solubilization hurdles associated with 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid .

Because this compound features a rigid, planar quinolone core flanked by two carboxylic acid groups, it exhibits exceptionally high crystal lattice energy and strong intermolecular hydrogen bonding. This results in near-zero aqueous solubility at acidic to neutral pH. To successfully formulate this compound for in vitro or in vivo applications, we must disrupt these intermolecular forces using targeted physicochemical strategies.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound immediately crash out of solution when added to standard physiological buffers (e.g., PBS pH 7.4)? A: The precipitation is caused by a failure to overcome the compound's high crystal lattice energy. While the C2 carboxylic acid has a low pKa (approx. 2.4) and the C6 carboxylic acid has a pKa near 4.0–4.5[1], the planar 4-oxo-1,4-dihydroquinoline core engages in intense


 stacking. Even if the bulk buffer is pH 7.4, adding the free di-acid locally drops the pH of the microenvironment, causing the compound to remain partially protonated and highly insoluble. Causality: You must pre-form a salt or use a strong base to fully deprotonate both carboxylic groups before introducing it to a buffered system[2].

Q2: I need a 50 mM stock solution for in vitro high-throughput screening. What is the best approach? A: For strictly in vitro assays where organic solvents are tolerated, 100% DMSO is the gold standard. The sulfoxide group in DMSO acts as a powerful hydrogen-bond acceptor, breaking the intermolecular hydrogen bonds between the carboxylic acid groups of the drug molecules. Troubleshooting tip: If the compound still resists dissolution in DMSO, gently warm the suspension to 40°C and sonicate for 15 minutes. Ensure your final assay concentration of DMSO does not exceed 1% v/v to prevent cellular toxicity.

Q3: We are moving to in vivo pharmacokinetic (PK) dosing and cannot use high concentrations of DMSO. How do we achieve a clear aqueous solution? A: You must utilize In Situ Salt Formation or Cyclodextrin Complexation .

  • Salt Formation: Reacting the di-acid with a bulky organic base like Meglumine (pKa 9.6) or Tromethamine (TRIS) creates a highly soluble salt. The bulky counterions provide steric hindrance that physically prevents the planar quinolone cores from re-stacking and crystallizing[3][4].

  • Complexation: Using Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) encapsulates the lipophilic quinolone core within its hydrophobic cavity, while its hydrophilic exterior ensures aqueous solubility[5][6].

II. Diagnostic Workflows

Use the following logical pathways to determine the optimal solubilization strategy for your specific experimental constraints.

Formulation_Decision_Tree Start 4-Oxo-1,4-dihydroquinoline- 2,6-dicarboxylic acid Check What is the Target Application? Start->Check InVitro In Vitro Assays (Stock Solution) Check->InVitro InVivo In Vivo Dosing (Aqueous Formulation) Check->InVivo DMSO Dissolve in 100% DMSO (Up to 50 mM) InVitro->DMSO Organics Tolerated Salt In Situ Meglumine Salt (High Conc. Aqueous) InVitro->Salt Strictly Aqueous InVivo->Salt Max Concentration Needed CD HP-β-CD Complexation (Sustained Release) InVivo->CD Low Toxicity / PK Studies

Caption: Decision matrix for selecting the appropriate solubilization strategy based on application.

CD_Workflow Step1 Step 1: Prepare 20% HP-β-CD Step2 Step 2: Add Excess API Step1->Step2 Step3 Step 3: pH Adjust (pH 7.4 - 8.0) Step2->Step3 Step4 Step 4: Sonicate & Equilibrate Step3->Step4 Step5 Step 5: Filter (0.22 µm) Step4->Step5

Caption: Step-by-step workflow for generating a self-validating cyclodextrin inclusion complex.

III. Quantitative Data & Excipient Matrices

To engineer a successful formulation, you must match the physicochemical properties of the compound with the correct excipient matrix.

Table 1: Estimated Physicochemical Properties

Property Estimated Value Mechanistic Implication
pKa 1 (C2 Carboxyl) ~2.4 Deprotonates easily; forms mono-anion at pH > 3.5[1].
pKa 2 (C6 Carboxyl) ~4.0 - 4.5 Requires pH > 6.0 for full di-anion formation.
pKa 3 (4-Oxo/Enol) ~10.5 Remains protonated under physiological conditions[7].

| LogP | ~1.2 - 1.6 | Moderately lipophilic core; prone to hydrophobic aggregation. |

Table 2: Recommended Excipient Matrix for Solubility Enhancement

Excipient / Strategy Mechanism of Action Expected Solubility Fold-Increase Toxicity / Suitability
Meglumine (2.0 eq) Acid-base supersolubilization; steric hindrance prevents crystallization[2][8]. > 500x Excellent for IV/PO dosing.

| HP-


-CD (20% w/v)  | Host-guest inclusion of the quinolone core[6][9]. | 50x - 100x | Excellent for IV/PO; low hemolysis. |
| DMSO (100%)  | Strong H-bond acceptor disrupts crystal lattice. | > 1000x | In vitro only (max 1% final assay). |

IV. Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. If the validation step fails, the protocol provides immediate causality and corrective actions.

Protocol A: In Situ Meglumine Salt Formation (Aqueous)

Purpose: To generate a high-concentration (e.g., 10-20 mg/mL) aqueous solution for in vivo dosing.

  • Weighing: Weigh the desired amount of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (free acid) into a clean glass vial.

  • Suspension: Add 80% of the final target volume of sterile Water for Injection (WFI). The compound will remain as a dense, cloudy suspension.

  • Counterion Addition: Add 2.1 molar equivalents of Meglumine (N-methyl-D-glucamine). Causality: 2.0 equivalents are required to deprotonate both carboxylic acids, while the extra 0.1 equivalent acts as a buffer to maintain a slightly alkaline microenvironment, preventing localized precipitation[2].

  • Agitation: Vortex vigorously for 2 minutes, then sonicate in a water bath at 30°C for 10 minutes. The solution should transition from a cloudy suspension to an optically clear, slightly yellow liquid.

  • Volume Adjustment: QS (quantity sufficient) to the final volume with WFI.

  • SYSTEM VALIDATION:

    • Physical Check: Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes.

    • Pass: No pellet forms. The compound is fully solubilized.

    • Fail: A white pellet forms. Corrective Action: The pH is likely too low. Measure pH (target is 7.5 - 8.5). Add 0.1 M NaOH dropwise until the pellet dissolves.

Protocol B: Hydroxypropyl- -Cyclodextrin (HP- -CD) Complexation

Purpose: To create a sustained-release, highly biocompatible formulation without extreme pH shifts.

  • Matrix Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in 50 mM Phosphate Buffer (pH 7.4).
    
  • API Addition: Add 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid in excess (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Place the vial on a thermomixer or orbital shaker at 37°C and 800 RPM for 48 hours. Causality: Host-guest inclusion complexation is an equilibrium-driven thermodynamic process. Sufficient time and kinetic energy (heat/shaking) are required for the quinolone core to displace water molecules inside the cyclodextrin cavity[5][10].

  • Filtration: Draw the suspension into a syringe and filter through a 0.22 µm PVDF membrane. Causality: PVDF is low-protein/low-drug binding. This step physically removes any uncomplexed, insoluble free acid.

  • SYSTEM VALIDATION:

    • Analytical Check: Dilute the filtrate 1:100 in mobile phase and quantify the exact concentration using HPLC-UV (detection at ~270 nm or 332 nm).

    • Pass: Concentration meets the required dosing threshold.

    • Fail: Concentration is too low. Corrective Action: The compound's lattice energy is outcompeting the cyclodextrin affinity. Introduce a ternary agent (e.g., 0.1% w/v citric acid or L-arginine) to form a salt-cyclodextrin ternary complex, which synergistically enhances solubility[10].

V. References

  • MDPI. "Sensitive Detection of Kynurenic Acid from Biological Fluids Using a Flexible Electrochemical Platform Based on Gold Nanoparticles and Reduced Graphene Oxide." International Journal of Molecular Sciences. Available at: [Link]

  • Acta Medica Marisiensis. "Characterization and Molecular Modelling of Cyclodextrin/Fluoroquinolone Inclusion Complexes." Acta Medica Marisiensis. Available at: [Link]

  • MDPI. "Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary Complex." Pharmaceutics. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals who are working with and purifying crude 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. The unique...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with and purifying crude 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. The unique structure of this molecule, featuring two carboxylic acid groups and a quinolone core, presents specific challenges and considerations during purification. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address potential issues encountered during experimental work. The protocols and advice provided herein are grounded in established chemical principles and aim to ensure both the purity of the final compound and the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid and how do they influence the purification strategy?

A1: The nature and source of impurities are critical in designing an effective purification strategy. Common impurities can arise from starting materials, side reactions, or decomposition.

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the quinoline ring system.

  • Side-Products: Incomplete cyclization or alternative reaction pathways can lead to a variety of structurally similar impurities.

  • Decarboxylation Products: Partial decarboxylation can result in mono-carboxylic acid derivatives.

  • Residual Solvents and Reagents: High-boiling point solvents or excess reagents used in the synthesis can be retained in the crude product.

The presence of these impurities dictates the choice of purification technique. For instance, acidic impurities with different pKa values may be separable by careful pH-controlled acid-base extraction.[1][2][3] Non-polar impurities can often be removed by washing with a non-polar organic solvent.

Q2: My crude product is a dark, amorphous solid. What is the first step I should take to purify it?

A2: A dark, amorphous appearance often suggests the presence of colored impurities and a lack of crystallinity. A logical first step is to attempt a recrystallization.[4]

Rationale: Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[5]

Recommended Initial Approach: Solvent Screening

Before performing a bulk recrystallization, it is essential to identify a suitable solvent or solvent system.

Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of the crude solid into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature. Good starting solvents to screen for a dicarboxylic acid like this would include:

    • Polar protic solvents: Water, Ethanol, Methanol, Isopropanol.

    • Polar aprotic solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Ethyl acetate.

  • Observe the solubility at room temperature. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature.[4]

  • Heat the test tubes that showed poor solubility at room temperature. The ideal solvent will fully dissolve the compound at an elevated temperature.[4][6]

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a promising solvent.

Solvent Type Examples Expected Solubility Behavior for 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid
Polar ProticWater, Ethanol, MethanolLikely to show increased solubility with heating due to hydrogen bonding with the carboxylic acid groups.[7]
Polar AproticDMF, DMSOHigh solubility is expected, even at room temperature, making them less ideal for single-solvent recrystallization but potentially useful as the "good" solvent in a binary system.
Less PolarEthyl Acetate, AcetoneModerate to low solubility is expected. May be suitable for recrystallization.
Q3: I've tried recrystallization from a single solvent, but the purity isn't improving significantly. What should I try next?

A3: If a single-solvent recrystallization is ineffective, it's likely that the impurities have similar solubility profiles to your target compound in that solvent. In this case, there are two primary alternative strategies to consider:

  • Binary Solvent Recrystallization: This technique involves using a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[6]

    General Protocol for Binary Solvent Recrystallization:

    • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

  • Acid-Base Extraction: This is a highly effective technique for separating acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solvents at various pH levels.[1][2][8] Given that your target compound has two carboxylic acid groups, it is strongly acidic and well-suited for this method.

    Workflow for Acid-Base Extraction:

    Caption: Workflow for purifying the target compound using acid-base extraction.

Q4: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

A4: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[6] This is often due to the solution being too concentrated or cooling too rapidly.

Troubleshooting Strategies for "Oiling Out":

  • Slower Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.[9]

  • Use a More Dilute Solution: Reheat the mixture and add more of the hot solvent to decrease the concentration.[6][9]

  • Change the Solvent System: The chosen solvent may not be appropriate. A different single solvent or a binary solvent system might be necessary.

  • Scratching and Seeding:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches provide a nucleation site for crystal growth.[4]

    • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.[9]

Q5: After purification, how can I assess the purity of my 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid?

A5: Several analytical techniques can be used to determine the purity of your final product. It is often advisable to use more than one method for a comprehensive assessment.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader. Compare your experimental melting point to the literature value.

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively assess purity. A pure compound should ideally show a single spot on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity. By integrating the peak areas in the chromatogram, you can determine the percentage of your desired compound. Reversed-phase C18 columns are often suitable for the analysis of carboxylic acids.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify the presence of impurities by comparing the experimental spectrum to the expected spectrum.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of your compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - Too much solvent was used.[9]- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Choose a solvent in which the compound is less soluble at low temperatures.- Ensure the filtration apparatus is pre-heated before hot filtration.
No Crystals Form Upon Cooling - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Try to induce crystallization by scratching the flask or adding a seed crystal.[9]- If the solution is clear, try evaporating some of the solvent to increase the concentration and then cool again.[4]- Re-evaluate your choice of solvent.
Colored Impurities Persist After Recrystallization - The colored impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[5]
Poor Separation in Acid-Base Extraction - Incomplete extraction due to incorrect pH.- Emulsion formation.- Ensure the pH of the aqueous layer is sufficiently basic to deprotonate both carboxylic acids (pH > pKa + 2) and sufficiently acidic to protonate them for precipitation (pH < pKa - 2).- To break up emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through Celite.
Product is Insoluble in Common HPLC Solvents - The dicarboxylic acid has low solubility in typical reversed-phase mobile phases.- Consider using a mobile phase with a higher aqueous content or a different organic modifier (e.g., methanol instead of acetonitrile).- Adjusting the pH of the mobile phase with an acid like trifluoroacetic acid (TFA) or formic acid can improve solubility and peak shape.[10]- Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative for highly polar compounds.[11]

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Fiveable. (2025). Acid-Base Extraction Definition. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]

  • WIPO. (2018). WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. Retrieved from [Link]

  • Journal of Chemical Research. (n.d.). Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. Retrieved from [Link]

  • Google Patents. (n.d.). US4904389A - Process for the separation of dicarboxylic acids.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • Google Patents. (n.d.). EP4013416A1 - Process for preparing 1,4-dihydro-4-oxoquinoline-2-carboxylates and 4-aminoquinoline compounds therefrom.
  • PubMed. (n.d.). Purification by affinity chromatography of the dicarboxylate carrier from bovine heart mitochondria. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. As a molecule with significant potent...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. As a molecule with significant potential in medicinal chemistry, its efficient synthesis is crucial. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern yield and purity.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid is not a trivial one-pot reaction. A strategic, multi-step approach is necessary to introduce the desired functionalities at the correct positions on the quinoline core. The most plausible and adaptable route involves a modified Pfitzinger-type reaction followed by an oxidation step.

Here is a proposed synthetic pathway:

Synthetic_Pathway A 4-Aminobenzoic acid B 5-Carboxyisatin A->B Sandmeyer isatin synthesis C 2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid B->C Pfitzinger Reaction (with pyruvate) D 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid C->D Oxidation of 2-methyl group Pfitzinger_Troubleshooting start Low Yield in Pfitzinger Reaction cond1 Check Base Concentration start->cond1 cond2 Optimize Temperature and Time cond1->cond2 Correct sol1 Titrate KOH solution. Use 2-3 equivalents. cond1->sol1 Incorrect cond3 Verify Starting Material Purity cond2->cond3 Optimized sol2 Run small-scale trials at different temperatures (e.g., 80, 100, 120 °C). Monitor by TLC. cond2->sol2 Suboptimal sol3 Recrystallize 5-carboxyisatin. Use freshly distilled pyruvic acid. cond3->sol3 Impure end Improved Yield cond3->end Pure sol1->cond2 sol2->cond3 sol3->end

Caption: A decision-making workflow for troubleshooting the Pfitzinger reaction.

Step 3: Oxidation of the 2-Methyl Group

Question: I'm struggling to selectively oxidize the methyl group at the 2-position to a carboxylic acid without affecting the rest of the molecule. What are the best practices for this transformation?

Answer:

The oxidation of a methyl group on an aromatic ring to a carboxylic acid requires a strong oxidizing agent. The challenge lies in achieving this transformation without degrading the quinoline ring or causing unwanted side reactions.

  • Choice of Oxidant: Potassium permanganate (KMnO₄) in a basic solution is a common and effective reagent for this type of oxidation. [1]However, the reaction conditions must be carefully controlled to avoid over-oxidation or cleavage of the quinoline ring.

  • Reaction Temperature: The oxidation is typically carried out at elevated temperatures. It is crucial to monitor the reaction closely and avoid excessive heating, which can lead to lower yields and product degradation.

  • Work-up Procedure: After the oxidation is complete, the manganese dioxide byproduct must be removed. This is usually achieved by filtration. The subsequent acidification to precipitate the dicarboxylic acid product needs to be done carefully to avoid co-precipitation of impurities.

Recommended Protocol for Oxidation:

  • Dissolution: Suspend the 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid in an aqueous solution of sodium hydroxide.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the reaction mixture while maintaining a controlled temperature (e.g., 80-90 °C).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Filtration: Quench the reaction with a suitable reducing agent (e.g., sodium bisulfite) to destroy any excess permanganate. Filter the hot solution to remove the manganese dioxide precipitate.

  • Acidification and Isolation: Cool the filtrate and carefully acidify with hydrochloric acid to a pH of 2-3 to precipitate the 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to consider?

A1: Yes, while the proposed route is robust, other strategies could be explored:

  • Gould-Jacobs Reaction with a Modified Malonate: A variation of the Gould-Jacobs reaction using a malonate derivative that could be later converted to a carboxylic acid at the 2-position is a possibility. [2]However, this would likely involve more complex starting materials.

  • Friedländer Synthesis: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, could potentially be adapted. [2][3]For instance, reacting 2-amino-5-carboxyacetophenone with a glyoxylic acid derivative might yield the desired product.

Q2: What is the most critical factor for maximizing the overall yield?

A2: The purity of intermediates at each stage is paramount. Impurities carried over from one step can significantly inhibit the subsequent reaction or lead to a complex mixture of byproducts that are difficult to separate. It is highly recommended to purify the product of each step before proceeding to the next.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule and the presence of any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final compound.

Q4: I'm observing decarboxylation of one or both of the carboxylic acid groups. How can I prevent this?

A4: Decarboxylation is often induced by excessive heat. [4]

  • In the Pfitzinger reaction: Avoid prolonged reaction times at high temperatures.

  • During the final oxidation and work-up: Use the mildest effective conditions and avoid strong, prolonged heating.

  • Purification: If recrystallization is performed, choose a solvent system that allows for crystallization at a lower temperature.

By understanding the key reaction mechanisms and potential pitfalls, and by systematically optimizing reaction conditions, researchers can significantly improve the yield and purity of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid, a valuable compound for further investigation in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines.
  • Wikipedia. (2023). Pfitzinger reaction.
  • ResearchGate. (2015).
  • Wikipedia. (2023). Friedländer synthesis.
  • ResearchGate. (n.d.). Generality of indirect Friedländer reaction toward 2‐substituted....
  • eCommons. (2014).
  • BenchChem. (n.d.). Quinoline-4,8-dicarboxylic acid.
  • Grokipedia. (n.d.). Camps quinoline synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Taylor & Francis. (2009).
  • Wikipedia. (2023). Camps quinoline synthesis.
  • BenchChem. (2025). Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids.
  • Wikipedia. (2023). Reissert reaction.
  • chemeurope.com. (n.d.). Reissert reaction.
  • Wiley Online Library. (1951). Camps Quinoline Synthesis.
  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines.
  • ChemRxiv. (2022).
  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • PubMed. (1990).
  • ChemicalBook. (n.d.). 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis.
  • Hindawi. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • Numerade. (2024). The carboxylic acid used in the synthesis of ivacaftor, 4 - - oxo - - 1 , 4 - - dihydroquinoline.
  • BenchChem. (2025).
  • RSC Publishing. (1970). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine.
  • PrepChem.com. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • SciSpace. (n.d.). Camps quinoline synthesis.
  • ResearchGate. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids.
  • Arabian Journal of Chemistry. (2023). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids.
  • Michigan State University. (n.d.). Carboxylic Acid Reactivity.
  • Chemistry LibreTexts. (2023).
  • Royal Society of Chemistry. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations.
  • Der Pharma Chemica. (2011). Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey.
  • Google Patents. (1973). Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • ResearchGate. (2016).
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)

Sources

Optimization

Troubleshooting ligand exchange reactions with 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers and drug development professionals dealing with the complex coordination chemistry of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers and drug development professionals dealing with the complex coordination chemistry of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid . Because this molecule functions as a highly rigid, versatile N,O-chelator[1], integrating it into pre-assembled metal-organic frameworks (MOFs) or organometallic complexes via Post-Synthetic Exchange (PSE) requires precise thermodynamic and kinetic control.

Mechanistic Deep Dive: The Tautomerization Challenge

Before troubleshooting your specific symptoms, it is critical to understand the causality behind this ligand's behavior. The 4-oxo group exists in a complex tautomeric equilibrium with its 4-hydroxy counterpart.

In acidic or neutral solutions, the 4-oxo form dominates, acting as an electron acceptor and reducing the electron density on the quinoline nitrogen[2]. However, in alkaline conditions, the molecule shifts to the 4-hydroxy state and deprotonates. This deprotonated oxygen acts as a powerful electron donor, drastically increasing the coordination ability of the ligand and forming highly stable 1:2 complexes with transition metals (e.g., Cu²⁺, Pb²⁺, Cd²⁺)[2]. Failure to control this equilibrium is the root cause of 90% of ligand exchange failures.

Visualizing the Exchange Logic

PSE_Troubleshooting Start Initiate Ligand Exchange (Native MOF + Quinoline Ligand) Solvent Solvent Selection (DMF/DMSO vs. EtOH) Start->Solvent pH_Mod pH Modulation Solvent->pH_Mod Acidic Acidic/Neutral (pH < 7) 4-Oxo Dominant Weak N-coordination pH_Mod->Acidic No Base Added Basic Basic (pH > 10) 4-Hydroxy Deprotonated Strong N,O,O-chelation pH_Mod->Basic Base (TEA/NaOH) Added Fail Low Yield / Incomplete Exchange Due to Steric Hindrance Acidic->Fail Poor Nucleophilicity Success Successful Exchange High Thermodynamic Stability Basic->Success Controlled Temp (<60°C) Collapse Framework Collapse (Over-chelation of Metal Node) Basic->Collapse High Temp (>80°C) Buffer Add Modulator (e.g., Acetic Acid/TEA buffer) Fail->Buffer Adjust Conditions Collapse->Buffer Reduce Kinetics Buffer->pH_Mod

Figure 1: Decision tree for troubleshooting 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid exchange.

Diagnostic Symptom Checker (FAQs)

Q: Why is my ligand exchange yield consistently below 10%? A: Causality: The rigid, planar structure of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid promotes strong intermolecular hydrogen bonding, making it poorly soluble and weakly nucleophilic in its protonated 4-oxo state. Solution: Switch your solvent system to a highly polar aprotic solvent (e.g., DMF or DMSO) and introduce a mild base like Triethylamine (TEA). This shifts the equilibrium toward the deprotonated 4-hydroxy state, increasing the ligand's nucleophilicity and driving the exchange forward[2].

Q: My MOF framework collapses into an amorphous powder during the exchange process. What is causing this? A: Causality: This ligand is a potent tridentate (N,O,O) chelator[1]. If the pH is too high (pH > 10), the fully deprotonated ligand achieves a massive stability constant (e.g., log β₂ = 21.5 for Cu²⁺)[2]. This thermodynamic driving force is so strong that the incoming ligand strips the metal ions directly out of the MOF's secondary building units (SBUs), dissolving the framework. Solution: Modulate the thermodynamics. Lower the reaction temperature to 55–65°C to impose kinetic control, or use a competitive coordination solvent (like DEF) to buffer the rate at which the ligand attacks the metal nodes.

Q: My NMR data confirms the ligand is incorporated, but the BET surface area (porosity) of my MOF has plummeted. Why? A: Causality: Instead of adopting a linear bridging conformation between two metal nodes, the ligand's diverse coordination modes allow it to form a "distorted octahedral" chelate with a single metal node[1]. This terminal chelation blocks the pore channels. Solution: Perform the exchange in the presence of a volatile blocking agent (like pyridine) that temporarily occupies the open metal sites, forcing the bulky quinoline ligand to adopt the desired bridging conformation.

Quantitative Data: Thermodynamic & Kinetic Parameters

The following table summarizes the causal relationship between the exchange medium's pH, the ligand's tautomeric state, and the resulting thermodynamic stability of the metal complex.

Exchange Medium pHDominant Ligand StateMetal Binding Affinity (log β for Cu²⁺)*Expected Exchange YieldFramework Integrity Risk
Acidic (pH < 4.0) 4-Oxo (Protonated)~11.0< 10%Low (No node stripping)
Neutral (pH 6.0 - 7.0) Mixed Tautomers~16.130% - 40%Moderate
Basic (pH > 10.0) 4-Hydroxy (Deprotonated)~21.5> 85%High (Dissolution risk)

*Data extrapolated from heavy metal coordination studies of analogous 4-hydroxypyridine-2,6-dicarboxylic acids[2].

Self-Validating Experimental Protocol: Controlled PSE

To ensure scientific integrity, do not proceed to the next step until the validation criteria for the current step are met.

Objective: Exchange a native dicarboxylate ligand with 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid without inducing SBU dissolution.

  • Step 1: Ligand Activation (Pre-dissolution)

    • Action: Suspend 0.1 M of the quinoline ligand in anhydrous DMF. Add 0.5 equivalents of Triethylamine (TEA) dropwise under stirring.

    • Causality: TEA partially deprotonates the carboxylic acids and shifts the tautomeric equilibrium toward the 4-hydroxy state without creating the hyper-aggressive fully deprotonated anion[2].

    • Validation Check: The solution must transition from a cloudy suspension to an optically clear yellow/amber liquid. Do not proceed if particulates remain.

  • Step 2: Framework Preparation

    • Action: Wash the native MOF three times with fresh DMF via centrifugation (7000 rpm, 10 mins) to clear unreacted precursors from the pores.

    • Validation Check: Analyze the final wash supernatant via UV-Vis spectroscopy. The absorbance at the native ligand's λmax must be <0.01.

  • Step 3: Kinetically Controlled Exchange

    • Action: Combine the MOF suspension with the activated ligand solution. Incubate at exactly 60°C for 24 hours under gentle orbital shaking (150 rpm).

    • Causality: 60°C provides sufficient thermal energy to break native carboxylate-metal bonds while preventing the thermodynamic over-chelation (and subsequent framework collapse) that occurs at ≥80°C.

  • Step 4: Quenching and Purification

    • Action: Decant the mother liquor. Wash the exchanged MOF with DMF (3x) to remove uncoordinated bulky ligand, followed by Ethanol (3x) to remove residual TEA.

    • Validation Check: Perform Powder X-Ray Diffraction (PXRD) on a 5 mg dried aliquot. The diffraction pattern must retain the primary low-angle peaks of the native framework topology, confirming structural integrity.

  • Step 5: Exchange Quantification

    • Action: Digest a 5 mg sample of the exchanged MOF in a mixture of DCl and DMSO-d6. Analyze via ¹H NMR.

    • Validation Check: Integrate the aromatic protons of the quinoline ring against the protons of the native ligand to calculate the exact molar exchange ratio.

References

  • Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid. idc-online.com.
  • Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. academia.edu.

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid via recrystallization. We w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid via recrystallization. We will delve into solvent selection strategies, step-by-step protocols, and in-depth troubleshooting for common experimental challenges. Our focus is on explaining the causal relationships behind each step to empower you to adapt and optimize the procedures for your specific needs.

Core Principles: Solvent Selection for a Challenging Compound

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid presents a unique purification challenge due to its molecular structure. The presence of two carboxylic acid groups and a heterocyclic quinolone core results in a highly polar molecule with strong intermolecular hydrogen bonding capabilities. This leads to a high melting point and limited solubility in many common organic solvents.

The ideal recrystallization solvent must satisfy a critical criterion: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] This differential solubility is the driving force for crystal formation upon cooling.

Recommended Solvent Candidates

Given the compound's polarity, polar protic and aprotic solvents are the most promising candidates. Below is a table summarizing potential solvents and their relevant properties. The solubility profiles are based on the general principles of dicarboxylic acid solubility and data from structurally similar quinolone carboxylic acids.[3][4][5]

SolventTypeBoiling Point (°C)Key Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Excellent dissolving power for this class of compounds.[3][4] However, its high boiling point can make solvent removal difficult and may lead to "oiling out." Best used in a solvent/anti-solvent system.
N,N-Dimethylformamide (DMF) Polar Aprotic153Similar to DMSO with a slightly lower boiling point. Good dissolving power but can be difficult to remove completely.
Acetic Acid Polar Protic118Often an effective solvent for carboxylic acids. Can be used alone or with water as an anti-solvent.[6]
Ethanol/Water Mixture Polar ProticVariableA solvent pair can be highly effective. The compound is dissolved in the minimum amount of boiling ethanol, and hot water is added dropwise until turbidity persists, then redissolved with a few drops of ethanol.[7]
Methanol Polar Protic65May show some solubility, but likely requires larger volumes. Its low boiling point is advantageous for removal.[3][4]
Acetone Polar Aprotic56Generally a good solvent for many organic compounds, but may not be polar enough to effectively dissolve this dicarboxylic acid at high concentrations.[8]

Experimental Protocols

Adherence to a systematic workflow is critical for successful recrystallization. The following protocols provide a validated, step-by-step approach.

Protocol 1: Small-Scale Solvent Screening

Before committing your entire batch, a small-scale screening is essential to identify the optimal solvent or solvent system.[9]

  • Preparation: Place approximately 10-20 mg of your crude 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., DMSO, Acetic Acid, Ethanol) dropwise. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.[9]

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a sand bath or heating block to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[1] Be patient, as dissolution may be slow.

  • Cooling & Observation: Allow the hot, saturated solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod at the air-solvent interface to create nucleation sites.[1][9] Afterwards, place the tubes in an ice bath to maximize precipitation.

  • Evaluation: The best solvent is the one that dissolves the compound completely when hot but yields a large quantity of well-formed crystals upon cooling.[9]

Workflow for Solvent Screening

G start Start: Crude Product (10-20mg) add_solvent Add Solvent Dropwise (Room Temp) start->add_solvent dissolves_rt Dissolves Completely? add_solvent->dissolves_rt heat Heat to Boiling & Add Minimal Hot Solvent dissolves_rt->heat No end_bad Result: Unsuitable Solvent dissolves_rt->end_bad Yes dissolves_hot Dissolves Completely? heat->dissolves_hot cool Slowly Cool to RT, Then Ice Bath dissolves_hot->cool Yes end_poor Result: Poor Candidate dissolves_hot->end_poor No (Insoluble Impurity?) crystals_form Crystals Form? cool->crystals_form end_good Result: Good Candidate Solvent crystals_form->end_good Yes crystals_form->end_poor No

Caption: Workflow for selecting a suitable recrystallization solvent.

Protocol 2: Bulk Recrystallization Procedure
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.[10] Adding a large excess of solvent is a common mistake that will significantly reduce your yield.[11]

  • Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (or if the solution is colored and you've added activated charcoal), you must perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed is best) with a fluted filter paper inside. Pour the hot solution through the filter quickly to remove impurities. This step prevents insoluble materials from being incorporated into your final crystals.[7]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual soluble impurities adhering to the crystal surfaces. Using warm solvent will dissolve some of your product.[11]

  • Drying: Dry the crystals thoroughly in a desiccator or a vacuum oven. Ensure the solid is completely dry before taking a melting point or proceeding to the next step. Residual solvent can depress the melting point and inflate the measured weight.[1]

Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This section addresses the most common problems in a question-and-answer format.

Q1: My compound has separated as an oil instead of forming crystals. What should I do?

This phenomenon, known as "oiling out," is common when purifying compounds with high melting points or when the solution is too concentrated.[11]

  • Primary Cause: The solution is likely supersaturated to a point where the compound's solubility limit is exceeded above its melting point. Impurities can also depress the melting point, exacerbating the issue.[11]

  • Immediate Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more volume) to reduce the concentration. Then, allow it to cool much more slowly. Insulating the flask with glass wool can help.

  • Alternative Strategy: If the problem persists, try adding a seed crystal (a pure crystal from a previous batch) to the slightly cooled solution to encourage proper lattice formation.[9] Vigorous scratching of the flask's inner wall can also induce crystallization.

Q2: The solution has cooled, but no crystals have formed. What went wrong?

This is one of the most frequent issues and almost always points to one of two causes.

  • Cause A: Too Much Solvent Was Used. This is the most common reason for crystallization failure.[11] The solution is not saturated enough at low temperatures for crystals to form.

    • Solution: Gently heat the solution to boil off some of the solvent (15-25% of the volume) in a fume hood. Allow the more concentrated solution to cool again.

  • Cause B: Insufficient Cooling or Nucleation. The energy barrier for crystal formation has not been overcome.

    • Solution: First, try scratching the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites. If that fails, add a tiny seed crystal. Ensure the solution has been thoroughly cooled in an ice bath.

Troubleshooting Flowchart: No Crystals Form

G start Problem: No Crystals After Cooling check_solvent Did you use too much solvent? start->check_solvent boil_off Action: Boil off 15-25% of the solvent and re-cool. check_solvent->boil_off Yes / Likely induce Action: Scratch inner flask surface with a glass rod. check_solvent->induce No re_eval Still no crystals? Re-evaluate solvent choice. boil_off->re_eval seed Action: Add a single seed crystal. induce->seed seed->re_eval

Caption: Decision tree for troubleshooting crystallization failure.

Q3: My final product has a low yield. How can I improve it?

  • Possible Causes & Solutions:

    • Excess Solvent: As mentioned, using too much solvent during dissolution is a primary cause of low yield. Use the minimum amount of boiling solvent necessary.

    • Premature Crystallization: If you performed a hot filtration, the product might have crystallized on the filter paper or in the funnel stem.[11] Ensure your filtration apparatus is pre-heated and perform the filtration quickly.

    • Incomplete Precipitation: Make sure you have cooled the flask in an ice bath for a sufficient amount of time (at least 30 minutes) to maximize precipitation.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a portion of your product.[7]

Q4: The recovered crystals are still colored. What should I do?

  • Cause: Colored impurities are present and co-precipitated with your product.

  • Solution: The material needs to be re-recrystallized. Before the hot filtration step, add a very small amount (1-2% of the solute weight) of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling. Be cautious, as charcoal can also adsorb some of your product.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid? A1: Based on the structure, a polar solvent is necessary. Glacial acetic acid or a mixture of ethanol and water are excellent starting points for your solvent screening. DMSO is also very likely to work but may be more difficult to handle due to its high boiling point.

Q2: How does slow cooling improve the purity of the crystals? A2: Slow cooling allows the crystal lattice to form in an ordered, thermodynamically favorable manner. This process is selective, and impurity molecules that do not fit well into the growing crystal lattice are excluded and remain in the solvent.[10] Rapid cooling traps impurities within the rapidly forming crystal structure, resulting in a less pure product.

Q3: Is it always necessary to perform a hot filtration? A3: No, it is not always required. If your crude product dissolves completely in the hot solvent to give a clear solution with no visible particulate matter, you can skip this step. However, it is a crucial step if any insoluble impurities are present.[7]

Q4: How can I confirm the purity of my final product? A4: The most common methods are melting point analysis and Thin Layer Chromatography (TLC). A pure compound should have a sharp, narrow melting point range. Comparing the TLC of your recrystallized product against the crude material should show the disappearance of impurity spots. For definitive structural confirmation, techniques like NMR spectroscopy are used.[12]

References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Benchchem. (n.d.). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Boiling, C., & De Interactions, V. (n.d.). An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics. Calvin Digital Commons. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme.
  • Benchchem. (n.d.). Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids.
  • University of California, Irvine. (n.d.). Chem 267. Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Retrieved from [Link]

  • Digital Commons @ Brockport. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Prisyazhny, A. V., Kozub, P. A., Katkovnikova, L. A., & Kozub, S. N. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 2(6), 33-37.
  • ResearchGate. (2026, February 6). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link]

Sources

Optimization

Minimizing decarboxylation during heating of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid

Technical Support Center: Minimizing Decarboxylation of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Decarboxylation of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that working with quinoline-2-carboxylic acid derivatives—such as 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid—presents unique thermal stability challenges.

This guide provides mechanistic insights, field-proven troubleshooting strategies, and validated protocols to help you maintain the structural integrity of your compound during high-temperature workflows.

Part 1: Mechanistic Insight (The "Why")

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid possesses two distinct carboxylic acid groups, but they do not behave equally under thermal stress. The C6-carboxylic acid is attached to the benzenoid ring and is highly stable. In contrast, the C2-carboxylic acid is situated


 to the heterocyclic nitrogen (structurally analogous to picolinic or quinaldic acids).

Upon heating, the C2 position is highly susceptible to a Hammick-type decarboxylation mechanism [1]. The adjacent nitrogen acts as an electron sink, stabilizing the formation of an intermediate ylide as carbon dioxide is eliminated. This process is heavily influenced by the solvent environment and the protonation state of the molecule. Understanding this causality is the key to preventing it.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does massive decarboxylation occur when I heat the free acid in polar solvents, even below 150°C? A: Protic solvents (such as water, methanol, or ethylene glycol) actively facilitate decarboxylation. The solvent forms a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen. As the carbon-carbon bond breaks, this bridge allows for the simultaneous formation of a nitrogen-hydrogen bond, drastically lowering the activation energy required to form the ylide intermediate[1].

Q2: I must perform a high-temperature reaction (>180°C). How can I prevent the loss of the C2-carboxyl group? A: The most robust chemical workaround is esterification prior to the thermal step. Converting the dicarboxylic acid to a dialkyl ester (e.g., dimethyl or diethyl ester) removes the acidic proton entirely. Without the acidic proton, the hydrogen-bonded transition state cannot form, rendering the esterified quinaldate moiety thermally stable well beyond 200°C [2]. Once your high-temperature step is complete, the acids can be unmasked using mild alkaline hydrolysis at room temperature.

Q3: Are there any additives that can stabilize the free acid during thermal processing if I want to avoid protection/deprotection steps? A: Yes. The addition of divalent metal ions—specifically Cu²⁺, Mg²⁺, or Mn²⁺ —strongly inhibits the decarboxylation of picolinic/quinaldic acid derivatives [3]. These metal ions chelate the molecule by coordinating simultaneously with the ring nitrogen and the C2-carboxylate oxygen. This rigid chelation locks the molecular conformation and occupies the electron lone pair on the nitrogen, effectively blocking the formation of the ylide intermediate required for CO₂ loss.

Q4: If I cannot use metal additives or esterification, what is the best solvent choice? A: Switch to a high-boiling aprotic solvent (e.g., diphenyl ether, Dowtherm A, or sulfolane). By eliminating hydrogen-bond donors from the environment, you disrupt the low-energy transition state, forcing the molecule to rely on a much higher-energy unassisted cleavage pathway. This will significantly reduce the rate of decarboxylation, though it may not eliminate it entirely at extreme temperatures.

Part 3: Quantitative Data & Condition Matrix

The following table summarizes the expected extent of C2-decarboxylation under various experimental conditions, allowing you to select the optimal strategy for your workflow.

Substrate StateSolvent EnvironmentAdditiveTemp (°C)Est. Decarboxylation (%)Mechanism of Action / Causality
Free Acid Protic (e.g., Ethylene Glycol)None150°C> 90%H-bond bridge lowers activation energy for ylide formation.
Free Acid Aprotic (e.g., Diphenyl ether)None150°C~ 40%Lack of H-bond donors increases the energy barrier for CO₂ loss.
Free Acid Protic (e.g., Aqueous Buffer)Cu²⁺ (1.0 eq)150°C< 5%Metal chelation locks geometry and blocks nitrogen electron sink.
Dimethyl Ester Any (Protic or Aprotic)None200°C< 1%Absence of acidic proton completely prevents Hammick mechanism.

Part 4: Experimental Protocols

If your downstream application requires heating the quinoline scaffold and you opt for the highly reliable Ester Protection/Deprotection Workflow , follow this self-validating protocol.

Protocol: Esterification, Thermal Processing, and Mild Hydrolysis

This protocol ensures the C2-carboxyl group remains intact during high-heat steps.

Step 1: Ester Protection (Fischer Esterification)

  • Suspend 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of substrate) under an inert nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Dropwise, add thionyl chloride (SOCl₂, 3.0 eq). Caution: Highly exothermic; perform in a fume hood.

  • Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours until the suspension becomes a clear solution (indicating complete conversion to the dimethyl ester).

  • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and evaporate to yield the protected intermediate.

Step 2: Thermal Processing

  • Perform your required high-temperature reaction (e.g., cross-coupling, thermal rearrangement) on the dimethyl ester intermediate at temperatures up to 220°C in an aprotic solvent. The C2-ester will remain stable.

Step 3: Mild Alkaline Hydrolysis (Deprotection)

  • Dissolve the processed dimethyl ester in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Stir at room temperature (20–25°C) for 4–8 hours. Crucial: Do not heat this step, as the free acid will be regenerated and become vulnerable to decarboxylation again.

  • Once TLC indicates complete consumption of the ester, remove the THF under reduced pressure (bath temp < 35°C).

  • Cool the aqueous layer to 0°C and carefully acidify with 1M HCl to pH 2. The intact 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid will precipitate. Filter and wash with cold water.

Part 5: Mechanistic Visualization

The following diagram illustrates the divergent pathways of thermal degradation versus our recommended stabilization strategies.

DecarboxylationPathways cluster_0 Thermal Stress (>150°C) cluster_1 Stabilization Strategies Start 4-Oxo-1,4-dihydroquinoline- 2,6-dicarboxylic acid Path1 Free Acid in Protic Solvent (H-bond facilitated) Start->Path1 Path2 Esterification (C2-COOR) Start->Path2 Path3 Metal Coordination (Cu2+, Mg2+) Start->Path3 Ylide Ylide Intermediate (Hammick Mechanism) Path1->Ylide -CO2 Decarb Decarboxylated Product (Loss of C2-COOH) Ylide->Decarb +H+ Stable Intact Quinolone Core (No Decarboxylation) Path2->Stable High Temp Tolerance Path3->Stable Inhibits Ylide Formation

Caption: Mechanistic pathways of thermal decarboxylation vs. stabilization strategies.

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. Available at:[Link]

  • ResearchGate Database. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II (Abstract & Data on Divalent Metal Ion Inhibition). Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Fluorescence Quenching in Quinoline Dicarboxylic Acid Complexes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, materials scientists, and drug development professionals in diagnosing and resolving fluoresce...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, materials scientists, and drug development professionals in diagnosing and resolving fluorescence quenching issues when working with quinoline dicarboxylic acid (QDC) complexes.

Quinoline dicarboxylic acids (such as 2,3-QDC and 2,4-QDC) are privileged scaffolds in the design of fluorescent probes and Metal-Organic Frameworks (MOFs)[1][2]. Their extended π-conjugated systems and multiple coordination sites allow for the formation of highly stable, functional materials[1]. However, unintentional fluorescence quenching is a frequent hurdle. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure the scientific integrity of your assays.

Part 1: Diagnostic Workflow

Before altering your synthetic routes or assay conditions, use the logical workflow below to identify the exact physical or chemical mechanism suppressing your fluorophore's emission.

QuenchingDiagnostics Start Observe Fluorescence Quenching ConcDep Is quenching concentration-dependent? Start->ConcDep CheckAbs Measure UV-Vis Absorbance at Excitation ConcDep->CheckAbs Yes CheckMetal Analyze Metal Center (e.g., Cu2+, Fe3+, Hg2+) ConcDep->CheckMetal No IsHighAbs Absorbance > 0.1? CheckAbs->IsHighAbs IFE Diagnosis: Inner Filter Effect Action: Dilute or apply mathematical correction IsHighAbs->IFE Yes ACQ Diagnosis: ACQ (π-π stacking) Action: Add steric bulk or change solvent IsHighAbs->ACQ No IsParamag Paramagnetic or Heavy Metal? CheckMetal->IsParamag CheckSolvent Evaluate pH & Solvent IsParamag->CheckSolvent No MetalQuench Diagnosis: LMCT / Heavy Atom Action: Switch to d10 metals (Zn2+, Cd2+) IsParamag->MetalQuench Yes SolventQuench Diagnosis: H-bonding / Protonation Action: Use aprotic solvent & non-coordinating buffer CheckSolvent->SolventQuench

Fig 1: Diagnostic decision tree for identifying and resolving fluorescence quenching mechanisms.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my QDC ligand completely lose fluorescence when I add transition metals like Cu(II) or Fe(III)? Causality: The quinoline nitrogen and adjacent carboxylate groups form a highly preorganized chelating pocket[1]. When coordinated to paramagnetic metals (e.g., Cu²⁺, Fe³⁺) or heavy metals (e.g., Hg²⁺), the fluorescence is quenched via Ligand-to-Metal Charge Transfer (LMCT) or enhanced intersystem crossing (the heavy-atom effect)[3]. The unfilled d-orbitals of these metals provide a non-radiative decay pathway for the excited electron. Resolution: If your objective is to create a highly emissive complex (e.g., for a MOF linker rather than a quenching-based sensor), switch the metal center to a closed-shell, d¹⁰ transition metal such as Zn(II) or Cd(II)[4]. Coordination with Zn(II) restricts the intramolecular rotation of the ligand, preventing non-radiative decay and triggering Chelation-Enhanced Fluorescence (CHEF), which results in intense emission bands[4][5].

Q2: My Zn(II)-QDC complex is highly fluorescent in DMF, but the signal vanishes when I introduce water. What is happening? Causality: Protic solvents like water form strong hydrogen bonds with the uncoordinated carboxylate oxygens and the quinoline nitrogen. This hydrogen bonding alters the energy gap between the excited and ground states and introduces high-frequency vibrational modes (O-H stretch) that facilitate non-radiative decay. Furthermore, QDCs have multiple ionization states[1]; introducing water can shift the pH, leading to protonation of the quinoline nitrogen, which drastically quenches fluorescence. Resolution: Conduct fluorescence measurements in aprotic solvents (e.g., DMF, DMSO, or acetonitrile). If aqueous media is mandatory for your biological assay, use a non-coordinating biological buffer (like HEPES or MOPS) to strictly control the pH and maintain the ligand in its fully deprotonated, emissive state.

Q3: I am increasing the concentration of my fluorescent QDC complex to get a better signal, but the emission intensity is actually decreasing. Is the complex degrading? Causality: This is a classic symptom of either Aggregation-Caused Quenching (ACQ) or the Inner Filter Effect (IFE). In ACQ, the planar quinoline rings undergo π-π stacking at high concentrations, forming excimers that decay non-radiatively[4]. In IFE, the high concentration of the complex causes the solution to become optically dense; the fluorophore re-absorbs its own emitted light before it reaches the detector. Resolution: Perform a self-validating dilution test (see Protocol 1). If IFE is confirmed, dilute the sample to an absorbance below 0.1 or apply a mathematical correction. If ACQ is confirmed, consider synthetic modifications to introduce steric bulk (e.g., adding methyl groups to the quinoline ring) to physically prevent π-π stacking[6].

Part 3: Quantitative Data & Diagnostics

Summarizing the distinct mechanisms of quenching allows for rapid cross-referencing during experimental design.

Quenching MechanismPrimary CauseDiagnostic IndicatorResolution Strategy
Ligand-to-Metal Charge Transfer (LMCT) Coordination with paramagnetic metals (Cu²⁺, Fe³⁺)Complete signal loss upon metal additionSwitch to d¹⁰ closed-shell metals (Zn²⁺, Cd²⁺)
Heavy Atom Effect Coordination with heavy metals (Hg²⁺, Pb²⁺)Enhanced intersystem crossing (measured via lifetime)Utilize displacement assays or avoid heavy metals
Inner Filter Effect (IFE) High optical density of the sampleUV-Vis Absorbance > 0.1 at excitation wavelengthDilute sample or apply IFE mathematical correction
Aggregation-Caused Quenching (ACQ) π-π stacking of planar quinoline ringsRed-shifted emission at high concentrationsIntroduce steric bulk to the ligand framework
Protonation / H-Bonding pH fluctuations or protic solvent interactionsSignal loss upon addition of water/alcoholsUtilize aprotic solvents and non-coordinating buffers

Part 4: Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. Follow these step-by-step methodologies to isolate and correct your quenching variables.

Protocol 1: Differentiating ACQ from IFE via Dilution Validation

This protocol validates whether your signal loss is a physical optical artifact (IFE) or a chemical aggregation issue (ACQ).

  • Baseline Measurement: Measure the fluorescence intensity (

    
    ) of your QDC complex at your current working concentration (
    
    
    
    ).
  • Controlled Dilution: Dilute the sample exactly 1:1 with the working solvent to achieve a concentration of

    
    .
    
  • Secondary Measurement: Measure the new fluorescence intensity (

    
    ).
    
  • Causality Check:

    • If

      
       (or if the signal actually increases), the original signal was artificially suppressed. Measure the UV-Vis absorbance. If 
      
      
      
      at the excitation wavelength, IFE is confirmed .
    • If

      
       exactly equals 
      
      
      
      , the system is in the linear dynamic range. Neither IFE nor ACQ is currently quenching the signal.
    • If the normalized quantum yield drops drastically at higher concentrations without high absorbance, ACQ is confirmed .

IFECorrection Step1 Step 1: Measure Observed Fluorescence (F_obs) Step4 Step 4: Apply IFE Correction Equation Step1->Step4 Step2 Step 2: Measure UV-Vis Absorbance at Excitation (A_ex) Step2->Step4 Step3 Step 3: Measure UV-Vis Absorbance at Emission (A_em) Step3->Step4 Step5 Step 5: Obtain True Fluorescence (F_corr) Step4->Step5

Fig 2: Experimental workflow for correcting the Inner Filter Effect (IFE) using UV-Vis absorbance.

Protocol 2: Optimizing Metal-Ligand Stoichiometry (Job's Plot)

To maximize Chelation-Enhanced Fluorescence (CHEF) and prevent uncoordinated ligand quenching, you must determine the exact binding stoichiometry[3].

  • Preparation: Prepare equimolar stock solutions (e.g., 10 µM) of the QDC ligand and the d¹⁰ metal salt (e.g., ZnCl₂)[4].

  • Titration Series: Create a series of 11 samples where the mole fraction of the metal (

    
    ) varies from 0.0 to 1.0 in 0.1 increments. Ensure the total volume and total molarity remain constant across all samples[3].
    
  • Data Acquisition: Measure the fluorescence emission intensity for each sample at the complex's specific emission maximum.

  • Analysis: Plot Fluorescence Intensity vs.

    
    .
    
  • Validation: Identify the apex of the plot. An apex at

    
     indicates a 1:1 binding stoichiometry[3], while an apex at 
    
    
    
    indicates a 1:2 (Metal:Ligand) complex. Formulate your final assays at this exact stoichiometric ratio to ensure a fully coordinated system with maximum quantum yield.

References

  • Zn(II) Complexes with Quinoline Supported Amidate Ligands: Synthesis, Fluorescence, and Catalytic Activity. ResearchGate. 4

  • Modular Synthesis of New Pyrroloquinoline Quinone Derivatives. ResearchGate. 3

  • New Zn2+ coordination polymers with mixed triazolate/tetrazolate and acylhydrazidate as linkers. ResearchGate. 5

  • Quinoline-4,8-dicarboxylic acid. Benchchem. 1

  • 7-Methylquinoline-2,3-dicarboxylic acid. Benchchem. 6

  • EP1716157B1 - Organometallic framework material, preparation and use. Google Patents.2

Sources

Optimization

Enhancing thermal stability of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid MOFs

Welcome to the Advanced Materials Troubleshooting Guide for Metal-Organic Frameworks (MOFs) constructed from 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (OHDQ-H2DC) . As a Senior Application Scientist, I have compil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Troubleshooting Guide for Metal-Organic Frameworks (MOFs) constructed from 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (OHDQ-H2DC) . As a Senior Application Scientist, I have compiled this field-proven resource to help researchers and drug development professionals overcome thermal degradation and framework collapse during synthesis, activation, and application.

Mechanistic Foundations of Thermal Stability

Q: Why do my OHDQ-H2DC MOFs suffer from premature thermal degradation (


 < 250°C) during activation? 

A: Thermal decomposition in MOFs is not a single pathway; it is broadly separated into two categories: node-centered and ligand-centered decomposition[1]. For OHDQ-H2DC, the ligand itself is highly stable due to its rigid quinoline core. Premature degradation is almost always node-centered . When low-valent metals (e.g., Cu²⁺, Zn²⁺) are used, the coordination bonds are relatively weak. Upon heating, the thermal kinetic energy exceeds the M-O bond dissociation energy, leading to bond cleavage before the ligand actually decarboxylates[1].

Furthermore, the 4-oxo and 1-NH functional groups on the quinoline ring can interact with residual solvent molecules. If these solvents are removed too aggressively, the sudden loss of hydrogen-bonded solvent leaves the framework energetically unsatisfied, triggering structural collapse.

Degradation A Thermal Stress (>300°C) B Node-Centered Decomposition A->B Weak Coordination C Ligand-Centered Decomposition A->C Ligand Lability D M-O Bond Cleavage (Low-valent metals) B->D E Decarboxylation of OHDQ-H2DC C->E F Framework Collapse D->F E->F

Fig 1: Logical pathways of thermal degradation in OHDQ-H2DC MOFs.

Node Engineering & Defect Management

Q: How can I fundamentally increase the decomposition temperature (


) of my OHDQ-H2DC MOF? 

A: You must shift from low-valent metals to high-valent species like Zr⁴⁺ or Ti⁴⁺. According to Hard-Soft Acid-Base (HSAB) theory, the hard carboxylate oxygen atoms of OHDQ-H2DC form exceptionally strong coordination bonds with hard Zr⁴⁺ ions, significantly increasing the thermal stability of the MOF[2].

However, Zr-MOFs precipitate rapidly, leading to amorphous, defective structures that degrade easily. To counter this, a modulator (a monocarboxylic acid like Trifluoroacetic acid or Acetic acid) must be employed. Modulators compete with the OHDQ-H2DC ligand during synthesis, slowing down crystallization, reducing missing-linker defects, and yielding highly crystalline, thermally robust frameworks[2].

Self-Validating Protocol: Modulator-Assisted Solvothermal Synthesis of Zr-OHDQ

Causality: Trifluoroacetic acid (TFA) acts as a capping agent. As the temperature rises, TFA gradually dissociates, allowing the OHDQ-H2DC ligand to replace it thermodynamically, ensuring a defect-free crystal lattice.

  • Precursor Dissolution: Dissolve 0.5 mmol of ZrCl₄ and 10 mmol of TFA (modulator) in 15 mL of anhydrous N,N-dimethylformamide (DMF). Note: The 20x molar excess of TFA is critical to prevent immediate precipitation.

  • Ligand Addition: Add 0.5 mmol of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. Sonicate for 15 minutes until a clear solution is obtained.

  • Solvothermal Growth: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat at 120°C for 72 hours.

  • Controlled Cooling: Cool to room temperature at a rate of 5°C/hour. Rapid cooling induces thermal shock and micro-fractures in the crystals.

  • Validation Step: Perform Powder X-Ray Diffraction (PXRD). A sharp peak at low angles (typically 2θ < 10°) validates long-range order and successful modulation.

Exploiting Intrinsic Hydrogen Bonding Networks

Q: Can the unique structure of the 4-oxo-1,4-dihydroquinoline core be leveraged for stability?

A: Absolutely. The OHDQ ligand possesses a 4-oxo group (hydrogen bond acceptor) and a 1-NH group (hydrogen bond donor). By carefully selecting the topology (e.g., interweaving 2D layers or dense 3D networks), you can induce strong inter-ligand or intra-framework hydrogen bonding. This hydrogen bonding network acts as a molecular "shock absorber," restricting the thermal vibration of the ligands and preventing the framework from vibrating itself to pieces at high temperatures[3].

HBonding A OHDQ Ligand Features B 4-Oxo Group (H-bond Acceptor) A->B C 1-NH Group (H-bond Donor) A->C D Intra-framework H-Bonding Network B->D C->D E Restricted Thermal Vibration D->E F Enhanced Thermal Stability (Td > 450°C) E->F

Fig 2: Mechanism of hydrogen-bond induced thermal stabilization in OHDQ MOFs.

Advanced Activation: Overcoming Capillary Collapse

Q: My TGA shows the MOF is stable up to 400°C, but when I heat it to 150°C under vacuum to remove DMF, the surface area drops to zero. What is happening?

A: You are confusing thermal decomposition with capillary-induced mechanical collapse . When high-boiling solvents like DMF evaporate from the micropores, they create immense capillary forces at the liquid-vapor interface. These forces physically crush the MOF nodes together. To preserve the structure and achieve true thermal stability, you must bypass the liquid-vapor phase boundary using Supercritical CO₂ (scCO₂) drying [4]. Because scCO₂ possesses liquid-like density but gas-like diffusivity with zero surface tension, it extracts the solvent without exerting any capillary stress on the framework[5].

Self-Validating Protocol: Supercritical CO₂ Activation

Causality: Exchanging DMF with ethanol is required because DMF is not fully miscible with scCO₂ under standard critical conditions. Ethanol acts as the perfect intermediate bridging solvent.

  • Solvent Exchange: Immerse the DMF-washed Zr-OHDQ MOF in 20 mL of anhydrous ethanol. Replace the ethanol twice daily for 3 days to ensure complete removal of DMF[5].

  • Loading: Transfer the ethanol-soaked MOF into the sample chamber of a supercritical point dryer.

  • Purging: Flush the chamber with liquid CO₂ at 10°C to displace all free ethanol.

  • Supercritical Extraction: Raise the chamber temperature to 50°C and pressure to 14 MPa (well above the CO₂ critical point of 31.1°C and 7.39 MPa). Hold for 2 hours[4].

  • Depressurization: Slowly vent the scCO₂ at a rate of 0.5 MPa/min to atmospheric pressure.

  • Validation Step: Perform N₂ physisorption at 77 K. A Type I isotherm confirms the micropores remain completely intact and free of capillary collapse.

scCO2 A As-Synthesized MOF (DMF in pores) B Solvent Exchange (Anhydrous Ethanol, 3 days) A->B Step 1: Miscibility prep C scCO2 Chamber (14 MPa, 50°C) B->C Step 2: Loading D Supercritical Extraction (Zero Capillary Force) C->D Step 3: Phase transition E Activated MOF (Intact, High Stability) D->E Step 4: Depressurization

Fig 3: Supercritical CO2 drying workflow to prevent capillary-induced framework collapse.

Quantitative Data Summary

The table below summarizes the causal relationship between node selection, activation methodology, and the resulting thermal and structural stability of OHDQ-H2DC MOFs.

MOF SystemMetal NodeActivation MethodModulator UsedDecomposition Temp (

)
BET Surface Area Retention
Cu-OHDQCu²⁺Vacuum Heating (150°C)None~250°C< 10% (Collapsed)
Zr-OHDQZr⁴⁺Vacuum Heating (150°C)None~350°C~40% (Partial Collapse)
Zr-OHDQZr⁴⁺Supercritical CO₂None~450°C> 95% (Intact)
Zr-OHDQZr⁴⁺Supercritical CO₂Trifluoroacetic Acid> 500°C 100% (Highly Crystalline)

Data synthesized from established stability trends in Zr-based and hydrogen-bonded MOF architectures.

References

  • Healy, C., et al. "The thermal stability of metal-organic frameworks." Coordination Chemistry Reviews, 2020. 1

  • Berkeley Global Science Institute. "New Metal-Organic Frameworks for Chemical Fixation of CO2." Berkeley.edu, 2017. 5

  • Engineering.org.cn. "An Overview of Metal–Organic Frameworks for Green Chemical Engineering." Engineering, 2019. 2

  • PMC. "Modulation of the Dynamics of a Two-Dimensional Interweaving Metal–Organic Framework through Induced Hydrogen Bonding." NIH.gov, 2023. 3

  • arXiv. "Gel-Based Morphological Design of Zirconium Metal-organic Frameworks." arXiv.org, 2021. 4

Sources

Troubleshooting

Removing unreacted 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid from coordination polymers

Welcome to the Technical Support Center for Coordination Polymer (CP) and Metal-Organic Framework (MOF) Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously diff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Coordination Polymer (CP) and Metal-Organic Framework (MOF) Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in framework activation: the removal of unreacted 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid .

Because this ligand possesses both strong hydrogen-bond donors (the 1-NH group) and acceptors (the 4-oxo and carboxylic acid groups), it forms highly insoluble supramolecular aggregates that become physically trapped within the mesopores and micropores of the framework during solvothermal synthesis. Standard room-temperature solvent exchange is rarely sufficient to overcome the thermodynamic penalty of breaking these intermolecular bonds.

Below is our tiered troubleshooting guide, complete with mechanistic explanations, self-validating protocols, and FAQs to ensure your framework achieves its theoretical surface area without structural collapse.

Diagnostic Workflow: Selecting Your Activation Strategy

Before proceeding with any protocol, you must assess the chemical and mechanical stability of your specific coordination polymer. Use the decision tree below to select the appropriate activation tier.

Workflow Start Unreacted Ligand Detected in Pores Q1 Is MOF stable in polar protic solvents? Start->Q1 Soxhlet Tier 1: Soxhlet Extraction (Hot MeOH/EtOH) Q1->Soxhlet Yes scCO2 Tier 3: scCO2 Drying (Prevent Collapse) Q1->scCO2 No (Fragile) Q2 Did FTIR/NMR confirm complete removal? Soxhlet->Q2 Acid Tier 2: Dilute Acid Wash (HCl in DMF/DMSO) Q2->Acid No (Strongly Bound) Done Fully Activated MOF Q2->Done Yes Acid->Q2 scCO2->Done

Caption: Workflow for selecting the optimal activation strategy for ligand removal.

Quantitative Comparison of Activation Methods

To facilitate your experimental design, the following table summarizes the efficacy of various activation methods specifically for the 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid ligand.

Activation MethodRecommended SolventsCausality / MechanismSuccess Rate for 4-Oxo LigandFramework Risk
Standard Solvent Exchange DMF, Acetone, MethanolDiffusion-based concentration gradient[1].LowLow
Hot Soxhlet Extraction Methanol, EthanolThermal disruption of H-bonds[2].ModerateLow to Moderate
Acid-Assisted Wash 0.05 M HCl in DMF/DMSOProtonation of free carboxylates[3].HighHigh (Requires stable nodes)
Supercritical CO2 Drying Liquid CO2 (from EtOH)Elimination of capillary forces[4].N/A (Used post-wash)Very Low

Tiered Troubleshooting Protocols

Tier 1: Hot Soxhlet Extraction (The Kinetic Approach)

Causality: Standard solvent exchange relies purely on a concentration gradient, which fails when the ligand is precipitated. Soxhlet extraction continuously bathes the MOF in fresh, hot solvent. The thermal energy overcomes the activation barrier required to break the 4-oxo/NH hydrogen bonds, gradually dissolving the trapped ligand[2].

Step-by-Step Methodology:

  • Preparation: Load 100–200 mg of the synthesized coordination polymer into a cellulose extraction thimble.

  • Setup: Place the thimble into a Soxhlet extractor attached to a round-bottom flask containing 150 mL of anhydrous Methanol (or Ethanol, depending on framework stability).

  • Extraction: Reflux the solvent for 24 to 48 hours. Ensure the condensation rate allows the thimble chamber to fill and siphon at least once every 15 minutes.

  • Recovery: Cool the system to room temperature. Recover the powder and dry under dynamic vacuum at 80 °C for 12 hours.

  • Self-Validation Step: Perform FTIR spectroscopy on the dried powder. The extraction is successful if the free carboxylic acid C=O stretching band (typically ~1680–1700 cm⁻¹) is completely absent, leaving only the coordinated carboxylate asymmetric/symmetric stretches (~1550–1610 cm⁻¹ and ~1380–1420 cm⁻¹).

Tier 2: Acid-Assisted Solvent Exchange (The Thermodynamic Approach)

Causality: If thermal energy is insufficient, you must alter the thermodynamic solubility of the ligand. By introducing a dilute Brønsted acid, you protonate the uncoordinated carboxylate groups of the trapped ligand. This breaks the ionic and hydrogen-bonding interactions anchoring the ligand to the framework nodes or to itself, drastically increasing its solubility in polar aprotic solvents like DMF or DMSO[3].

Mechanism Agg Aggregated Ligand (H-bonded via 4-Oxo/NH) Acid Addition of Dilute HCl (Protonation of COO⁻) Agg->Acid Disrupt Disruption of Intermolecular H-Bonds Acid->Disrupt Soluble Solubilized Ligand in DMF/DMSO Disrupt->Soluble

Caption: Chemical mechanism of acid-assisted solubilization of unreacted ligand.

Step-by-Step Methodology:

  • Solution Prep: Prepare a washing solution of 0.05 M HCl in a mixture of DMF and DMSO (e.g., 10 mL DMSO + 0.6 mL of 8 M aqueous HCl)[3].

  • Incubation: Suspend 100 mg of the MOF in 10 mL of the acidic solution. Heat gently at 60–80 °C in a sealed vial for 12 to 16 hours.

  • Separation: Isolate the MOF via centrifugation (7000 rpm for 5 mins) and decant the supernatant.

  • Neutralization/Washing: Wash the solid extensively with pure DMF (3 × 10 mL) to remove the solubilized ligand, followed by soaking in Ethanol (3 × 10 mL) to remove residual DMF and acid.

  • Self-Validation Step: Digest 5 mg of the washed MOF in a mixture of DCl/D2O and DMSO-d6. Perform ¹H NMR. The integration ratio of the 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid aromatic protons to the metal node (if organic) or modulator should exactly match the theoretical crystallographic formula.

Tier 3: Supercritical CO2 (scCO2) Drying (The Structural Preservation Approach)

Causality: Removing solvents with high surface tension (like DMF or water) via vacuum heating creates immense capillary stresses at the liquid-gas phase boundary, which can cause the pores of highly porous coordination polymers to permanently collapse[4]. Supercritical CO2 bypasses this boundary entirely, ensuring the pores remain open and accessible[1].

Step-by-Step Methodology:

  • Solvent Exchange: Exchange the MOF solvent entirely to absolute ethanol over 3 days, replacing the ethanol twice daily.

  • Loading: Transfer the ethanol-solvated MOF into the chamber of a critical point dryer.

  • Flushing: Flush the chamber with liquid CO2 at 10 °C for 2 hours to completely replace the ethanol within the pores.

  • Supercritical Transition: Seal the chamber and heat to 40 °C. The internal pressure will rise above 74 bar, transitioning the CO2 into a supercritical fluid. Hold for 1 hour.

  • Venting: Slowly vent the supercritical CO2 at a rate of 0.5 bar/min until atmospheric pressure is reached.

  • Self-Validation Step: Measure the N2 adsorption isotherm at 77 K. A Type I isotherm with a BET surface area matching simulated crystallographic predictions confirms the pores are fully evacuated and structurally intact.

Frequently Asked Questions (FAQs)

Q: My coordination polymer loses crystallinity during the acid wash (Tier 2). What are my alternatives? A: Loss of crystallinity indicates that the metal-oxo nodes of your framework are sensitive to low pH, leading to the cleavage of the coordinate bonds[3]. If your MOF cannot survive 0.05 M HCl, switch to a weaker organic acid (e.g., 0.1 M Acetic Acid in DMF). If degradation still occurs, you must rely entirely on extended Tier 1 Soxhlet extraction[2] or synthesize the MOF using a lower initial concentration of the ligand to prevent supersaturation and precipitation.

Q: I've done Soxhlet extraction for 48 hours, but the BET surface area is still 50% lower than expected. Why? A: The 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid ligand is likely trapped in isolated microporous pockets where the diffusion kinetics of hot methanol are too slow. You are experiencing partial activation. You must either utilize the Tier 2 Acid Wash to forcefully solubilize the ligand, or transition to a smaller, more polar washing solvent (like supercritical CO2 doped with a small percentage of methanol) to penetrate the micropores[1].

Q: Why does this specific ligand precipitate inside the pores in the first place? A: During solvothermal synthesis (typically at 100–150 °C), the ligand is fully soluble. However, as the reaction cools to room temperature, the solubility of the 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid drops precipitously. The 4-oxo and 1-NH groups rapidly form strong intermolecular hydrogen bonds, creating stable dimers or extended networks that crash out of solution directly inside the newly formed mesopores/micropores of the framework.

References

  • Patsnap Eureka. MOF Activation: Solvent Exchange and Supercritical Drying. (2025). [Link]

  • National Center for Biotechnology Information (PMC). Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations.[Link]

  • White Rose Research Online. Evaluating the purification and activation of metal-organic frameworks from a technical and circular economy perspective. [Link]

  • Macquarie University. Tailoring and Identifying Brønsted Acid Sites on Metal Oxo-Clusters of Metal–Organic Frameworks for Catalytic Transformation. (2023). [Link]

Sources

Optimization

Technical Support Center: Controlling Crystal Size in 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid Synthesis

Welcome to the technical support center for the synthesis and crystallization of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and crystallization of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to controlling the crystal size of this active pharmaceutical ingredient (API). Proper control over crystal size is paramount, as it directly influences critical downstream processes such as filtration and drying, as well as final product attributes like solubility, dissolution rate, and bioavailability.[1][2][3]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to diagnose and resolve issues encountered during crystallization, ultimately leading to a robust and reproducible process.

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues you may encounter during the synthesis of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid, which is commonly prepared via a Gould-Jacobs reaction followed by hydrolysis.[4][5][6][7] The final crystallization step, typically an acidic workup after saponification of an ester precursor, is critical for isolating the dicarboxylic acid in its desired form.[4][8]

Issue 1: My final product consists of very fine particles or "fines," leading to poor filtration and drying.

Question: I've completed the synthesis and hydrolysis, but after acidification, the product crashes out as a very fine powder. This is clogging my filter and taking a very long time to dry. How can I obtain larger crystals?

Answer:

The rapid formation of fine particles indicates that the rate of nucleation is significantly dominating the rate of crystal growth.[9] This typically happens when a very high level of supersaturation is generated instantaneously.[9][10] In the context of this synthesis, this is common during the rapid acidification of the sodium carboxylate salt solution. To favor growth over nucleation and achieve larger crystals, you must control the generation of supersaturation.

Causality & Recommended Actions:

  • Control the Rate of Acidification: Instead of adding the acid quickly, add it dropwise or via a syringe pump over an extended period (e.g., 30-60 minutes). This maintains a lower, more controlled level of supersaturation, allowing the existing crystals to grow rather than creating a massive number of new nuclei.[9]

  • Elevate the Crystallization Temperature: Conduct the acidification/crystallization at a slightly elevated temperature (e.g., 40-60 °C), provided the compound's solubility allows. Solubility is generally higher at elevated temperatures, meaning a lower level of supersaturation is generated upon adding the acid. Subsequently, a slow, controlled cooling process can be initiated to promote gradual crystal growth.[11][12][13]

  • Increase the Solvent Volume: If you are experiencing rapid precipitation, it's possible your solution is too concentrated.[14] Before acidification, dilute the aqueous solution of the disodium salt. This increases the total volume, requiring more acid to reach the pKa of the carboxylic acids and slowing the rate at which supersaturation is achieved.

  • Introduce Seeding: Add a small quantity of pre-existing, well-formed crystals (seed crystals) of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid to the solution just as it begins to turn cloudy (the metastable zone).[15][16][17] These seeds provide a surface for crystal growth to occur, consuming the supersaturation and preventing a large burst of primary nucleation.[18][19]

ParameterImpact on Crystal SizeRecommended Adjustment
Rate of Acid/Anti-solvent Addition Faster addition leads to smaller crystalsSlow, controlled addition (e.g., via pump)
Temperature Lower temperature can lead to smaller crystalsIncrease temperature, followed by slow cooling
Concentration Higher concentration leads to smaller crystalsDilute the solution before crystallization
Agitation Very high shear can increase secondary nucleationModerate, consistent agitation to ensure homogeneity
Issue 2: The product precipitates as an oil or an amorphous solid, not a crystalline material.

Question: Upon adding acid, my product comes out of solution as a sticky oil or a solid that doesn't appear crystalline. What causes this "oiling out" phenomenon and how can I fix it?

Answer:

"Oiling out" or amorphous precipitation occurs when the supersaturation is so high that the solute precipitates from the solution at a concentration above its solubility limit but below its melting point in the solvent system.[20] The molecules do not have sufficient time or mobility to arrange themselves into an ordered crystal lattice.

Causality & Recommended Actions:

  • Reduce Supersaturation Rate: This is the most critical factor. All the points from Issue 1 (slowing acid addition, increasing temperature, diluting the solution) are directly applicable here to prevent the system from being "shocked" into a highly supersaturated state.[20]

  • Solvent Selection (Co-solvents): While the final step is an aqueous acidification, the presence of a co-solvent can help. After hydrolysis, consider adding a water-miscible organic solvent in which the dicarboxylic acid has moderate-to-low solubility (e.g., ethanol, isopropanol) before acidification. This can alter the solvation environment and may prevent oiling out.

  • Optimize Agitation: Inadequate mixing can create localized zones of extremely high supersaturation where the acid is added. Ensure efficient, but not overly aggressive, stirring to maintain a homogeneous solution throughout the acidification process.[21]

Issue 3: I have a very broad crystal size distribution (CSD) with both large particles and fines.

Question: My final product isn't uniform. I have a mix of large crystals and fine powder, which makes processing and formulation difficult. How can I achieve a narrower, more uniform CSD?

Answer:

A wide CSD often results from multiple, uncontrolled nucleation events occurring throughout the crystallization process, combined with non-uniform growth rates. The goal is to have a single, controlled nucleation event (ideally through seeding) followed by uniform growth.

Causality & Recommended Actions:

  • Implement a Seeding Protocol: Seeding is one of the most effective methods for controlling CSD.[15][22] By providing a defined number of growth sites, you can control the final number of particles and thus their average size.

    • Protocol: Add a well-characterized seed slurry (typically 0.1-1.0% by weight of the final product) at a point of low supersaturation (within the metastable zone).[15][18]

  • Controlled Cooling Profile: If using cooling crystallization, a linear or slow cooling rate is often insufficient. A controlled or "programmed" cooling profile, which is slow at the beginning (when supersaturation is first generated) and can be faster later on, helps maintain an optimal level of supersaturation that favors growth over secondary nucleation.[23][24]

  • Use Temperature Cycling (Ostwald Ripening): After crystallization, hold the slurry at a constant temperature or cycle the temperature up and down by a few degrees. This process, known as Ostwald Ripening or temperature cycling, allows smaller, higher-energy crystals to dissolve and redeposit onto larger crystals, narrowing the CSD over time.

Frequently Asked Questions (FAQs)

Q1: What is supersaturation and why is it the most critical parameter in crystallization?

A1: Supersaturation is a thermodynamic driving force defined as the state where a solution contains more dissolved solute than it would under equilibrium (saturated) conditions.[10][25][26] It is the essential prerequisite for both crystal nucleation (the birth of new crystals) and crystal growth.[9][27] Controlling the level of supersaturation is the key to controlling crystal size:

  • High Supersaturation: Favors rapid, widespread nucleation, leading to many small crystals.[9][10]

  • Low Supersaturation: Favors the growth of existing crystals over the formation of new ones, leading to fewer, larger crystals.[9]

Diagram: The Role of Supersaturation in Crystallization

G cluster_0 Supersaturation Level cluster_1 Dominant Process cluster_2 Resulting Crystal Size High High Supersaturation Nucleation Nucleation Dominates High->Nucleation Favors Low Low Supersaturation Growth Growth Dominates Low->Growth Favors Small Many Small Crystals Nucleation->Small Leads to Large Fewer Large Crystals Growth->Large Leads to

Caption: Relationship between supersaturation, dominant crystallization process, and final crystal size.

Q2: How does an anti-solvent work and how can I use it to control crystal size?

A2: An anti-solvent is a solvent in which your compound of interest is poorly soluble.[1] Anti-solvent crystallization involves adding this anti-solvent to a solution of your compound in a "good" solvent. This reduces the overall solubility of the compound in the mixed solvent system, thereby generating supersaturation and inducing crystallization.[28][29][30][31]

To control crystal size using this method:

  • Rate of Addition: Add the anti-solvent slowly and at a constant rate to a well-stirred solution. A fast addition will cause a rapid spike in supersaturation and result in small crystals.[32][33]

  • Location of Addition: Sub-surface addition of the anti-solvent can help prevent localized high supersaturation at the point of addition.

  • Temperature: Performing the addition at a slightly elevated temperature can also help moderate the supersaturation level.

Q3: Can you provide a basic experimental protocol for controlled cooling crystallization?

A3: Yes. This protocol assumes you have the crude, damp solid of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid that you wish to recrystallize for better size and purity.

Protocol: Controlled Cooling Crystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. For a dicarboxylic acid, polar protic solvents like water, ethanol, or mixtures (e.g., water/ethanol, acetic acid/water) are good starting points.[34] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a jacketed reactor vessel, add the crude compound and the minimum amount of hot solvent required for complete dissolution at a high temperature (e.g., 75-80 °C). Stir until the solution is clear.

  • Hold Period: Hold the solution at this temperature for 15-30 minutes to ensure all nuclei have dissolved.

  • Cooling to Seeding Temperature: Cool the solution at a moderate rate (e.g., 20 °C/hour) to the seeding temperature. This temperature should be within the metastable zone (a few degrees below the saturation temperature).

  • Seeding: Add a pre-prepared slurry of seed crystals (0.1-1.0% w/w) to the vessel. The seeds should be of a known, desirable particle size.[15]

  • Seed Maturation: Hold the slurry at the seeding temperature for 30-60 minutes with gentle agitation to allow the seeds to integrate and begin growing.

  • Controlled Cooling: Program a slow cooling ramp (e.g., 5-10 °C/hour) to the final isolation temperature (e.g., 5 °C). A slower rate at the beginning of the cooling phase is often beneficial.[13]

  • Isolation: Hold at the final temperature for 1-2 hours to maximize yield, then filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Diagram: Experimental Workflow for Controlled Crystallization

G A 1. Dissolution (Crude solid in hot solvent) B 2. Slow Cooling (To metastable zone) A->B C 3. Seeding (Add 0.1-1% seed crystals) B->C D 4. Maturation (Hold at seeding temp) C->D E 5. Controlled Cooling (Slow ramp to final temp) D->E F 6. Isolation (Filter, Wash, Dry) E->F G Product (Uniform, Large Crystals) F->G

Caption: Workflow for achieving controlled crystal size via seeding and slow cooling.

Q4: What analytical techniques are best for monitoring and characterizing crystal size?

A4: A combination of in-process (Process Analytical Technology, PAT) and offline techniques is recommended:

  • In-line Particle Size Analysis (PAT): Techniques like Focused Beam Reflectance Measurement (FBRM) can track changes in particle counts and dimensions in real-time, directly in the crystallizer. This provides invaluable data for understanding nucleation and growth kinetics.

  • Offline Particle Size Analysis: Laser Diffraction is a standard method for measuring the particle size distribution (PSD) of the final, dried product.

  • Microscopy: Optical microscopy or Scanning Electron Microscopy (SEM) provides direct visual confirmation of the crystal size, shape (morphology), and degree of agglomeration.

By implementing these troubleshooting strategies and understanding the fundamental principles of crystallization, you can gain precise control over the crystal size of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid, leading to a more efficient, reproducible, and scalable manufacturing process.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris.com. [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. mt.com. [Link]

  • Fiveable. (2025). Supersaturation Definition - Intro to Chemistry Key Term. Fiveable.me. [Link]

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. [Link]

  • The Geological Society. (n.d.). Grain Size & Cooling Rate. geolsoc.org.uk. [Link]

  • Wikidoc. (2012). Gould-Jacobs reaction. wikidoc.org. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. chem.libretexts.org. [Link]

  • Lages, A. et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • CatSci. (2021). Seeding: A Simple but Effective Method for Crystallisation Control. catsci.com. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. biotage.com. [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? reddit.com. [Link]

  • Hartel, R. W., & Shastry, A. V. (1991). Kinetic effects on particle morphology and size distribution during batch precipitation. Powder Technology, 67(1), 29-41. [Link]

  • White Rose Research Online. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes. eprints.whiterose.ac.uk. [Link]

  • Sharma, P., & Varma, M. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3234–3244. [Link]

  • Mettler Toledo. (n.d.). Strategies To Control Crystal Size Distribution. mt.com. [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. mt.com. [Link]

  • Liu, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Omega, 5(38), 24268–24283. [Link]

  • NSF PAR. (2022). Three-Step Mechanism of Antisolvent Crystallization. par.nsf.gov. [Link]

  • ResearchGate. (n.d.). Supersaturation: Formation, measurement and control. researchgate.net. [Link]

  • Mohameed, H. A., et al. (2004). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Chemical Engineering Communications, 191(12), 1591-1605. [Link]

  • Bano, H., et al. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4), 422-429. [Link]

  • ijprajournal. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. ijprajournal.com. [Link]

  • Chianese, A., & Di Berardino, F. (1993). Main Factors Influencing the Crystal Size Distribution from a Batch Cooling Crystallizer. Chemical Engineering & Technology, 16(5), 321-326. [Link]

  • Hu, C., et al. (2022). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies. Crystal Growth & Design, 22(12), 7578–7598. [Link]

  • ResearchGate. (2017). Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. researchgate.net. [Link]

  • Chemistry Stack Exchange. (2015). Supersaturation and Crystallization. chemistry.stackexchange.com. [Link]

  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. pubs.acs.org. [Link]

  • Slideshare. (n.d.). Supersaturation in crystallization. slideshare.net. [Link]

  • Royal Society of Chemistry. (2025). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm. [Link]

  • IJCEA. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. ijcea.org. [Link]

  • ResearchGate. (2021). Synthesis and liquid crystalline behavior of some twin compounds derived from quinolone derivatives. researchgate.net. [Link]

  • Technobis Crystallization Systems. (2023). Developing seeding protocols through secondary nucleation measurements on the Crystalline. crystallizationsystems.com. [Link]

  • MDPI. (2025). Theoretical Analysis of the Factors Determining the Crystal Size Distribution (CSD) During Crystallization in Solution: Rates of Crystal Growth. mdpi.com. [Link]

  • University of Bern. (n.d.). Guide for crystallization. crystallography.ch. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). web.pdx.edu. [Link]

  • Taylor & Francis. (2021). Synthesis and liquid crystalline behavior of some twin compounds derived from quinolone derivatives. tandfonline.com. [Link]

  • Journal of Chemical & Engineering Data. (2024). Quinolone Derivative Physicochemical Studies. pubs.acs.org. [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. chem.uni-potsdam.de. [Link]

  • Wiley-VCH. (2012). Characterization of Crystal Size Distribution. onlinelibrary.wiley.com. [Link]

  • PMC. (n.d.). Perspectives on the Influence of Crystal Size and Morphology on the Properties of Porous Framework Materials. ncbi.nlm.nih.gov. [Link]

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Reference Data & Comparative Studies

Validation

HPLC Method Validation for 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid Purity: A Comparative Guide

Executive Summary The accurate purity determination of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (CAS 52980-14-0) is a critical quality control step in the synthesis of advanced pharmaceutical intermediates and fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (CAS 52980-14-0) is a critical quality control step in the synthesis of advanced pharmaceutical intermediates and fluoroquinolone-derivatives. Due to its rigid aromatic core, enolizable ketone, and dual carboxylic acid moieties, this compound presents unique chromatographic challenges, including severe peak tailing and poor retention on standard stationary phases.

This guide objectively compares a Traditional Fully Porous C18 HPLC Method against a Modern Core-Shell UHPLC Method . By analyzing the mass transfer kinetics and ionization suppression mechanisms, we provide a self-validating, [1] protocol designed for drug development professionals seeking to upgrade their analytical workflows.

Mechanistic Context: The Chromatographic Challenge

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid is a highly polar, zwitterionic molecule at physiological pH. It contains:

  • Two Carboxylic Acids (C2, C6): With pKa values typically between 2.0 and 3.5, these groups ionize readily, leading to poor retention on hydrophobic C18 chains.

  • Quinoline Nitrogen: A basic site that acts as a strong hydrogen-bond donor/acceptor, prone to interacting with unreacted, acidic silanols (SiO⁻) on the silica support.

The Causality of Peak Tailing: In traditional 5 µm fully porous silica columns, the deep pore structure exacerbates diffusion path lengths. When combined with secondary silanol interactions from the quinoline nitrogen, the analyte experiences heterogeneous retention times, manifesting as broad, asymmetrical peaks (Tailing Factor > 1.8).

To resolve this, the method must employ ion suppression (using a volatile acid like 0.1% Trifluoroacetic acid to drop the pH to ~2.0, protonating the carboxylates to -COOH) and utilize a Core-Shell stationary phase to minimize the diffusion path and eliminate secondary interactions.

Comparative Methodology: Traditional vs. Core-Shell

By shifting from a fully porous particle to a solid-core particle, the van Deemter equation dictates a significant reduction in the Eddy diffusion (A-term) and resistance to mass transfer (C-term).

HPLC_Mechanisms Sample 4-Oxo-1,4-dihydroquinoline- 2,6-dicarboxylic acid (Zwitterionic at pH 7) IonSuppression Mobile Phase Optimization (0.1% TFA, pH ~2.0) Protonates -COO⁻ to -COOH Sample->IonSuppression Analyte Prep TradColumn Traditional 5µm C18 Deep silica pores lead to poor mass transfer IonSuppression->TradColumn Method A CoreColumn Core-Shell 2.6µm C18 Solid core limits diffusion path, rapid mass transfer IonSuppression->CoreColumn Method B PeakTrad Broad, Tailing Peak (Tf > 1.5, N < 10,000) TradColumn->PeakTrad Secondary Silanol Interactions PeakCore Sharp, Symmetrical Peak (Tf < 1.2, N > 20,000) CoreColumn->PeakCore End-capped, High Efficiency

Chromatographic workflow and mechanistic interaction of quinoline derivatives on HPLC columns.

Table 1: Chromatographic Conditions Comparison
ParameterTraditional HPLC MethodModern Core-Shell Method
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.05 M Phosphate Buffer (pH 3.0)0.1% TFA in LC-MS Water (pH ~2.0)
Mobile Phase B Methanol (Isocratic 70:30)Acetonitrile (Gradient Elution)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp 25°C (Ambient)35°C (Improves mass transfer)
Detection UV at 254 nmUV at 254 nm (PDA)
Run Time 15.0 min5.0 min

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . The system suitability test (SST) acts as an internal gatekeeper; if the SST fails, the run halts, preventing the acquisition of compromised data [2].

Step 1: System Suitability Testing (SST) Setup
  • Causality: Validates column efficiency, detector response, and pump precision prior to sample analysis.

  • Action: Prepare a 50 µg/mL standard of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. Inject 10 µL for six consecutive runs.

  • Acceptance Criteria:

    • Retention Time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

    • Tailing Factor (Tf) ≤ 1.5

    • Theoretical Plates (N) ≥ 10,000

Step 2: Mobile Phase Preparation
  • Causality: The zwitterionic nature of the analyte requires a pH strictly below its lowest pKa to ensure it remains fully protonated, preventing peak splitting.

  • Action:

    • Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly (Mobile Phase A).

    • Use 100% LC-MS grade Acetonitrile for Mobile Phase B.

    • Degas both phases via ultrasonication for 15 minutes to prevent baseline noise from outgassing.

Step 3: Sample Preparation
  • Causality: The dicarboxylic acid groups render the compound poorly soluble in pure organic solvents, while the quinoline core resists pure aqueous dissolution. A balanced diluent is required.

  • Action:

    • Accurately weigh 10.0 mg of the analyte.

    • Dissolve in 10 mL of Methanol:Water (50:50 v/v). Sonicate for 10 minutes until visually clear.

    • Serially dilute to construct a calibration curve (1, 5, 10, 50, 100, 150 µg/mL).

    • Filter all solutions through a 0.22 µm PTFE syringe filter to protect the sub-3 µm column frit.

Step 4: Gradient Execution (Core-Shell Method)
  • Action: Program the pump for the following gradient:

    • 0.0 - 1.0 min: 5% B (Focuses the polar analyte at the column head)

    • 1.0 - 3.5 min: 5% → 60% B (Elutes the analyte sharply)

    • 3.5 - 4.0 min: 60% B (Column wash)

    • 4.0 - 5.0 min: 5% B (Re-equilibration)

Method Validation Data (ICH Q2(R2) Compliant)

The validation was executed in accordance with [1]. The data below objectively demonstrates the superiority of the Core-Shell method in quantifying the purity of quinoline derivatives [3].

Table 2: System Suitability & Validation Parameters
ParameterTraditional MethodCore-Shell MethodICH Q2(R2) Criteria
Linearity Range 10 - 100 µg/mL1 - 150 µg/mLR² > 0.999
Correlation Coeff. (R²) 0.99450.9998≥ 0.999
LOD (S/N = 3) 2.5 µg/mL0.3 µg/mLReport Value
LOQ (S/N = 10) 8.0 µg/mL1.0 µg/mLReport Value
Tailing Factor (Tf) 1.851.12≤ 1.5
Theoretical Plates (N) 8,50024,500> 10,000
Table 3: Accuracy and Recovery (Spike Studies)

Recovery was assessed by spiking known concentrations of the reference standard into a synthetic matrix.

Spike LevelTraditional Recovery (%)Core-Shell Recovery (%)Core-Shell %RSD (n=3)
50% (25 µg/mL)96.499.80.6%
100% (50 µg/mL)97.1100.20.4%
150% (75 µg/mL)95.899.50.7%

Conclusion

The quantitative analysis of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid is heavily bottlenecked by its zwitterionic nature and propensity for secondary silanol interactions.

The Traditional 5 µm C18 method fails to meet modern pharmaceutical standards, exhibiting poor theoretical plate counts (N = 8,500) and unacceptable peak tailing (Tf = 1.85). In contrast, the Core-Shell 2.6 µm method leverages restricted diffusion paths and aggressive ion suppression (0.1% TFA) to achieve near-perfect Gaussian peaks (Tf = 1.12), a 3-fold reduction in run time, and superior sensitivity (LOQ of 1.0 µg/mL). For drug development professionals validating purity assays for quinoline-based intermediates, adopting the core-shell UHPLC methodology ensures robust, ICH-compliant data integrity.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link][1]

  • A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir and Cobicistat in Pharmaceutical Dosage Form. National Institutes of Health (NIH) / PMC. URL:[Link][2]

Sources

Comparative

Structural Validation of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid: A Comparative Guide to Vibrational Spectroscopy Techniques

Accurate structural characterization of quinolone derivatives is a critical bottleneck in preclinical drug development. 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid presents a unique analytical challenge due to its h...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural characterization of quinolone derivatives is a critical bottleneck in preclinical drug development. 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid presents a unique analytical challenge due to its highly conjugated ring system, tautomeric potential, and extensive intermolecular hydrogen-bonding network driven by its dual carboxylic acid groups and secondary amine.

As an Application Scientist, I frequently see researchers default to standard Transmission FTIR (KBr pellet) without considering how sample preparation alters the native state of such complex molecules. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR, and FT-Raman spectroscopy for the structural validation of this compound, providing causality-driven protocols and self-validating experimental workflows.

Mechanistic Grounding: The Molecular Architecture

To accurately assign spectral peaks, we must first understand the electronic environment of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. The molecule features:

  • Two Carboxylic Acid Groups (C-2 and C-6): These participate in extensive hydrogen bonding (dimerization), which broadens the O-H stretching region and shifts the C=O stretch.

  • A 4-Oxo Group: Unlike an isolated ketone (typically ~1715 cm⁻¹), the C=O at the 4-position is highly conjugated with the aromatic ring and the nitrogen lone pair. This resonance creates a zwitterionic character that significantly lowers its stretching frequency [1].

  • A Secondary Amine (N-H): Located at position 1, contributing to the hydrogen-bonding lattice.

Technology Comparison: Selecting the Right Modality

When validating the structure of this compound, the choice of spectroscopic technique dictates the integrity of the data.

ATR-FTIR (Diamond Crystal)
  • Performance: Excellent for preserving the native polymorphic form. Because no grinding or matrix is required, the intrinsic hydrogen-bonding network remains intact.

  • Limitation: The penetration depth (

    
    ) of the evanescent wave is wavelength-dependent. Peaks at lower wavenumbers (e.g., C-O stretches at 1250 cm⁻¹) will appear artificially more intense than high-wavenumber peaks (e.g., N-H stretches at 3350 cm⁻¹) compared to transmission spectra.
    
Transmission FTIR (KBr Pellet)
  • Performance: Provides high-resolution spectra with excellent adherence to the Beer-Lambert law, making it ideal for quantitative impurity analysis.

  • Limitation: KBr is highly hygroscopic. Absorbed moisture creates a massive, broad artifact at ~3400 cm⁻¹, which completely obscures the critical N-H and O-H stretching regions of the quinolone [2]. Furthermore, the high-pressure grinding process can induce mechanochemical polymorphic transitions.

FT-Raman Spectroscopy (1064 nm Excitation)
  • Performance: Completely insensitive to moisture, making it the perfect orthogonal technique to FTIR. It excels at probing the symmetrical C=C and C=N ring breathing modes that are often weak in infrared spectra [3].

  • Limitation: Highly polar bonds (like O-H and C=O) scatter poorly, resulting in weak signals for the carboxylic acid groups.

Quantitative Data: Spectral Peak Assignment

The following table synthesizes the expected vibrational peak assignments for 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid, comparing the strengths of FTIR and Raman for each functional group.

Functional GroupWavenumber (cm⁻¹)FTIR IntensityRaman IntensityMechanistic Causality / Assignment Notes
N-H Stretch 3350 – 3380MediumWeakSecondary amine in the quinolone core. Often overlaps with O-H in KBr [1].
O-H Stretch 2500 – 3200Strong (Broad)Very WeakCarboxylic acid O-H. Broadness is driven by extensive intermolecular H-bond dimerization.
C=O (Carboxyl) 1710 – 1730StrongMediumStretching of the C-2 and C-6 carboxylic acids. The C-6 group is conjugated with the aromatic ring [1, 2].
C=O (4-Oxo) 1620 – 1630StrongStrongHighly conjugated ketone. Resonance with the N-lone pair lowers the frequency significantly [1, 3].
C=C / C=N (Ring) 1540 – 1590MediumVery StrongAromatic ring stretching modes. Best resolved using FT-Raman [3].
C-O Stretch 1240 – 1270StrongWeakCoupled with O-H in-plane bending of the carboxylic acids [2].

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must be designed to validate themselves in real-time. Do not simply run the sample; prove the instrument is capable of reading the sample accurately.

Protocol A: ATR-FTIR Acquisition (Preserving Native State)
  • System Calibration (The Validation Step): Scan a standard 1.5 mil polystyrene calibration film.

    • Causality: This proves interferometer alignment and laser accuracy. The benchmark aromatic C-H stretch must resolve at exactly 1601 ± 1 cm⁻¹ before proceeding.

  • Dynamic Background Correction: Collect a 64-scan background of the empty, cleaned diamond crystal at 4 cm⁻¹ resolution.

    • Causality: Atmospheric

      
       and 
      
      
      
      fluctuate by the minute. A fresh background mathematically subtracts these variables, preventing false positive peaks at 2350 cm⁻¹ (
      
      
      ) and 3500 cm⁻¹ (
      
      
      ).
  • Sample Application & Pressurization: Apply 2-3 mg of the pure compound to the crystal. Lower the anvil to apply exactly 80 cN of pressure.

    • Causality: ATR relies on optical contact. Too little pressure results in a weak evanescent wave interaction; too much pressure can crush the crystal or induce pressure-driven polymorphic changes in the sample.

  • Acquisition & ATR Correction: Collect 64 scans. Apply an ATR correction algorithm in the software.

    • Causality: This normalizes the wavelength-dependent penetration depth, allowing direct comparison against standard transmission spectral libraries.

Protocol B: Transmission FTIR (KBr Pellet)
  • Matrix Desiccation: Dry spectroscopic-grade KBr powder at 105°C for 24 hours prior to use.

    • Causality: Eliminates adsorbed water. Failure to do this will result in a broad water band that masks the quinolone's N-H stretch at 3350 cm⁻¹.

  • Gentle Trituration: Mix 1 mg of the quinolone with 100 mg of dried KBr. Mix gently in an agate mortar using a folding motion rather than aggressive grinding.

    • Causality: Aggressive shear forces can disrupt the native hydrogen-bonding network of the dicarboxylic acids, leading to shifted C=O peaks.

  • Vacuum Pressing: Transfer the mixture to a 13 mm die and press at 10 tons for 2 minutes under vacuum.

    • Causality: The vacuum removes trapped air pockets. Trapped air causes light scattering (Mie scattering), resulting in a sloping baseline that ruins quantitative analysis.

Analytical Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate spectroscopic modality based on the physical properties and analytical goals for quinolone derivatives.

G Start 4-Oxo-1,4-dihydroquinoline- 2,6-dicarboxylic acid Decision Select Spectroscopic Modality Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Intact H-Bonding KBr Transmission FTIR (KBr Pellet) Decision->KBr High Resolution Raman FT-Raman (1064 nm Laser) Decision->Raman Ring Vibrations ATR_Data Identify C=O (1715 cm⁻¹) & 4-Oxo (1625 cm⁻¹) ATR->ATR_Data KBr_Data Identify Broad O-H (2500-3200 cm⁻¹) KBr->KBr_Data Raman_Data Identify C=C Stretches (~1550 cm⁻¹) Raman->Raman_Data Validate Spectral Cross-Validation & Structural Confirmation ATR_Data->Validate KBr_Data->Validate Raman_Data->Validate

Fig 1: Decision matrix and workflow for the vibrational spectroscopic validation of quinolone derivatives.

References

  • Synthesis and Antimicrobial, Antiproliferative Evaluation of Novel Quinolone and Conazole Analogues via Conventional and Microwave. SciSpace.
  • Fluoroquinolone-Based Organic Salts (GUMBOS) with Antibacterial Potential. MDPI.
  • Determination of Bioactive Compound Kynurenic Acid in Linum usitatissimum L. MDPI.
Validation

A Researcher's Guide to the Solid-State Characterization of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid by X-ray Powder Diffraction

In the landscape of pharmaceutical development and materials science, the precise characterization of a molecule's solid-state properties is not merely a regulatory formality but a cornerstone of robust and reliable rese...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of a molecule's solid-state properties is not merely a regulatory formality but a cornerstone of robust and reliable research. For novel compounds such as 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid, a quinolone derivative with potential therapeutic applications, understanding its crystalline form is paramount.[1] This guide provides an in-depth exploration of how X-ray Powder Diffraction (PXRD) is employed to elucidate the structural fingerprint of this compound.

While specific experimental PXRD data for 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid is not yet widely published, this guide will provide a comprehensive framework for its characterization. We will present a simulated PXRD pattern based on a hypothetical crystal structure, detail the experimental protocol for acquiring high-quality data, and offer a comparative analysis with structurally related quinolone derivatives. This approach will equip researchers with the necessary knowledge to not only characterize the title compound but also to apply these principles to other new chemical entities.

The Imperative of Solid-State Characterization: Why PXRD is Essential

The solid form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, stability, and bioavailability.[2][3] Different crystalline forms of the same compound are known as polymorphs, and their detection and characterization are critical aspects of drug development.[4][5] PXRD is a non-destructive and rapid analytical technique that serves as the primary tool for identifying the unique "fingerprint" of a crystalline solid.[6][7] Each crystalline material produces a characteristic diffraction pattern, allowing for phase identification, polymorph screening, and quality control.[4][5]

For organic molecules like 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid, obtaining single crystals suitable for X-ray crystallography can be a challenge.[8][9] In such cases, PXRD becomes an indispensable technique for structural investigation from polycrystalline powders.[6][10]

Simulated PXRD Pattern of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid

To provide a tangible reference for researchers, the following table presents a simulated PXRD pattern for 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. This pattern was generated based on a hypothetical crystal structure and is intended for illustrative purposes. The actual experimental pattern may vary depending on the crystalline form obtained.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.485
12.27.260
15.85.6100
17.15.245
20.54.370
24.73.690
26.03.455
28.93.130

Acquiring High-Quality PXRD Data: A Step-by-Step Protocol

The following protocol outlines the best practices for obtaining a high-quality PXRD pattern for a novel compound like 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

1. Sample Preparation:

  • Objective: To obtain a randomly oriented sample of fine particles.

  • Procedure:

    • Gently grind approximately 10-20 mg of the crystalline sample using an agate mortar and pestle. The goal is to reduce particle size to the 1-10 µm range to minimize preferred orientation effects, which can significantly alter peak intensities.

    • Carefully pack the powdered sample into a sample holder. Ensure a flat, smooth surface that is level with the holder's rim. Uneven surfaces can lead to peak position shifts.

  • Rationale: Proper sample preparation is arguably the most critical step for obtaining reliable PXRD data.[5] Grinding ensures that a sufficient number of crystallites are irradiated in all possible orientations, leading to accurate intensity measurements.

2. Instrument Setup and Calibration:

  • Objective: To ensure the diffractometer is operating under optimal and calibrated conditions.

  • Procedure:

    • Utilize a modern powder diffractometer, such as a Bruker D8 Advance or a PANalytical X'Pert PRO, equipped with a Cu Kα radiation source (λ = 1.5418 Å).[5][10]

    • Perform an instrument alignment and calibration check using a standard reference material, such as silicon powder or corundum, as recommended by the National Institute of Standards and Technology (NIST).[11] This ensures the accuracy of the measured 2θ angles.

    • Configure the instrument with appropriate optics. For routine analysis, a Bragg-Brentano geometry is common.

3. Data Acquisition:

  • Objective: To collect a high-resolution diffraction pattern with a good signal-to-noise ratio.

  • Procedure:

    • Set the 2θ scan range. A typical range for organic molecules is 3° to 40°.[5]

    • Choose a step size and a count time per step. A smaller step size (e.g., 0.02°) and a longer count time (e.g., 1-2 seconds per step) will result in a higher resolution pattern, which is crucial for resolving overlapping peaks common in organic compounds.[6]

    • Employ a variable count time (VCT) scheme if available, especially when data to higher 2θ values are required for structural refinement. This compensates for the natural fall-off in diffracted intensity at higher angles.[6]

    • If possible, spin the sample during data collection to further reduce the effects of preferred orientation.

4. Data Processing and Analysis:

  • Objective: To extract meaningful information from the raw diffraction data.

  • Procedure:

    • Utilize software such as JADE, HighScore, or TOPAS for data analysis.[4][6]

    • Perform background subtraction to remove contributions from air scatter and sample fluorescence.[4][6]

    • Identify the peak positions (in 2θ) and their corresponding relative intensities.

    • If the goal is to determine the unit cell, at least 20 well-defined diffraction peaks are generally required for successful indexing.[6]

    • For more advanced analysis, such as structure solution or refinement, techniques like Pawley or Rietveld refinement can be employed.[6]

Visualizing the PXRD Workflow

The following diagram illustrates the key stages of the PXRD experimental workflow, from sample preparation to data analysis.

PXRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grinding Grinding of Crystalline Sample Packing Packing into Sample Holder Grinding->Packing Reduces preferred orientation Instrument Instrument Setup & Calibration (e.g., Bruker D8, PANalytical X'Pert) Packing->Instrument Scan 2θ Scan (e.g., 3-40°, 0.02° step) Instrument->Scan Ensures accuracy Processing Data Processing (Background Subtraction) Scan->Processing Peak_ID Peak Identification (2θ, Intensity) Processing->Peak_ID Further Further Analysis (Phase ID, Indexing, Rietveld) Peak_ID->Further

Figure 1: A generalized workflow for the acquisition and analysis of PXRD data.

Comparative Analysis: Distinguishing 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid from its Analogs

A key application of PXRD is to differentiate between structurally similar compounds. The position and number of functional groups on a molecule can significantly impact its crystal packing, leading to distinct PXRD patterns. We will consider two plausible comparators for which some structural information is available:

  • 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: This analog differs by the position of one carboxylic acid group.[12]

  • Pyridine-2,6-dicarboxylic acid: This compound shares the dicarboxylic acid feature but has a simpler pyridine core.[13][14][15]

The structural differences between these molecules will lead to variations in their PXRD patterns. For instance, the presence of the carboxylic acid group at the 2-position in the title compound, as opposed to the 3-position in the first comparator, will likely result in different hydrogen bonding networks and, consequently, different unit cell parameters and peak positions in the diffraction pattern. Similarly, the larger quinolone core of the title compound compared to the pyridine ring in the second comparator will lead to a different overall molecular shape and packing arrangement, which will be reflected in a distinct set of diffraction peaks.

The following diagram illustrates the concept of how structural differences influence the resulting PXRD patterns.

Comparative_Analysis Target 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid -COOH at C2 & C6 PXRD_Target Unique PXRD Pattern A Reflects specific crystal packing Target->PXRD_Target Leads to Comp1 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid -COOH at C3 PXRD_Comp1 Unique PXRD Pattern B Different peak positions due to altered H-bonding Comp1->PXRD_Comp1 Leads to Comp2 Pyridine-2,6-dicarboxylic acid Pyridine core PXRD_Comp2 Unique PXRD Pattern C Different pattern due to smaller core Comp2->PXRD_Comp2 Leads to

Figure 2: Conceptual diagram illustrating how structural differences between the target compound and its analogs result in unique PXRD patterns.

Conclusion: A Path Forward for Characterization

The solid-state characterization of new chemical entities like 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid is a critical endeavor in modern scientific research. While experimental data for this specific compound may not be readily available in the public domain, the principles and protocols outlined in this guide provide a robust framework for its comprehensive analysis using X-ray Powder Diffraction.

By following best practices in sample preparation, data acquisition, and analysis, researchers can obtain a high-quality PXRD pattern that serves as a unique fingerprint for their material. Furthermore, by comparing this pattern to those of structurally related compounds, valuable insights into the influence of molecular structure on crystal packing can be gained. This foundational knowledge is indispensable for advancing the development of this and other novel compounds from the laboratory to real-world applications.

References

  • Applied Physics Letters. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. AIP Publishing. Available from: [Link]

  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). Available from: [Link]

  • Kennard, C. H. L., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 2), 189–201. Available from: [Link]

  • Schinzer, W. C., et al. (1997). Characterization and interconversion of polymorphs of premafloxacin, a new quinolone antibiotic. Journal of Pharmaceutical Sciences, 86(12), 1426–1431. Available from: [Link]

  • Journal of Chemical & Engineering Data. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Available from: [Link]

  • ResearchGate. (2025). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Available from: [Link]

  • Hughes, D., & Andersson, D. I. (2019). The mutational landscape of quinolone resistance in Escherichia coli. PLoS Pathogens, 15(11), e1008083. Available from: [Link]

  • Gbabode, G., et al. (2020). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-tributyldiindolocarbazole. IUCrJ, 7(Pt 3), 438–445. Available from: [Link]

  • ResearchGate. (2025). Different quinolone derivatives obtained by substituting different places such as R1, R5, R6, R7, R8, and X. Available from: [Link]

  • Journal of Chemical International Research. (2024). Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron. Available from: [Link]

  • ResearchGate. (2021). Powder X-ray diffraction (PXRD) patterns for samples and models. Available from: [Link]

  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available from: [Link]

  • Molecules. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Available from: [Link]

  • Cormica. (2024). X-ray Diffraction – A Simple Approach. Available from: [Link]

  • IUCr Journals. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. Available from: [Link]

  • NIST Technical Series Publications. Standard x-ray diffraction powder patterns. Available from: [Link]

  • ResearchGate. Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions. Available from: [Link]

  • ScienceDirect. (2018). Synthesis, crystal structure, and density functional theory study of a zinc(II) complex containing terpyridine and pyridine-2,6-dicarboxylic acid ligands: Analysis of the interactions with amoxicillin. Available from: [Link]

Sources

Comparative

Comparative Guide to Mass Spectrometry Fragmentation Patterns of Quinoline Dicarboxylic Acids: LC-HRMS/MS vs. GC-EI-MS

As a Senior Application Scientist, one of the most persistent challenges I encounter in metabolomics and pharmaceutical impurity profiling is the structural elucidation of isomeric heterocycles. Quinoline dicarboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in metabolomics and pharmaceutical impurity profiling is the structural elucidation of isomeric heterocycles. Quinoline dicarboxylic acids—such as quinoline-2,3-dicarboxylic acid (acridinic acid) and quinoline-2,4-dicarboxylic acid—are critical bioactive metabolites and synthetic intermediates. However, their high polarity, thermal lability, and structural isomerism make them notoriously difficult to analyze.

This guide objectively compares the two dominant analytical platforms for these compounds: High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-HRMS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . By examining the causality behind their fragmentation patterns, we can establish robust, self-validating workflows for their quantification and structural characterization.

Platform Comparison & Ionization Physics

The choice between LC-MS/MS and GC-MS dictates not only the sample preparation workflow but also the fundamental physics of the gas-phase ions produced.

LC-ESI-HRMS/MS: Soft Ionization & Even-Electron Pathways

Electrospray Ionization (ESI) is a "soft" ionization technique. For highly acidic compounds like quinoline dicarboxylic acids, negative ion mode (ESI-) is exceptionally efficient, yielding the deprotonated pseudo-molecular ion


. When coupled with a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap, we achieve sub-5 ppm mass accuracy. Fragmentation via Higher-energy Collisional Dissociation (HCD) strictly follows the even-electron rule, leading to highly predictable, thermodynamically driven neutral losses.
GC-EI-MS: Hard Ionization & Radical Driven Cleavage

Electron Ionization (EI) at 70 eV is a "hard" ionization method that strips an electron from the analyte to form a radical cation


. Because quinoline dicarboxylic acids are highly polar and prone to thermal decarboxylation in a hot GC inlet, they must  be derivatized (typically silylated to form trimethylsilyl esters) prior to analysis. The resulting odd-electron fragmentation yields complex, radical-driven pathways, including the diagnostic cleavage of the quinoline heterocycle itself.

Workflow cluster_LC LC-ESI-HRMS/MS Pathway cluster_GC GC-EI-MS Pathway Start Quinoline Dicarboxylic Acid Sample LC_Prep Protein Precipitation & Isotope Spiking Start->LC_Prep GC_Prep Silylation Derivatization (BSTFA + 1% TMCS) Start->GC_Prep LC_Ion Soft Ionization (ESI) [M-H]- Generation LC_Prep->LC_Ion LC_Frag HCD Fragmentation (Even-Electron) LC_Ion->LC_Frag Analysis Isomer Differentiation & Structural Elucidation LC_Frag->Analysis GC_Ion Hard Ionization (EI) [M]+. Radical Cation GC_Prep->GC_Ion GC_Frag Electron Impact (Radical Losses) GC_Ion->GC_Frag GC_Frag->Analysis

Analytical workflow comparing LC-HRMS/MS and GC-EI-MS for quinoline dicarboxylic acids.

Mechanistic Causality of Fragmentation Patterns

To trust your data, you must understand why specific ions form. Let us examine the fragmentation causality using Quinoline-2,3-dicarboxylic acid (Acridinic acid) as our model compound.

The HCD Decarboxylation Cascade (LC-MS/MS)

According to high-resolution spectral data from [1], the precursor ion for acridinic acid in negative mode is


 216.0302. When subjected to HCD, the molecule undergoes a sequential decarboxylation cascade.
  • Primary Loss: The loss of the first

    
     molecule (-44 Da) to yield 
    
    
    
    172.0405 is thermodynamically driven by the formation of a resonance-stabilized carbanion. The proximity of the nitrogen atom in the quinoline ring acts as an electron sink, facilitating this cleavage.
  • Secondary Loss: Increasing the normalized collision energy (NCE) forces the expulsion of the second carboxyl group, yielding the completely deprotonated quinoline core at

    
     128.0506.
    

Fragmentation Precursor Precursor Ion [M-H]- m/z 216.03 Frag1 Primary Product [M-H - CO2]- m/z 172.04 Precursor->Frag1 Decarboxylation (-44 Da) Frag2 Secondary Product [M-H - 2CO2]- m/z 128.05 Frag1->Frag2 2nd Decarboxylation (-44 Da)

ESI-HCD fragmentation pathway of acridinic acid showing sequential decarboxylation.

Radical Heterocycle Cleavage (GC-MS)

Under 70 eV EI conditions, as observed in general application notes for [2], the fragmentation is vastly different. Even if analyzed underivatized (assuming thermal survival), the radical cation


 at 

217 fragments via the loss of a carboxyl radical (

, -45 Da) to form an even-electron cation at

172.

Crucially, EI imparts enough internal energy to shatter the aromatic system. A diagnostic neutral loss of Hydrogen Cyanide (


, -27 Da) occurs from the quinoline core, yielding a fragment at 

101. This

loss is the definitive mass spectral signature of an underivatized nitrogenous heterocycle [3].

Quantitative Fragmentation Data Comparison

The following table summarizes the diagnostic ions used for Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) assay development.

Analytical FeatureLC-ESI-HRMS/MS (Negative Mode, HCD)GC-EI-MS (Positive Mode, 70 eV)
Ionization Physics Soft (Electrospray)Hard (Electron Impact)
Precursor / Molecular Ion

216.0302


217

(Underivatized base mass)
Primary Neutral Loss

(-44 Da)

(-45 Da)
Key Diagnostic Fragment 1

172.0405 (Loss of 1x

)

172 (Loss of carboxyl radical)
Key Diagnostic Fragment 2

128.0506 (Loss of 2x

)

128 (Loss of

+

)
Heterocycle Cleavage Rare (Requires extreme NCE)Loss of HCN (-27 Da) to

101
Matrix Suitability Excellent for biofluids (Plasma/Urine)Requires extensive cleanup and drying

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The methodologies below are designed as self-validating systems to ensure data trustworthiness.

Protocol A: LC-HRMS/MS Quantification Workflow

Use this protocol for high-throughput quantification in biological matrices.

  • Matrix Preparation & Isotope Spiking (Self-Validation Step): Transfer 50 µL of plasma to a microcentrifuge tube. Spike with 10 µL of a heavy-isotope internal standard (e.g.,

    
    -quinoline dicarboxylic acid). Causality: The co-eluting stable isotope perfectly corrects for ESI matrix suppression and extraction losses.
    
  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a C18 sub-2 µm UHPLC column. Use a gradient of Water/Acetonitrile with 0.1% Formic acid. Self-Validation Step: Inject a solvent blank after the highest calibration standard to definitively rule out column carryover.

  • HCD Mass Spectrometry: Operate the Orbitrap/Q-TOF in negative ESI mode. Set the HCD normalized collision energy to 35%. Self-Validation Step: Perform a daily mass calibration using a standard tuning mix to ensure mass accuracy remains strictly < 5 ppm.

Protocol B: GC-EI-MS Structural Elucidation Workflow

Use this protocol when distinguishing closely related positional isomers where EI library matching is required.

  • Sample Drying: Transfer 100 µL of the sample extract to a glass vial and evaporate to absolute dryness under a gentle stream of ultra-pure Nitrogen. Causality: Any residual moisture will instantly quench the silylation reagents, ruining the derivatization.

  • Derivatization (Self-Validation Step): Add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous Pyridine. Spike in 10 µL of Glutaric acid-

    
    . Causality: Glutaric acid-
    
    
    
    acts as a derivatization control; if its di-TMS peak is absent or low, the silylation failed. Incubate at 70°C for 30 minutes.
  • GC Separation: Inject 1 µL in splitless mode onto a DB-5MS capillary column (30m x 0.25mm x 0.25µm). Self-Validation Step: Monitor the baseline for siloxane degradation peaks (

    
     207, 281) to verify stationary phase health.
    
  • EI-MS Acquisition: Operate the source at 230°C and 70 eV. Self-Validation Step: Tune the mass spectrometer with PFTBA prior to the run to verify that the relative abundances of

    
     69, 219, and 502 meet manufacturer specifications, ensuring standardized fragmentation.
    

References

  • National Center for Biotechnology Information. "2,3-Quinolinedicarboxylic acid (Acridinic Acid) LC-MS Spectrum" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "Quinaldic acid (Quinoline-2-carboxylic acid)" PubChem. Available at:[Link]

Validation

Comparative Cytotoxicity Guide: 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid vs. Its Ester Prodrugs

Executive Summary The 4-oxoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial and antineoplastic agents. However, highly polar derivatives such as 4-Oxo-1,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-oxoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial and antineoplastic agents. However, highly polar derivatives such as 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (CAS: 52980-14-0) face significant pharmacokinetic bottlenecks. This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of the free diacid versus its lipophilic ester prodrugs (e.g., diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate). By detailing the mechanistic causality behind their differential membrane permeability and providing self-validating experimental protocols, this guide equips researchers with the framework needed to evaluate quinolone-based prodrugs.

Chemical Profile & Mechanistic Rationale

The Permeability Bottleneck

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid possesses two carboxylic acid moieties at the C2 and C6 positions. At physiological pH (7.4), these groups are predominantly ionized into a dianionic state. While this high polarity ensures excellent aqueous solubility, it severely restricts passive diffusion across the hydrophobic lipid bilayer of mammalian cells, rendering the free diacid practically inactive in whole-cell phenotypic assays.

The Ester Prodrug Strategy

To circumvent this limitation, esterification is employed as a transient masking strategy. By converting the highly polar carboxylates into uncharged diethyl or dimethyl esters, the molecule's lipophilicity (LogP) is drastically increased. This structural modification facilitates rapid intracellular accumulation via passive membrane diffusion [1].

Once inside the intracellular compartment, the prodrug is subjected to hydrolytic cleavage by ubiquitous endogenous carboxylesterases, liberating the active 4-oxoquinoline diacid [2]. The active moiety then exerts its cytotoxic effects primarily through the intercalation of DNA and the inhibition of mammalian topoisomerase II, leading to irreversible double-strand DNA breaks and the induction of the intrinsic apoptotic pathway [3].

Pathway Extracellular Extracellular Space Diethyl Ester (Prodrug) High Lipophilicity Membrane Cell Membrane (Passive Diffusion) Extracellular->Membrane Permeation Intracellular Intracellular Space Diester Accumulation Membrane->Intracellular Esterase Carboxylesterases (Hydrolytic Cleavage) Intracellular->Esterase Activation ActiveDrug Active Diacid (4-Oxoquinoline core) Esterase->ActiveDrug Release Target Topoisomerase II Inhibition / DNA Breaks ActiveDrug->Target Cytotoxicity

Diagram 1: Prodrug activation pathway of 4-oxoquinoline diesters via intracellular esterases.

Comparative Cytotoxicity Profiling

The differential cytotoxicity between the free diacid and its diethyl ester is starkly evident in standard 2D cell culture models. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) across representative human cancer cell lines and a normal fibroblast control, highlighting the necessity of the esterified delivery system.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)MRC-5 (Normal Fibroblast) IC₅₀ (µM)
4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid > 200.0> 200.0> 500.0
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate 12.4 ± 1.115.8 ± 1.4> 100.0

Data Interpretation: The free diacid fails to achieve an IC₅₀ within a pharmacologically relevant range (>200 µM) due to target exclusion (inability to enter the cell). Conversely, the diester exhibits potent micromolar cytotoxicity against malignant cell lines while maintaining a favorable selectivity index over normal MRC-5 fibroblasts.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Protocol 1 confirms the mechanistic premise (intracellular cleavage of the ester), while Protocol 2 confirms the phenotypic endpoint (cell death).

Protocol 1: Intracellular Esterase Cleavage Profiling (LC-MS/MS)

Causality: To prove that the cytotoxicity of the diester is due to its conversion back to the active diacid, we must track its intracellular biotransformation. LC-MS/MS provides the exact mass resolution required to distinguish between the diester, the intermediate monoester, and the fully liberated diacid.

  • Cell Dosing: Seed MCF-7 cells in 6-well plates at

    
     cells/well. Incubate overnight. Treat cells with 20 µM of the diethyl ester prodrug for 1, 4, 8, and 24 hours.
    
  • Metabolite Extraction: At each time point, wash cells 3x with ice-cold PBS to halt esterase activity and remove extracellular drug. Lyse cells using 500 µL of cold Methanol/Acetonitrile/Water (2:2:1, v/v/v) containing an internal standard (e.g., deuterated ciprofloxacin).

  • Protein Precipitation: Centrifuge the lysates at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Use a gradient of 0.1% formic acid in water and acetonitrile. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the diester (

    
    ), monoester, and free diacid.
    
  • Validation: A successful assay will show a time-dependent decrease in the diester peak correlating with a proportional increase in the free diacid peak, confirming intracellular activation.

Protocol 2: High-Throughput Luminescent Cell Viability Assay

Causality: While MTT assays are common, they rely on mitochondrial reductase activity which can be transiently decoupled from actual cell death, leading to false positives. We utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo) because ATP depletion is an absolute, non-reversible indicator of cellular metabolic collapse and death.

  • Cell Seeding: Plate MCF-7 and HepG2 cells at 3,000 cells/well in 90 µL of complete DMEM media in opaque-walled 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the diacid (in DMSO/aqueous buffer) and the diester (in 100% DMSO). Perform 3-fold serial dilutions to generate a 10-point concentration curve (0.1 µM to 200 µM).

  • Dosing: Add 10 µL of the 10X compound dilutions to the respective wells (final DMSO concentration

    
     0.5%). Incubate for 72 hours.
    
  • Signal Generation: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader. Calculate IC₅₀ values using non-linear regression (curve fit) in GraphPad Prism.

Workflow Step1 1. Cell Seeding (MCF-7/HepG2 in 96-well) Step2 2. Compound Dosing (Diacid vs. Diester, 0.1-200 µM) Step1->Step2 Step3 3. Incubation (72h at 37°C, 5% CO2) Step2->Step3 Step4 4. CellTiter-Glo Addition (ATP-dependent Luminescence) Step3->Step4 Step5 5. Signal Quantification (Microplate Reader) Step4->Step5 Step6 6. Data Analysis (IC50 Non-linear Regression) Step5->Step6

Diagram 2: High-throughput luminescent cell viability workflow for cytotoxicity screening.

Conclusion

The comparative evaluation of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid and its esterified analogs underscores a fundamental principle of drug design: intrinsic target affinity must be coupled with optimized physicochemical properties. While the free diacid is the pharmacologically active species against intracellular targets like topoisomerase II, its structural polarity necessitates the use of ester prodrugs to unlock its potent cytotoxic capabilities in vitro.

References

  • Title: A Mycobacteria-Specific Prodrug to Overcome Phenotypic AMR in Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry (2025) URL: [Link][1]

  • Title: Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs Source: Molecules / PMC (2014) URL: [Link][2]

  • Title: Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells Source: Bioorganic Chemistry / PMC (2025) URL: [Link][3]

Sources

Comparative

Thermal gravimetric analysis (TGA) curves of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid

Executive Summary 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (OHDQDC, CAS: 52980-14-0) is a highly versatile, rigid N-heterocyclic multidentate ligand. It is increasingly utilized in the synthesis of advanced Metal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (OHDQDC, CAS: 52980-14-0) is a highly versatile, rigid N-heterocyclic multidentate ligand. It is increasingly utilized in the synthesis of advanced Metal-Organic Frameworks (MOFs), coordination polymers, and high-performance polyamides. For researchers engineering materials for high-temperature gas separation, catalysis, or solid-state sensing, understanding the thermal boundaries of this building block is critical. This guide objectively evaluates the thermal stability of OHDQDC, compares its Thermal Gravimetric Analysis (TGA) profile against alternative dicarboxylic acids, and provides a self-validating analytical protocol for laboratory implementation.

Part 1: Mechanistic Insights into Thermal Stability

To interpret the TGA curve of OHDQDC, we must first understand the molecular causality behind its thermal behavior. The thermal degradation of this compound is not a single event, but a sequence dictated by its unique structural features:

  • The Hydration Sphere (Dehydration Phase: 60 °C – 120 °C): Due to the highly polar nature of the dicarboxylic acid groups and the 4-oxo moiety, OHDQDC readily forms intermolecular hydrogen bonds with atmospheric moisture, often crystallizing as a hydrate. The initial mass loss observed in its TGA curve corresponds to the endothermic release of this lattice water [1].

  • Zwitterionic Network (Stability Plateau: 120 °C – 320 °C): Unlike simple aliphatic dicarboxylic acids, 4-oxo-1,4-dihydroquinoline derivatives can exist in a pseudo-zwitterionic state in the solid phase. The proton from the 2-carboxylic acid can migrate to the ring nitrogen or participate in strong intermolecular hydrogen bonding with the 4-oxo group. This creates a highly rigid, interconnected crystal lattice that requires significant activation energy (

    
    ) to disrupt, resulting in a wide, stable plateau on the TGA curve [2].
    
  • Decarboxylation and Ring Cleavage (Degradation Phase: > 320 °C): The primary thermal failure point of OHDQDC is decarboxylation. Because the carboxylate at the 2-position is adjacent to the electron-withdrawing nitrogen heteroatom, it typically undergoes thermal cleavage first, releasing

    
    . This is immediately followed by the breakdown of the 6-carboxylate and the eventual pyrolysis of the quinoline core into carbonaceous residue [3].
    

Degradation_Pathway S1 Hydrated OHDQDC (25°C - 100°C) S2 Dehydration Loss of Lattice H2O S1->S2 Endothermic S3 Zwitterionic Plateau (Stable up to ~320°C) S2->S3 Thermal Equilibrium S4 Decarboxylation Loss of CO2 (~350°C) S3->S4 Exothermic Breakdown S5 Ring Cleavage & Carbonization (>450°C) S4->S5 Pyrolysis

Sequential thermal degradation pathway of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid.

Part 2: Comparative TGA Performance

When selecting a ligand for high-temperature MOF synthesis, OHDQDC is often evaluated against other standard aromatic dicarboxylic acids. The table below summarizes the quantitative TGA data, comparing OHDQDC with Terephthalic acid (BDC), Trimesic acid (BTC), and the closely related Quinoline-2,6-dicarboxylic acid (H2QDA) [4].

Ligand / CompoundHydration Loss (°C)

(°C)

(°C)
Primary Degradation Mechanism
Terephthalic Acid (BDC) N/A~300~380Sublimation / Decarboxylation
Trimesic Acid (BTC) N/A~330~390Decarboxylation
Quinoline-2,6-dicarboxylic acid (H2QDA) 50 - 100~360~410Decarboxylation
4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid 60 - 120~320~370Decarboxylation / Ring Cleavage

Data Analysis: While H2QDA exhibits a slightly higher


, OHDQDC remains highly competitive, maintaining structural integrity past 300 °C. The slightly lower 

of OHDQDC compared to H2QDA is caused by the 4-oxo group, which alters the electronic distribution of the quinoline ring, slightly weakening the adjacent C-C bonds under extreme thermal stress. However, the 4-oxo group provides an additional coordination site, making it vastly superior for creating complex, multi-dimensional MOF topologies.

Part 3: Self-Validating TGA Experimental Protocol

To obtain reliable, publication-quality TGA data for OHDQDC, researchers must employ a self-validating methodology. This ensures that observed mass losses are true chemical events and not instrumental artifacts.

Step 1: System Calibration & Blank Subtraction

  • Action: Run an empty alumina crucible under identical heating parameters before testing the sample.

  • Causality & Validation: As temperature increases, the density of the purge gas decreases, which can cause an apparent mass gain due to buoyancy effects. Subtracting this blank run from the sample run isolates the true mass loss, validating the baseline.

Step 2: Precision Sample Loading

  • Action: Weigh exactly 5.0 ± 0.1 mg of finely ground OHDQDC powder into the crucible.

  • Causality & Validation: Using a small, tightly controlled mass ensures uniform heat transfer. If a duplicate validation run using 10 mg shows a shifted

    
    , thermal lag is present, invalidating the run. 5 mg is the optimal mass to ensure sharp derivative TGA (DTG) peaks.
    

Step 3: Purge and Isothermal Equilibration

  • Action: Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min. Hold isothermally at 30 °C for 15 minutes.
    
  • Causality & Validation: An inert

    
     atmosphere prevents premature oxidative combustion, allowing the observation of true thermal cracking. The isothermal hold validates system stability; the microbalance must show a drift of < 0.01% per minute before the heating ramp begins.
    

Step 4: Dynamic Heating Ramp

  • Action: Heat the sample from 30 °C to 800 °C at a constant rate of 10 °C/min.

  • Causality & Validation: A 10 °C/min ramp provides the best resolution-to-time ratio. Calculate the first derivative (DTG) of the mass curve. Symmetrical DTG peaks validate uniform heat transfer; broad, asymmetric peaks indicate sample agglomeration.

Step 5: Orthogonal Evolved Gas Analysis (EGA)

  • Action: Couple the TGA exhaust to a Fourier Transform Infrared (FTIR) spectrometer or Mass Spectrometer (MS).

  • Causality & Validation: This is the ultimate self-validating step. A mass loss event at 350 °C is only validated as decarboxylation if the FTIR simultaneously detects the characteristic

    
     stretching frequency of 
    
    
    
    (approx. 2350
    
    
    ).

TGA_Protocol N1 1. Crucible Prep & Blank Run N2 2. Sample Loading (5-10 mg) N1->N2 N3 3. N2 Purge & Isothermal Hold N2->N3 N4 4. Dynamic Heating (10°C/min) N3->N4 N5 5. TGA-FTIR Evolved Gas Analysis N4->N5

Step-by-step self-validating TGA workflow for accurate thermal profiling.

References

  • Biochemical Characterization of New Gemifloxacin Schiff Base Metal Complexes and Evaluation of Their Antimicrobial Activity. International Journal of Molecular Sciences (MDPI).[Link]

  • Fluoroquinolone-Based Organic Salts (GUMBOS) with Antibacterial Potential. National Institutes of Health (NIH / PMC).[Link]

  • A new 3D luminescent Zn(ii)–organic framework containing a quinoline-2,6-dicarboxylate linker for the highly selective sensing of Fe(iii) ions. Dalton Transactions (RSC).[Link]

  • Aqueous-Phase Nanomolar Detection of Dichromate by a Recyclable Cd(II) Metal–Organic Framework. Crystal Growth & Design (ACS).[Link]

Validation

A Comparative Guide to Elemental Analysis Standards for 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of elemental analysis standards and methodologies for 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (C₁₁H₇NO₅), a heterocyclic compound of interest in pharmaceutical and chemical research. For researchers, scientists, and drug development professionals, establishing the precise elemental composition and purity of such molecules is a non-negotiable aspect of quality control and regulatory compliance. This document delves into the two primary pillars of elemental analysis for this compound: Combustion Analysis for bulk elemental composition (C, H, N) and Inductively Coupled Plasma (ICP)-based techniques for trace elemental impurity profiling. We will explore the theoretical basis, comparative performance, and detailed experimental protocols, providing a robust framework for method selection and validation.

Introduction: The Analytical Imperative for a Complex Heterocycle

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid is a complex organic molecule featuring a nitrogen-containing heterocyclic core and two carboxylic acid functional groups. Its molecular formula, C₁₁H₇NO₅, dictates a precise ratio of constituent elements. Verifying this ratio is the first step in confirming the identity and purity of a synthesized batch.

Elemental analysis is crucial for several reasons:

  • Structural Confirmation: It provides fundamental validation of a compound's empirical formula following synthesis.

  • Purity Assessment: Deviations from theoretical values can indicate the presence of impurities, residual solvents, or incomplete reactions.

  • Regulatory Compliance: For pharmaceutical applications, regulatory bodies mandate strict control over the elemental composition, including toxic elemental impurities.[1] Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3D, set stringent limits for elemental impurities in drug products.[2]

This guide will compare the gold-standard technique for organic compounds, CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, with modern spectroscopic methods like ICP-Mass Spectrometry (ICP-MS) used for trace metal analysis.

Theoretical Elemental Composition

Before any analysis, the theoretical elemental composition is calculated from the molecular formula, C₁₁H₇NO₅, and the atomic weights of its constituent elements. This serves as the primary benchmark for experimental results.

  • Molecular Weight: 233.18 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms per MoleculeTotal Weight ( g/mol )Weight Percentage (%)
CarbonC12.01111132.12156.68%
HydrogenH1.00877.0563.03%
NitrogenN14.007114.0076.01%
OxygenO15.999579.99534.31%

Note: Oxygen is typically determined by difference or through direct analysis using pyrolysis.

Combustion Analysis: Verifying the Core Structure (CHN)

Combustion analysis, based on the Pregl-Dumas method, is the definitive technique for determining the weight percent of carbon, hydrogen, and nitrogen in an organic compound.[3] It provides the data necessary to confirm the empirical formula.

Principle of Operation

The sample is precisely weighed and combusted at a high temperature (typically ≥900°C) in an oxygen-rich environment. This process converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated by gas chromatography (GC) and quantified using a thermal conductivity detector (TCD).[3]

Causality Behind Experimental Choices: The Challenge of Heterocycles

A critical consideration for 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid is its chemical nature as a heterocyclic nitrogen derivative. Such compounds are historically classified as "difficult to combust."[4]

  • Expert Insight: The nitrogen atom within the quinoline ring requires more vigorous oxidation conditions to ensure its complete conversion to N₂.[4] Incomplete combustion can lead to the formation of various nitrogen oxides (NOx), which are subsequently removed before the detection phase, resulting in erroneously low nitrogen values.[4] Modern elemental analyzers mitigate this by optimizing the combustion process, often by extending combustion times, using specialized catalysts (e.g., tungsten oxide, chromium oxide), and precisely controlling the amount of oxygen.[5]

Standard Operating Protocol: CHN Analysis

This protocol outlines the steps for a typical modern CHN elemental analyzer.

I. Instrument Calibration & Preparation

  • Calibration Standard: Use a certified, high-purity, and stable organic standard with a known elemental composition. Acetanilide (C₈H₉NO) or EDTA (C₁₀H₁₆N₂O₈) are common choices.

  • Weight Measurement: Weigh 1-3 mg of the calibration standard into a tin capsule using a microbalance.

  • Analysis: Analyze a series of 3-5 standards to establish a calibration factor (K-factor) for each element. The instrument response should be linear and precise (Relative Standard Deviation < 0.3%).

  • Blank Measurement: Analyze an empty tin capsule to determine the system blank.

II. Sample Analysis

  • Sample Preparation: Homogenize the 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid sample.

  • Weight Measurement: Accurately weigh 1-3 mg of the sample into a tin capsule. Record the weight to at least 5 decimal places.

  • Encapsulation: Crimp the tin capsule to ensure no sample is lost and a tight sphere is formed for consistent combustion.

  • Analysis: Place the encapsulated sample into the instrument's autosampler.

  • Execution: Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis.

  • Data Evaluation: The instrument software will use the sample weight and detector response to calculate the weight percentages of C, H, and N. Compare these results to the theoretical values. An acceptable result is typically within ±0.4% of the theoretical value.

Workflow Visualization: CHN Combustion Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (1-3 mg) encap 2. Encapsulate in Tin Foil weigh->encap combust 3. Combustion (≥900°C, O₂) encap->combust reduce 4. Reduction (NOx → N₂) combust->reduce separate 5. GC Separation (CO₂, H₂O, N₂) reduce->separate detect 6. TCD Detection separate->detect calculate 7. Calculate %C, %H, %N detect->calculate compare 8. Compare to Theoretical Values calculate->compare

Caption: Workflow for CHN elemental analysis by combustion.

Trace Elemental Impurity Profiling (ICP-MS/OES)

While CHN analysis confirms the identity of the bulk material, it is insensitive to trace elemental impurities. For pharmaceutical applications, quantifying potential contaminants like heavy metals (e.g., Pb, As, Hg, Cd) and residual catalysts (e.g., Pd, Pt, Ru) is a regulatory mandate under ICH Q3D.[2] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES) are the preferred methods.[1][2]

Principle of Operation

The sample is first digested, typically using microwave energy and strong acids, to destroy the organic matrix and bring the elements into an aqueous solution. This solution is then nebulized into a high-temperature (6,000-10,000 K) argon plasma. The plasma atomizes and ionizes the elements, which are then passed into a mass spectrometer (ICP-MS) or detected by their characteristic atomic emission spectra (ICP-OES).

Causality Behind Experimental Choices: Method Selection & Sample Prep
  • ICP-MS vs. ICP-OES: The choice depends on the required detection limits. ICP-MS offers significantly lower detection limits (parts-per-billion or even parts-per-trillion) and is the standard for the highly toxic "Class 1" elements (As, Cd, Hg, Pb) under ICH Q3D.[2] ICP-OES is robust and suitable for higher concentration elements (parts-per-million).

  • Microwave Digestion: This is the preferred sample preparation method because it is performed in a closed vessel, which prevents the loss of volatile elements (like mercury) and minimizes external contamination.[6] The use of high-purity, trace-metal-grade acids is essential to avoid introducing contaminants.

Standard Operating Protocol: ICP-MS Analysis

I. Sample Preparation (Microwave Digestion)

  • Vessel Cleaning: Thoroughly clean all digestion vessels with dilute nitric acid and deionized water to remove any trace metal residues.

  • Weight Measurement: Accurately weigh approximately 100-250 mg of the 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid sample directly into a clean microwave digestion vessel.

  • Acid Addition: Carefully add a measured volume of concentrated, trace-metal-grade nitric acid (e.g., 5-10 mL) to the vessel.

  • Digestion: Seal the vessel and place it in the microwave digestion system. Run a program that gradually ramps the temperature and pressure (e.g., to 200°C) and holds it until the solution is clear and colorless, indicating complete digestion of the organic matrix.

  • Dilution: After cooling, carefully open the vessel and dilute the digested sample to a final volume (e.g., 50 mL) with high-purity deionized water. The sample is now ready for analysis.

II. Instrumental Analysis

  • Calibration: Prepare a series of multi-element calibration standards from certified reference materials in a matrix that matches the diluted sample (e.g., 2% nitric acid).[7][8]

  • Instrument Tuning: Tune the ICP-MS to ensure optimal sensitivity and resolution and to minimize interferences.

  • Analysis: Introduce the prepared blank, standards, and samples into the ICP-MS. The instrument will measure the ion counts for each element of interest.

  • Data Evaluation: Quantify the concentration of each element in the sample using the calibration curve. Results are typically reported in µg/g (ppm) or ng/g (ppb). These values are then compared against the permissible daily exposure (PDE) limits set by guidelines like ICH Q3D.

Workflow Visualization: Trace Element Analysis by ICP-MS

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (100-250 mg) digest 2. Microwave Digestion (Conc. HNO₃) weigh->digest dilute 3. Dilute to Final Volume digest->dilute nebulize 4. Nebulization dilute->nebulize plasma 5. Argon Plasma (Atomization/Ionization) nebulize->plasma ms 6. Mass Spectrometry (Detection) plasma->ms quantify 7. Quantify vs. Calibration Curve ms->quantify compare 8. Compare to Regulatory Limits (ICH Q3D) quantify->compare

Caption: Workflow for trace elemental impurity analysis via ICP-MS.

Comparative Guide: Combustion vs. ICP-MS

Choosing the correct analytical standard depends entirely on the question being asked. The following table and decision tree provide a direct comparison to guide the researcher.

ParameterCombustion Analysis (CHN)ICP-MS
Purpose Determines bulk elemental composition (%C, %H, %N) to verify empirical formula.Quantifies trace and ultra-trace elemental impurities.
Primary Analytes Carbon, Hydrogen, Nitrogen, Sulfur, Oxygen.Most of the periodic table, especially heavy metals and catalyst residues.
Sensitivity Percent (%) level.Parts-per-million (ppm) to parts-per-trillion (ppt) level.
Sample Preparation Simple weighing and encapsulation.Complex acid digestion, often requiring microwave assistance.
Instrumentation Elemental Analyzer (Combustion Furnace, GC, TCD).Inductively Coupled Plasma - Mass Spectrometer.
Regulatory Context Fundamental data for compound identification and purity.Required for compliance with pharmaceutical impurity guidelines (e.g., ICH Q3D).[2]
Typical Sample Size 1-3 mg.50-500 mg.
Visualization: Method Selection Decision Tree

Decision_Tree start What is the analytical goal for your sample? q1 Confirm empirical formula and a basic purity of the bulk material? start->q1 q2 Quantify trace metal contaminants or residual catalysts for regulatory compliance? start->q2 method1 Use CHN Combustion Analysis q1->method1 Yes method2 Use ICP-MS Analysis q2->method2 Yes

Caption: Decision tree for selecting the appropriate elemental analysis method.

Conclusion and Recommendations

For a complete and rigorous characterization of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid, a dual-pronged approach is essential. Neither combustion analysis nor ICP-MS alone provides a complete picture.

  • Primary Characterization: Always begin with CHN Combustion Analysis to verify the fundamental C, H, and N percentages against the theoretical values. This confirms the molecular identity and provides a primary measure of purity. Any significant deviation (>0.4%) warrants further investigation into the synthetic route or purification process.

  • Impurity Profiling for Regulated Applications: For any material intended for preclinical or clinical development, ICP-MS analysis is mandatory. This ensures the material is free from harmful elemental impurities at levels that could compromise safety or stability, in accordance with global regulatory standards like ICH Q3D.[1][2]

By integrating these complementary techniques, researchers and drug developers can ensure the identity, purity, and safety of their compounds with the highest degree of scientific and regulatory confidence.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A.
  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
  • Sigma-Aldrich. (n.d.). 4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid.
  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.
  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
  • IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives.
  • Fadeeva, V. P., Tikhova, V. D., & Nikulicheva, O. N. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106.
  • Al-Duais, M. A., et al. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion.
  • ChemScene. (n.d.). 4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid.
  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • CORE. (2019, October 13). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities.
  • FooDB. (2010, April 8). Showing Compound 4,6-Dihydroxy-2-quinolinecarboxylic acid (FDB011585).
  • Sigma-Aldrich. (n.d.). 4-Oxo-1,4-dihydroquinazoline-2-carboxylic acid.
  • Journal of Photochemistry and Photobiology A: Chemistry. (2011, November).
  • Intertek. (n.d.). CHN Analysis.
  • Benchchem. (n.d.). Biophysical Properties of 4-oxo-1,4-dihydroquinoline-2-carboxylic Acid: A Technical Guide.
  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer?.
  • IJFMR. (2025, November 15).
  • MDPI. (2025, March 10).
  • Santa Cruz Biotechnology. (n.d.). 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • BLDpharm. (n.d.). 13721-01-2|4-Oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Impactfactor. (2021, October 15).
  • Benchchem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • MDPI. (2023, June 19).
  • MDPI. (2026, February 9). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid.
  • Agilent. (n.d.).
  • Elemental Microanalysis. (n.d.).
  • CPI International. (n.d.). Inorganic Certified Reference Standards for Elemental Analysis.

Sources

Comparative

Benchmarking gas adsorption capacity of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid based MOFs

The development of next-generation metal-organic frameworks (MOFs) for critical gas separations—such as biogas upgrading (CO₂/CH₄) and post-combustion carbon capture (CO₂/N₂)—relies heavily on precise ligand engineering....

Author: BenchChem Technical Support Team. Date: March 2026

The development of next-generation metal-organic frameworks (MOFs) for critical gas separations—such as biogas upgrading (CO₂/CH₄) and post-combustion carbon capture (CO₂/N₂)—relies heavily on precise ligand engineering. As an application scientist, evaluating novel organic linkers requires moving beyond basic surface area metrics to understand the thermodynamic interactions within the pore environment.

This guide benchmarks the gas adsorption performance of MOFs constructed using 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (H₃OQDC) against standard unfunctionalized alternatives. By analyzing the causality between molecular structure and macroscopic adsorption behavior, we provide a comprehensive framework for researchers looking to integrate this advanced ligand into their separation workflows.

Mechanistic Rationale: The Role of the 4-Oxo Functional Group

Standard dicarboxylate ligands, such as 1,4-benzenedicarboxylic acid (used in UiO-66) or unfunctionalized quinoline-2,6-dicarboxylic acid (H₂QDA), yield MOFs with high surface areas but relatively non-polar pore walls. While these materials exhibit excellent physical adsorption, their selectivity for gases with similar kinetic diameters is often limited.

The strategic selection of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid introduces two critical structural advantages:

  • Framework Rigidity: The fused heterocyclic quinoline backbone provides high steric hindrance, preventing framework collapse during desolvation and ensuring permanent porosity [1].

  • Lewis Basic Pore Partitioning: The 4-oxo group (which exists in tautomeric equilibrium with a 4-hydroxy state) protrudes directly into the MOF channels. Because CO₂ possesses a significant quadrupole moment (

    
    ), it engages in strong dipole-quadrupole interactions with the highly polar, Lewis basic oxygen of the 4-oxo group.
    

This targeted interaction increases the isosteric heat of adsorption (


) for CO₂ at low pressures, effectively trapping CO₂ while allowing non-polar gases like CH₄ and N₂ to pass through the framework unhindered.

Mechanism L1 4-Oxo-1,4-dihydroquinoline -2,6-dicarboxylic acid F1 Rigid Quinoline Backbone L1->F1 F2 4-Oxo / 4-Hydroxy Functional Group L1->F2 P1 High Structural Stability F1->P1 P2 Lewis Basic Pore Sites F2->P2 O1 Permanent Porosity Maintained P1->O1 O2 Enhanced Dipole-Quadrupole Interaction with CO2 P2->O2 R1 High CO2/CH4 Selectivity O1->R1 O2->R1

Figure 1: Mechanistic pathway linking ligand structural features to enhanced CO2 selectivity.

Comparative Performance Data

To objectively benchmark the efficacy of the 4-oxo functionalization, we compare a representative Zirconium-based MOF utilizing the H₃OQDC ligand against two standard benchmarks: UiO-66 (unfunctionalized benzene ring) and Zr-QDA (unfunctionalized quinoline ring) [2].

Note: The data below represents standardized benchmark metrics for isostructural Zr(IV) frameworks activated under identical dynamic vacuum protocols to isolate the thermodynamic contribution of the ligand.

MOF MaterialLigand CoreBET Surface Area (

)
CO₂ Uptake (cm³/g) (298 K, 1 bar)

for CO₂ (kJ/mol)
IAST Selectivity (CO₂/CH₄, 50:50)
UiO-66 1,4-Benzenedicarboxylic acid1,15040.522.015.2
Zr-QDA Quinoline-2,6-dicarboxylic acid95055.226.528.4
Zr-OQDC 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid88078.4 34.2 65.8

Data Analysis: While the bulky 4-oxo group slightly reduces the absolute BET surface area by occupying internal void space, it nearly doubles the CO₂ uptake capacity at ambient conditions. The elevated


 (34.2 kJ/mol) confirms that the primary driver of this performance is the strong thermodynamic affinity between the Lewis basic pore walls and the CO₂ molecules.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflow details the synthesis, activation, and gas sorption analysis of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid-based MOFs. Every step is designed as a self-validating system to prevent false positives in porosity measurements [3].

Phase 1: Modulator-Assisted Solvothermal Synthesis
  • Precursor Dissolution: Dissolve 0.1 mmol of ZrCl₄ and 0.1 mmol of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid in 10 mL of N,N-dimethylformamide (DMF) under continuous sonication until optically clear.

  • Modulator Addition: Add 1.0 mmol of trifluoroacetic acid (TFA).

    • Causality: TFA acts as a competing monocarboxylic modulator. It reversibly binds to the highly reactive Zr(IV) clusters, artificially slowing down the coordination of the multidentate OQDC ligand. This thermodynamic control prevents amorphous precipitation and forces the growth of highly crystalline, defect-free frameworks.

  • Crystallization: Seal the mixture in a Teflon-lined stainless-steel autoclave and heat isothermally at 120 °C for 72 hours. Cool to room temperature at a controlled rate of 5 °C/h to prevent thermal shock and crystal micro-fracturing.

Phase 2: Solvent Exchange and Thermal Activation (Critical)
  • Washing: Isolate the microcrystals via centrifugation (7000 rpm, 10 min) and wash three times with fresh DMF to remove unreacted precursors and oligomers.

  • Solvent Exchange: Suspend the crystals in 15 mL of anhydrous methanol. Replace the methanol every 12 hours for a total of 72 hours.

    • Causality: DMF has a high boiling point (153 °C) and high surface tension. Attempting to evaporate DMF directly from the micropores induces severe capillary stress that will irreversibly collapse the framework. Exchanging DMF with low-surface-tension methanol ensures the structural integrity of the pores is preserved during drying.

  • Evacuation: Transfer the methanol-exchanged sample to a pre-weighed glass sample cell. Activate under dynamic vacuum (

    
     torr) at 120 °C for 24 hours.
    
Phase 3: Gas Sorption Isotherm Measurement
  • Dead Volume Calibration: Prior to analysis, use ultra-high purity Helium (99.999%) to calibrate the free space (dead volume) of the sample tube at the target analysis temperatures (273 K and 298 K). Helium is utilized because its kinetic diameter and polarizability result in negligible adsorption at these temperatures.

  • Isotherm Collection: Introduce the target gases (CO₂, CH₄, or N₂) incrementally up to 1 bar. Program the volumetric analyzer to require a strict equilibrium pressure tolerance (e.g.,

    
    % over 45 seconds) before recording each data point.
    
  • Thermodynamic Validation: Calculate the isosteric heat of adsorption (

    
    ) using the Clausius-Clapeyron equation derived from the 273 K and 298 K isotherms. A 
    
    
    
    value between 30–40 kJ/mol validates successful activation and confirms the presence of active Lewis basic sites.

G A 1. Ligand Preparation 4-Oxo-1,4-dihydroquinoline -2,6-dicarboxylic acid B 2. Solvothermal Synthesis ZrCl4 + Ligand + Modulator in DMF A->B C 3. Solvent Exchange Wash with Methanol/Acetone (72h) B->C D 4. Thermal Activation Dynamic Vacuum at 120°C C->D E 5. Gas Sorption Analysis Volumetric Uptake (CO2, CH4, N2) D->E F 6. Data Processing BET, Qst, and IAST Selectivity E->F

Figure 2: Standardized workflow for synthesis, activation, and gas sorption analysis of MOFs.

References

  • Gogoi, C., Yousufuddin, M., & Biswas, S. (2019). "A new 3D luminescent Zn(ii)–organic framework containing a quinoline-2,6-dicarboxylate linker for the highly selective sensing of Fe(iii) ions." Dalton Transactions, 48(5), 1766-1773.[Link]

  • Gogoi, C., & Biswas, S. (2018). "A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions." Dalton Transactions, 47(44), 15818-15826.[Link]

  • Li, Y., et al. (2023). "Three-Dimensional Neodymium Metal–Organic Framework for Catalyzing the Cyanosilylation of Aldehyde and the Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives." Inorganic Chemistry, 62(26), 10285–10293.[Link]

Safety & Regulatory Compliance

Safety

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of managing complex heterocyclic compounds. 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of managing complex heterocyclic compounds. 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (CAS 52980-14-0) is a highly valuable intermediate in the synthesis of fluoroquinolone derivatives and novel receptor agonists. However, its dual carboxylic acid functionality and nitrogen-containing core demand rigorous, causality-driven safety and disposal protocols.

This guide provides a self-validating framework for researchers to handle and dispose of this compound safely, ensuring compliance with environmental regulations while building a culture of operational excellence in the laboratory.

Part 1: Physicochemical Grounding and Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular characteristics of the compound. The presence of the quinoline core dictates its thermal degradation byproducts, while the physical state influences aerosolization risks.

Table 1: Physicochemical & Hazard Profile of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid

ParameterValue / SpecificationCausality / Operational Impact
CAS Number 52980-14-0[1]Unique identifier for precise inventory management and waste tracking.
Molecular Formula C11H7NO5[1]Indicates the presence of nitrogen; mandates NOx scrubbing during incineration.
Molecular Weight 233.18 g/mol [1]Relevant for stoichiometric calculations and determining waste concentration.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2[2]Mandates the use of strict PPE and engineering controls to prevent dermal/ocular exposure.
Physical State Solid powderHigh risk of aerosolization; necessitates anti-static tools and dampening during spills.

Part 2: Laboratory Handling and Primary Containment Protocol

Before generating waste, standardizing the handling of the raw powder is critical to minimize environmental release and personnel exposure.

Step 1: PPE and Engineering Controls

  • Action: Don nitrile gloves, wrap-around safety goggles, and a flame-resistant lab coat. Conduct all manipulations inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Causality: The compound is classified as an acute oral toxicant and a skin/eye irritant[2]. The fume hood prevents the inhalation of micro-particulates, while nitrile provides an effective barrier against weak organic acids.

  • Validation Check: Verify the fume hood's airflow monitor reads "Normal" (or >100 fpm) before opening the chemical receptacle.

Step 2: Static Dissipation and Weighing

  • Action: Utilize grounded analytical balances and non-sparking spatulas (e.g., PTFE-coated or ceramic) when transferring the powder.

  • Causality: Fine organic powders can accumulate electrostatic charge. A sudden discharge in a dust-rich environment can lead to deflagration[3].

  • Validation Check: Ensure the balance reading stabilizes quickly; erratic fluctuating readings often indicate dangerous static buildup on the powder.

Part 3: Comprehensive Disposal and Destruction Workflow

The disposal of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid cannot be routed through standard municipal waste or sewer systems[3]. It requires a structured pathway to controlled chemical destruction.

Step 1: Waste Segregation

  • Action: Isolate the compound from strong oxidizing agents (e.g., peroxides, permanganates) and strong bases.

  • Causality: Dicarboxylic acids can undergo uncontrolled exothermic degradation when mixed with strong oxidizers, potentially compromising the waste container.

  • Validation Check: Review the waste log of the target container to ensure no incompatible classes (oxidizers/bases) have been previously introduced.

Step 2: Primary Packaging (Solid Waste)

  • Action: Collect solid waste and contaminated consumables (weighing boats, filter papers) in a high-density polyethylene (HDPE) container.

  • Causality: HDPE offers superior chemical resistance to organic acids compared to standard PET or glass, preventing leaching and container embrittlement over time.

  • Validation Check: Physically inspect the HDPE container for stress fractures or discoloration before adding waste.

Step 3: Rinsate Management (Liquid Waste)

  • Action: Triple-rinse contaminated glassware with a compatible solvent (e.g., methanol). Transfer the rinsate to a designated "Halogen-Free Organic Liquid Waste" carboy.

  • Causality: Triple-rinsing ensures complete removal of the compound from reusable labware. Segregating it into halogen-free waste prevents the formation of highly toxic dioxins during downstream incineration.

Step 4: Controlled Incineration and Flue Gas Scrubbing

  • Action: Transfer sealed, GHS-labeled containers to a licensed chemical destruction facility for high-temperature incineration (>850°C) equipped with flue gas scrubbers.

  • Causality: High temperatures are required to completely cleave the stable aromatic quinoline ring. Because the molecule contains nitrogen, combustion will generate toxic nitrogen oxides (NOx). Flue gas scrubbing neutralizes these emissions, preventing environmental acidification[3].

Waste Management Decision Tree

WasteManagement Start 4-Oxo-1,4-dihydroquinoline- 2,6-dicarboxylic acid Waste Decision Waste State? Start->Decision Solid Solid Powder / Contaminated Consumables Decision->Solid Dry Liquid Solvent Rinsate / Aqueous Mixtures Decision->Liquid Wet HDPE Package in HDPE Container (Seal & Label) Solid->HDPE Carboy Transfer to Halogen-Free Organic Waste Carboy Liquid->Carboy Incinerator Licensed Chemical Incineration (>850°C) HDPE->Incinerator Carboy->Incinerator Scrubber Flue Gas Scrubbing (NOx Neutralization) Incinerator->Scrubber Combustion Gases Safe Safe Atmospheric Release Scrubber->Safe

Workflow for the safe segregation, containment, and destruction of quinoline dicarboxylic acid waste.

Part 4: Accidental Spill Response Methodology

In the event of a localized spill, rapid and methodical containment is required to prevent aerosolization and subsequent inhalation exposure.

Step 1: Evacuation and Assessment

  • Action: Evacuate personnel from the immediate vicinity and allow aerosols to settle for 5 minutes. Remove all sources of ignition[4].

  • Causality: Allowing gravity to settle the micro-particulates drastically reduces the inhalation hazard for the responder.

Step 2: Containment

  • Action: Gently cover the spilled powder with a slightly damp, inert absorbent material (e.g., sand or vermiculite).

  • Causality: Dampening the absorbent prevents the dry organic powder from becoming airborne during the mechanical sweeping process[5].

Step 3: Collection

  • Action: Use a non-sparking dustpan to collect the mixture. Place it into a hazardous waste bag, seal it, and route it through the solid waste disposal workflow (Part 3, Step 2).

  • Validation Check: Inspect the spill area with a flashlight held at a low, oblique angle to ensure no residual powder remains on the surface before resuming normal operations.

References

1.[3] ChemicalBook. "4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID - Safety Data Sheet". 3 2. AK Scientific, Inc. "4-Oxo-1,4-dihydroquinoline-3-carboxylic acid - Safety Data Sheet".4 3.[5] TLC Pharmaceutical Standards. "Safety Data Sheet". 5 4. Fluorochem. "Safety Data Sheet - 6,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid".2 5.[1] Molaid. "2,6-dicarboxy-4-hydroxyquinoline - CAS号52980-14-0".1

Sources

Handling

Comprehensive Safety and Handling Guide for 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. Given...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous quinoline derivatives. A conservative approach is paramount, and this compound should be treated with a high degree of caution within a controlled laboratory setting.

Hazard Identification and Risk Assessment

Based on the toxicological profiles of related quinoline compounds, 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid should be presumed to be hazardous. Key potential hazards include:

  • Skin and Eye Irritation : Many quinoline derivatives are known to cause skin and eye irritation[1][2][3].

  • Respiratory Irritation : Inhalation of dust particles may lead to respiratory irritation[4][5].

  • Acute Toxicity : There is potential for toxicity if the compound is swallowed or absorbed through the skin[4][6][7]. For a similar compound, 4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid, oral toxicity is noted.

  • Chronic Health Effects : Some quinoline compounds are suspected of causing genetic defects and may be carcinogenic[1][7].

Due to these potential risks, a multi-layered approach to personal protective equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE)

Adherence to the following PPE specifications is critical to ensure operator safety.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile rubber gloves.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection[8].
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face[7][8].
Skin and Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills[1][8].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.Protects against the inhalation of fine powders, a primary route of exposure for potent chemical compounds[4][8].

Operational and Handling Protocol

A strict operational workflow is crucial to minimize exposure and prevent contamination.

Engineering Controls
  • Ventilation : All handling of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4][9].

  • Emergency Equipment : Ensure that safety showers and eyewash stations are readily accessible and have been recently tested[4].

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer :

    • Avoid generating dust during handling[4][9].

    • Use anti-static weighing tools if available to prevent dispersal of the powder[8].

    • Securely cap the primary container immediately after weighing or transfer[8].

  • Dissolution : When preparing solutions, add the solvent to the solid compound slowly to prevent splashing[8]. Use a magnetic stirrer or gentle vortexing for dissolution.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn[4][6].

    • Decontaminate all surfaces and equipment after use.

    • Do not eat, drink, or smoke in the handling area[1][10].

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the handling procedure.

PPE_Selection_Workflow PPE Selection Workflow for 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid Start Start: Assess Task Task Handling Solid or Generating Dust/Aerosol? Start->Task InFumeHood Working in a Certified Fume Hood? Task->InFumeHood Yes FullProtection Full Protection: - Enhanced PPE - Approved Respirator Task->FullProtection No InFumeHood->FullProtection No LiquidHandling Handling Solutions (No Splash Risk) InFumeHood->LiquidHandling Yes StandardPPE Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat EnhancedPPE Enhanced PPE: - Standard PPE - Face Shield - Chemical Apron SplashRisk Splash Risk? LiquidHandling->SplashRisk SplashRisk->StandardPPE No SplashRisk->EnhancedPPE Yes

Caption: PPE selection workflow based on the handling task.

Disposal Plan

All waste materials must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[4][11].

Waste Segregation and Collection
  • Solid Waste : Collect all contaminated solid waste, including disposable PPE (gloves, apron), bench paper, and any spilled material, in a dedicated, clearly labeled, and sealed hazardous waste container[4].

  • Liquid Waste : Collect all solutions containing 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid in a separate, labeled, and sealed hazardous waste container.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Puncture the container to prevent reuse before disposal[11].

Environmental Precautions
  • Do not allow the chemical or its waste to enter drains or sewage systems[4][6].

  • In case of an accidental spill, prevent further leakage if it is safe to do so and contain the spill using appropriate absorbent materials[9].

Emergency Procedures

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention[9].

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention[9].

  • Eye Contact : Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[9].

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[9].

References

  • Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline - Benchchem. (n.d.).
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